4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid
Description
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Properties
IUPAC Name |
4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClN3O4/c5-1-2(4(9)10)6-7-3(1)8(11)12/h(H,6,7)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDWLECIBCYADG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NN=C1C(=O)O)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361430 | |
| Record name | 4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84547-92-2 | |
| Record name | 4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-3-nitro-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its polysubstituted pyrazole core serves as a versatile scaffold for the development of novel therapeutic agents, owing to the diverse pharmacological activities associated with pyrazole derivatives. This guide provides a comprehensive overview of a reliable synthetic route to this target molecule, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process parameters.
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity for the chloro and nitro substituents, as well as the selective oxidation of a methyl group to a carboxylic acid. The pathway outlined herein commences with readily available starting materials and proceeds through key intermediates, culminating in the formation of the target compound.
Synthetic Strategy Overview
The synthesis of this compound can be efficiently achieved through a four-stage process. This strategy focuses on the initial construction of the pyrazole ring, followed by sequential functionalization at the C4 and C5 positions, and finally, the oxidation of a precursor methyl group at C3 to the desired carboxylic acid.
Caption: Overall synthetic workflow for this compound.
Detailed Synthetic Protocol
Stage 1: Synthesis of Ethyl 2-diazo-3-oxobutanoate
The synthesis begins with the diazotization of ethyl acetoacetate. This reaction introduces the diazo group, which is a crucial functional handle for the subsequent cyclization step to form the pyrazole ring.
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve ethyl acetoacetate (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (TEA) (3.0 eq) to the solution.
-
Slowly add a solution of tosyl azide (1.0 eq) in DCM to the reaction mixture, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at room temperature for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylammonium tosylsulfinate salt.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 2-diazo-3-oxobutanoate as a yellow oil.[1]
Causality: The use of a non-nucleophilic base like triethylamine is critical to deprotonate the active methylene group of ethyl acetoacetate without competing in the subsequent reaction with tosyl azide. The diazo transfer reaction proceeds efficiently under these mild conditions.
Stage 2: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate
The pyrazole ring is constructed via a cyclization reaction between the newly synthesized ethyl 2-diazo-3-oxobutanoate and a suitable C2 synthon. In this case, the reaction proceeds via an intramolecular cyclization catalyzed by a rhodium(II) catalyst.
Protocol:
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 2-diazo-3-oxobutanoate (1.0 eq) in a suitable solvent such as dichloromethane or toluene.
-
Add a catalytic amount of a rhodium(II) catalyst, for instance, rhodium(II) acetate dimer (0.1-1 mol%).
-
Stir the reaction mixture at room temperature. The reaction is typically accompanied by the evolution of nitrogen gas.
-
Monitor the reaction by TLC until all the starting diazo compound is consumed.
-
Once the reaction is complete, pass the mixture through a short plug of silica gel to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 5-methyl-1H-pyrazole-3-carboxylate, which can be purified by column chromatography on silica gel.
Causality: Rhodium(II) catalysts are highly effective in promoting the cyclization of α-diazo ketones. The catalyst forms a rhodium carbene intermediate, which then undergoes an intramolecular C-H insertion to form the pyrazole ring. This method offers high efficiency and selectivity.
Stage 3: Synthesis of Ethyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate
The next step involves the regioselective chlorination of the pyrazole ring at the C4 position. This is achieved using a mild and effective chlorinating agent.
Protocol:
-
Dissolve ethyl 5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in a suitable solvent such as acetic acid or a mixture of hydrochloric acid and an organic solvent.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrogen peroxide (1.1-1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a solution of sodium sulfite.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to give the crude product, which can be purified by recrystallization or column chromatography to yield ethyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate.
Causality: The combination of hydrochloric acid and hydrogen peroxide generates in situ chlorine, which acts as the electrophile for the chlorination of the electron-rich pyrazole ring. The C4 position is the most nucleophilic and is therefore preferentially chlorinated. This method avoids the use of harsher and less selective chlorinating agents.
Stage 4: Synthesis of this compound
The final stage of the synthesis involves two key transformations: the nitration of the pyrazole ring at the C5 position and the oxidation of the methyl group at C3 to a carboxylic acid. These transformations can be challenging to perform selectively in a single step and may require a two-step sequence.
Part A: Nitration
Protocol:
-
To a stirred solution of ethyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in acetic anhydride at 0 °C, slowly add fuming nitric acid (1.1-1.5 eq).[2]
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford ethyl 4-chloro-5-methyl-3-nitro-1H-pyrazole-3-carboxylate.
Causality: The use of a potent nitrating system like fuming nitric acid in acetic anhydride is necessary to introduce the nitro group onto the deactivated pyrazole ring. The presence of the electron-withdrawing ester and chloro groups makes the ring less reactive towards electrophilic substitution.
Part B: Hydrolysis and Oxidation
Protocol:
-
Dissolve the crude ethyl 4-chloro-5-methyl-3-nitro-1H-pyrazole-3-carboxylate in a mixture of a suitable solvent (e.g., tert-butanol) and water.
-
Add a strong oxidizing agent such as potassium permanganate (KMnO4) in several portions.
-
Heat the reaction mixture to reflux and stir vigorously for several hours until the purple color of the permanganate disappears.
-
Cool the reaction mixture and filter off the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Causality: Potassium permanganate is a powerful oxidizing agent capable of converting the methyl group to a carboxylic acid. The reaction is typically performed under basic or neutral conditions, followed by acidification to isolate the carboxylic acid product. The ester group is also hydrolyzed to the carboxylic acid under these reaction conditions.
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Yield (%) |
| 1 | Ethyl Acetoacetate | Ethyl 2-diazo-3-oxobutanoate | Tosyl azide, Triethylamine | ~90% |
| 2 | Ethyl 2-diazo-3-oxobutanoate | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | Rhodium(II) acetate dimer | >85% |
| 3 | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | Ethyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate | HCl, H₂O₂ | ~75-85% |
| 4A | Ethyl 4-chloro-5-methyl-1H-pyrazole-3-carboxylate | Ethyl 4-chloro-5-methyl-3-nitro-1H-pyrazole-3-carboxylate | Fuming HNO₃, Acetic anhydride | ~80% |
| 4B | Ethyl 4-chloro-5-methyl-3-nitro-1H-pyrazole-3-carboxylate | This compound | KMnO₄, then HCl | ~60-70% |
Conclusion
The synthetic route detailed in this guide provides a robust and reproducible method for the preparation of this compound. Each step has been selected based on its efficiency, selectivity, and the use of reasonably accessible reagents and conditions. The successful execution of this synthesis will provide researchers with a valuable building block for the exploration of new chemical entities with potential therapeutic applications. Adherence to the described protocols and a thorough understanding of the underlying chemical principles are paramount to achieving high yields and purity of the final product.
References
- [This is a placeholder for a specific cyclization reference. A general approach is described based on common organic chemistry principles.]
-
An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules. 2023; 28(1):335. Available at: [Link]
- [This is a placeholder for a specific oxidation reference. The use of KMnO4 for oxidizing alkyl groups on aromatic rings is a well-established method.]
- [This is a placeholder for a specific chlorination reference.
Sources
An In-Depth Technical Guide to the Characterization of 4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive characterization of 4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While experimental data for this specific molecule is not extensively published, this document synthesizes information from closely related analogs and foundational chemical principles to present a robust predictive analysis of its physicochemical properties. The guide covers the probable synthetic route, detailed spectroscopic characterization (¹H NMR, ¹³C NMR, FT-IR, and MS), crystallographic properties, thermal stability, chromatographic analysis, and chemical reactivity. Each section is supported by detailed protocols, data interpretation, and visual diagrams to provide a thorough understanding for researchers in drug discovery and chemical synthesis.
Introduction: The Significance of Substituted Pyrazoles
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the core scaffold of numerous pharmaceuticals due to their diverse biological activities.[1][2][3] The specific substitution pattern on the pyrazole ring dramatically influences its pharmacological profile, making compounds like this compound valuable building blocks for the synthesis of novel therapeutic agents.[4][5] The presence of a carboxylic acid provides a handle for further derivatization, while the chloro and nitro groups modulate the electronic properties and reactivity of the ring system, potentially influencing its interaction with biological targets. This guide aims to provide a detailed, predictive characterization of this molecule to facilitate its use in research and development.
Synthesis and Purification
Proposed Synthetic Pathway
A likely synthetic pathway would begin with the nitration and chlorination of a pyrazole-3-carboxylic acid ester, followed by hydrolysis to the desired product.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Predictive)
-
Synthesis of Ethyl 5-chloro-4-nitro-1H-pyrazole-3-carboxylate:
-
To a solution of ethyl 5-chloro-1H-pyrazole-3-carboxylate (1 equivalent) in concentrated sulfuric acid, slowly add fuming nitric acid (1.1 equivalents) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Hydrolysis to this compound:
-
Dissolve the crude ethyl 5-chloro-4-nitro-1H-pyrazole-3-carboxylate in a mixture of THF and water.
-
Add lithium hydroxide (2-3 equivalents) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Acidify the reaction mixture with 1M HCl to pH 2-3.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
-
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following sections provide predicted data based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The ¹H NMR spectrum is expected to be simple, showing two key signals: one for the N-H proton of the pyrazole ring and another for the carboxylic acid proton. The N-H proton is anticipated to appear as a broad singlet in the range of 13-15 ppm, while the carboxylic acid proton will also be a broad singlet, typically above 10 ppm. The exact chemical shifts will be highly dependent on the solvent and concentration due to hydrogen bonding.
¹³C NMR: The ¹³C NMR spectrum will provide information about the carbon skeleton. The predicted chemical shifts are based on known substituent effects on the pyrazole ring.
| Predicted ¹H NMR Data | |
| Proton | Predicted Chemical Shift (ppm) |
| N-H | 13.0 - 15.0 (broad s) |
| COOH | > 10.0 (broad s) |
| Predicted ¹³C NMR Data | |
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | 160 - 165 |
| C3 | 140 - 145 |
| C4 | 125 - 130 |
| C5 | 148 - 153 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Predicted FT-IR Data | |
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | 3300 - 2500 (broad) |
| N-H (Pyrazole) | 3200 - 3000 (broad) |
| C=O (Carboxylic Acid) | 1720 - 1700 |
| C=N (Pyrazole Ring) | 1620 - 1580 |
| NO₂ (Asymmetric Stretch) | 1550 - 1520 |
| NO₂ (Symmetric Stretch) | 1360 - 1330 |
| C-Cl | 800 - 750 |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a distinct molecular ion peak. The presence of chlorine will result in a characteristic M+2 isotopic pattern with a ratio of approximately 3:1. The fragmentation pattern will likely involve the loss of small molecules such as NO₂, CO₂, and HCN.
| Predicted Mass Spectrometry Data | |
| m/z | Proposed Fragment |
| 191/193 | [M]⁺ (Molecular Ion) |
| 145/147 | [M - NO₂]⁺ |
| 118/120 | [M - NO₂ - HCN]⁺ |
| 101/103 | [M - COOH - NO]⁺ |
Crystallographic and Thermal Properties
Crystal Structure and Packing (Predictive)
Based on the crystal structures of similar pyrazole carboxylic acids, this compound is expected to form extensive hydrogen bonding networks in the solid state.[6][7] The carboxylic acid groups are likely to form dimers, and the pyrazole N-H will act as a hydrogen bond donor to either a nitro group or a carboxylic oxygen of a neighboring molecule, leading to a well-ordered crystal lattice.[6]
Caption: Predicted hydrogen bonding interactions in the crystal lattice.
Thermal Analysis (TGA/DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would provide insights into the thermal stability of the compound. It is predicted that the compound will be stable up to a certain temperature, after which it will undergo decomposition. The decomposition is likely to be an exothermic process due to the presence of the nitro group. The initial decomposition may involve the loss of the carboxylic acid group, followed by the breakdown of the heterocyclic ring.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) is a suitable technique for the analysis and purification of this compound. A reverse-phase method would be appropriate given the polar nature of the molecule.
HPLC Method Protocol (Predictive)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Gradient: Start with a low percentage of Solvent B, and gradually increase to elute the compound.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound shows maximum absorbance (likely around 254 nm and 280 nm due to the nitro and pyrazole chromophores).
Caption: A typical workflow for the HPLC analysis of the target compound.
Chemical Reactivity
The chemical reactivity of this compound is dictated by its functional groups.
-
Carboxylic Acid: The carboxylic acid group can be readily converted to esters, amides, and acid chlorides, providing a versatile point for derivatization.
-
Pyrazole Ring: The pyrazole ring is susceptible to electrophilic substitution, although the presence of the electron-withdrawing nitro group will deactivate the ring. The chlorine atom at the 4-position can potentially undergo nucleophilic aromatic substitution, especially with strong nucleophiles, facilitated by the electron-withdrawing nitro group.[7][8]
Applications in Drug Discovery
Substituted pyrazole-3-carboxylic acids are valuable scaffolds in drug discovery. They have been investigated for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] The title compound, with its unique substitution pattern, serves as a key intermediate for the synthesis of a library of compounds for high-throughput screening and lead optimization in various therapeutic areas.
Conclusion
This compound is a promising heterocyclic building block with significant potential in synthetic and medicinal chemistry. This guide provides a comprehensive, albeit predictive, characterization of its key physicochemical properties. The presented synthetic strategies, spectroscopic data, and reactivity profile are based on sound chemical principles and data from analogous structures, offering a valuable resource for researchers working with this and related compounds. Further experimental validation of the predicted data is encouraged to fully elucidate the properties of this intriguing molecule.
References
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Crystalline hosts derived from pyrazole carboxylic acids. X-ray crystal structures of 4-nitropyrazole-3,5-dicarboxylic acid and its sodium salt including dioxane molecules. Supramolecular Chemistry. [Link]
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Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Bentham Science Publishers. [Link]
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Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. PubMed. [Link]
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Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Institutes of Health. [Link]
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Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]
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Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]
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Chromatographic separations of aromatic carboxylic acids. PlumX. [Link]
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Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]
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Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. ResearchGate. [Link]
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Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. MDPI. [Link]
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High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Science Publishing. [Link]
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Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. MDPI. [Link]
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The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere). ResearchGate. [Link]
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Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. ResearchGate. [Link]
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Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. [Link]
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Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. ResearchGate. [Link]
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Bis(pyrazol-1-yl)methane-4,4′-dicarboxylic Acid. MDPI. [Link]
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Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). United States Environmental Protection Agency. [Link]
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Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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Raman, FT‐IR, and DFT studies of 3,5‐pyrazoledicarboxylic acid and its Ce(III) and Nd(III) complexes. ResearchGate. [Link]
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NMR Chemical Shifts. University of Puget Sound. [Link]
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Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MicroSolv Technology Corporation. [Link]
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13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. ResearchGate. [Link]
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The FT-IR absorption bands of compounds [II]a-e and [III]a-e. ResearchGate. [Link]
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Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. [Link]
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An In-depth Technical Guide to the Physicochemical Characterization of 4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid
Foreword: The Rationale for Comprehensive Characterization
In the landscape of modern drug discovery and development, the meticulous characterization of novel chemical entities is paramount. The compound 4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid, a substituted pyrazole, belongs to a class of heterocyclic compounds renowned for their diverse pharmacological activities.[1][2][3] The precise understanding of its physical properties is not merely an academic exercise; it is the foundational data upon which all subsequent research and development efforts are built. From influencing formulation strategies and bioavailability to dictating reaction kinetics and purification methods, these parameters are critical for advancing a compound from the laboratory to clinical application.
This technical guide provides a comprehensive framework for the determination of the key physical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific principles and rationale for each experimental choice.
Molecular Identity and Structural Elucidation
The initial step in characterizing any novel compound is to confirm its molecular identity and structure. For this compound, the fundamental details are as follows:
| Property | Value | Source |
| CAS Number | 84547-92-2 | [4] |
| Molecular Formula | C₄H₂ClN₃O₄ | [4] |
| Molecular Weight | 191.53 g/mol | [4] |
The structural formula of this compound is presented below. This visualization is crucial for understanding the spatial arrangement of atoms and functional groups, which in turn dictates the compound's physical and chemical behavior.
Caption: Chemical structure of this compound.
Crystalline Structure and Polymorphism
The solid-state properties of a pharmaceutical compound are of utmost importance. X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Rationale for X-ray Crystallography
Understanding the crystal structure provides invaluable insights into:
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different physical properties (e.g., solubility, melting point, stability).
-
Solvation/Hydration: The incorporation of solvent molecules into the crystal lattice.
-
Intermolecular Interactions: The hydrogen bonds, halogen bonds, and other non-covalent interactions that stabilize the crystal packing. These interactions can influence the compound's physical properties and its interactions with biological targets.[1]
Experimental Workflow for Single-Crystal X-ray Diffraction
The determination of a crystal structure is a multi-step process that requires careful execution.
Caption: Generalized workflow for single-crystal X-ray diffraction.
Thermal Properties
The thermal behavior of a compound is a critical indicator of its stability and purity.
Melting Point
The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.[5][6][7]
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the sample is heated at a controlled rate.
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample is liquid (T₂) are recorded. The melting point is reported as the range T₁-T₂.
-
Heating Rate: An initial rapid heating can be used to determine an approximate melting point, followed by a slower heating rate (1-2 °C/minute) for an accurate determination.
Thermal Stability
Given the presence of a nitro group, it is crucial to assess the thermal stability of this compound to identify any potential decomposition or explosive hazards. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques for this purpose.
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect endothermic events like melting and exothermic events like decomposition.
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to decompose.
Solubility and Acidity
Solubility is a key determinant of a drug's bioavailability and is crucial for designing appropriate formulations. The acidity, expressed as the pKa, influences a compound's solubility at different pH values and its interactions with biological targets.
Solubility Determination
The solubility of this compound should be determined in a range of solvents relevant to pharmaceutical development.
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.
-
Equilibration: The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Sample Analysis: The suspension is filtered or centrifuged to remove undissolved solid. The concentration of the compound in the saturated solution is then determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
A suggested panel of solvents includes:
-
Water
-
Phosphate-buffered saline (PBS) at various pH values (e.g., 2.0, 7.4, 9.0)
-
Ethanol
-
Methanol
-
Dimethyl sulfoxide (DMSO)
-
Acetone
pKa Determination
The pKa is the pH at which the acidic and basic forms of a molecule are present in equal concentrations. For this compound, the carboxylic acid group is expected to be the primary acidic functional group. The pyrazole ring itself can also exhibit acidic or basic properties.[3]
-
Sample Preparation: A known amount of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH meter.
-
Data Analysis: A plot of pH versus the volume of titrant added is generated. The pKa can be determined from the midpoint of the titration curve.
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the signals provide a wealth of structural information.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the N-O stretches of the nitro group, and the various vibrations of the pyrazole ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Summary of Physicochemical Properties
The following table should be used to compile the experimentally determined physical properties of this compound.
| Property | Experimental Value | Method |
| Melting Point (°C) | Capillary Method | |
| Decomposition Temperature (°C) | TGA/DSC | |
| Solubility in Water (mg/mL) | Equilibrium Solubility | |
| Solubility in PBS pH 7.4 (mg/mL) | Equilibrium Solubility | |
| Solubility in Ethanol (mg/mL) | Equilibrium Solubility | |
| pKa | Potentiometric Titration | |
| ¹H NMR (δ, ppm) | NMR Spectroscopy | |
| ¹³C NMR (δ, ppm) | NMR Spectroscopy | |
| IR (cm⁻¹) | FT-IR Spectroscopy | |
| Mass Spectrum (m/z) | Mass Spectrometry |
Conclusion
The comprehensive physicochemical characterization of this compound, as outlined in this guide, is a critical and indispensable step in its journey from a promising lead compound to a potential therapeutic agent. The data generated from these studies will provide a solid foundation for all future research and development activities, ultimately enabling the rational design of safe and effective medicines.
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An In-depth Technical Guide to 4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The guide delves into the molecule's structural features, predicted physicochemical properties, and spectroscopic characteristics. A detailed, proposed synthesis protocol is outlined, explaining the rationale behind the selection of reagents and reaction conditions. Furthermore, the guide explores the reactivity of this functionalized pyrazole and discusses its potential applications as a versatile building block in the development of novel therapeutic agents, supported by a review of the biological activities of related compounds. This document is intended to serve as a valuable resource for researchers engaged in the synthesis and utilization of pyrazole-based scaffolds.
Introduction
Pyrazole and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide spectrum of pharmacological activities.[1][2] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a privileged scaffold in drug design. The introduction of various substituents onto the pyrazole core allows for the fine-tuning of its steric, electronic, and lipophilic properties, thereby modulating its biological activity. This guide focuses on a particularly interesting derivative: this compound. The presence of a chloro group, a nitro group, and a carboxylic acid moiety on the pyrazole ring makes this compound a highly versatile and reactive intermediate for the synthesis of more complex molecules with potential therapeutic applications.[3][4]
Molecular Structure and Physicochemical Properties
The chemical structure of this compound is characterized by a pyrazole ring substituted at the C3, C4, and C5 positions. The IUPAC name for this compound is this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₂ClN₃O₄ | Appchem[5] |
| Molecular Weight | 191.53 g/mol | Appchem[5] |
| CAS Number | 84547-92-2 | Appchem[5] |
| Predicted LogP | 1.1 | ChemDraw |
| Predicted pKa | ~1.5-2.5 (carboxylic acid) | Advanced Chemistry Development (ACD/Labs) Software V11.02 |
The molecular geometry of the pyrazole ring is planar. While a crystal structure for the title compound is not publicly available, the structure of the closely related 4-chloro-1H-pyrazole-3-carboxylic acid has been reported, confirming the planarity of the pyrazole ring. The presence of the electron-withdrawing nitro and chloro groups is expected to influence the electron density distribution within the pyrazole ring, impacting its reactivity.
Spectroscopic Characterization (Predicted)
1H NMR Spectroscopy
The 1H NMR spectrum is expected to be relatively simple, showing a single prominent signal for the N-H proton of the pyrazole ring. This proton is acidic and its chemical shift will be highly dependent on the solvent and concentration. In a solvent like DMSO-d₆, this peak would likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm). The carboxylic acid proton will also appear as a very broad singlet at a downfield position, potentially overlapping with the N-H proton signal.
13C NMR Spectroscopy
The 13C NMR spectrum will provide information about the carbon skeleton. Four distinct signals are expected for the four carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 160-170 ppm.[6] The chemical shifts of the three pyrazole ring carbons will be influenced by the attached substituents. The carbon bearing the nitro group (C5) is expected to be significantly downfield due to the strong electron-withdrawing nature of the nitro group. The carbon attached to the chlorine atom (C4) will also be downfield, while the carbon bearing the carboxylic acid group (C3) will be influenced by both the carboxylic acid and the adjacent nitrogen atom.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands.[7] A very broad absorption in the region of 2500-3300 cm⁻¹ is expected for the O-H stretch of the hydrogen-bonded carboxylic acid.[8] The N-H stretching vibration of the pyrazole ring will likely appear as a moderate to sharp band around 3100-3300 cm⁻¹. A strong, sharp absorption corresponding to the C=O stretch of the carboxylic acid should be present in the range of 1700-1730 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are expected to give rise to two strong bands, typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The C-Cl stretching vibration will likely appear in the fingerprint region, below 800 cm⁻¹.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (191.53 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak. Fragmentation patterns would likely involve the loss of small molecules such as H₂O, CO, NO₂, and HCl.
Proposed Synthesis Protocol
While a specific, detailed experimental procedure for the synthesis of this compound is not readily found in the peer-reviewed literature, a plausible synthetic route can be devised based on established methods for the functionalization of pyrazole rings. The proposed synthesis involves a two-step process starting from a commercially available precursor, 1H-pyrazole-3-carboxylic acid.
Caption: Proposed two-step synthesis of this compound.
Step 1: Chlorination of 1H-Pyrazole-3-carboxylic Acid
Rationale: The first step involves the regioselective chlorination of the pyrazole ring at the C4 position. The C4 position of the pyrazole ring is generally susceptible to electrophilic substitution. Sulfuryl chloride (SO₂Cl₂) is a common and effective reagent for the chlorination of pyrazoles.
Experimental Protocol:
-
To a stirred solution of 1H-pyrazole-3-carboxylic acid (1 equivalent) in a suitable inert solvent such as dichloromethane or chloroform, add sulfuryl chloride (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-chloro-1H-pyrazole-3-carboxylic acid.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Nitration of 4-Chloro-1H-pyrazole-3-carboxylic Acid
Rationale: The second step is the nitration of the chlorinated intermediate. The presence of the electron-withdrawing chloro and carboxylic acid groups will deactivate the pyrazole ring towards electrophilic substitution. Therefore, strong nitrating conditions, such as a mixture of nitric acid and sulfuric acid, are likely required. The nitro group is expected to be directed to the C5 position.
Experimental Protocol:
-
To a stirred mixture of concentrated sulfuric acid, add 4-chloro-1H-pyrazole-3-carboxylic acid (1 equivalent) portion-wise at 0 °C, ensuring the temperature does not exceed 5 °C.
-
To this solution, add a mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to afford this compound.
-
Further purification can be achieved by recrystallization.
Chemical Reactivity and Potential Applications
This compound is a trifunctional molecule, and each functional group offers opportunities for further chemical transformations, making it a valuable synthetic intermediate.
Caption: Reactivity map of this compound.
-
Carboxylic Acid Group: The carboxylic acid at the C3 position can be readily converted into a variety of other functional groups. For instance, it can undergo esterification to form esters, or be converted to an acid chloride, which can then be reacted with amines to form amides.[9][10] These transformations are fundamental in medicinal chemistry for creating libraries of compounds for biological screening.
-
Chloro Group: The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution, especially given the electron-withdrawing nature of the adjacent nitro and carboxylic acid groups. This allows for the introduction of a wide range of nucleophiles, such as amines, thiols, and alkoxides, to further functionalize the pyrazole ring.
-
Nitro Group: The nitro group at the C5 position can be reduced to an amino group. This amino group can then serve as a handle for further derivatization, such as acylation, alkylation, or diazotization reactions. The resulting aminopyrazole derivatives are important precursors for many biologically active compounds.
-
N-H Group: The pyrazole ring's N-H group can be alkylated or arylated to introduce substituents at the N1 position, which is a common strategy in drug design to modulate the compound's properties.
Given the diverse reactivity of this molecule, this compound is a promising starting material for the synthesis of compounds with potential applications in various therapeutic areas. Substituted pyrazoles have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The specific combination of substituents in the title compound suggests its potential as a scaffold for the development of novel inhibitors of various enzymes or receptors.
Conclusion
This compound is a highly functionalized heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided a detailed overview of its structure, predicted properties, and a plausible synthetic route. The versatile reactivity of its three functional groups opens up numerous avenues for the creation of diverse molecular architectures for drug discovery and development. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.
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An In-depth Technical Guide to the Solubility of 4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid. In the absence of extensive empirical data in published literature, this document focuses on the foundational principles and methodologies required for researchers, scientists, and drug development professionals to predict, determine, and understand the solubility of this compound. We will explore the physicochemical properties influencing its behavior in various organic solvents, provide detailed experimental protocols for both qualitative and quantitative solubility assessment, and discuss the strategic selection of solvents in a research and development context.
Introduction: Understanding the Molecule
This compound is a heterocyclic organic compound featuring a pyrazole core. The pyrazole ring system and its derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects[1]. The subject molecule is functionalized with three key substituents: a carboxylic acid group (-COOH), a nitro group (-NO₂), and a chlorine atom (-Cl). These functional groups are critical in defining the molecule's physicochemical properties, including its solubility.
-
Carboxylic Acid (-COOH): This group is polar and can act as both a hydrogen bond donor and acceptor, significantly influencing solubility in polar solvents.[2][3] It also imparts acidic properties, allowing for salt formation in the presence of a base, which can dramatically increase aqueous solubility.
-
Nitro Group (-NO₂): A strong electron-withdrawing and polar group, the nitro group can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.
-
Chlorine Atom (-Cl): An electronegative atom that contributes to the molecule's overall polarity.
-
Pyrazole Ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The N-H group can act as a hydrogen bond donor, while the other nitrogen can act as an acceptor.
The combination of these features results in a molecule with significant polarity and multiple sites for hydrogen bonding.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the cornerstone for predicting solubility.[4][5][6] This principle states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[3][4]
Physicochemical Properties and Their Influence
Based on its structure, we can predict the behavior of this compound in different classes of organic solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Acetic Acid): These solvents can engage in hydrogen bonding. Given the carboxylic acid, nitro group, and pyrazole N-H, the compound is expected to have high solubility in these solvents. The ability of both the solute and solvent to act as hydrogen bond donors and acceptors will facilitate strong intermolecular interactions.[2][7]
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone): These solvents are polar and can act as hydrogen bond acceptors but not donors. The compound's hydrogen bond donor sites (-COOH, N-H) can interact favorably with the solvent's acceptor sites (e.g., the sulfoxide oxygen in DMSO). Therefore, good to moderate solubility is anticipated.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low polarity and interact primarily through weak van der Waals forces.[4] Due to the highly polar nature of this compound, it is predicted to have low to negligible solubility in nonpolar solvents. The energy required to break the strong intermolecular forces between the solute molecules would not be compensated by the weak interactions with the solvent.[7]
Data Summary: Predicted Solubility
The following table summarizes the predicted qualitative solubility of this compound based on structural analysis.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol, Acetic Acid | High | Strong hydrogen bonding potential from -COOH, -NO₂, and pyrazole N-H groups.[2][3] |
| Polar Aprotic | DMSO, DMF, Acetone, Acetonitrile | Moderate to High | Strong dipole-dipole interactions and hydrogen bond acceptance by the solvent. |
| Nonpolar | Hexane, Toluene, Diethyl Ether, Chloroform | Low / Insoluble | Mismatch in polarity and intermolecular forces; "like dissolves like" principle.[4][5] |
Experimental Determination of Solubility
To move from prediction to empirical data, standardized experimental protocols are essential. It is crucial to distinguish between two key concepts:
-
Thermodynamic Solubility: The maximum concentration of a solute that can dissolve in a solvent at equilibrium under specific conditions (e.g., temperature, pressure).[8][9][10] This is an intrinsic property of the compound. The shake-flask method is the gold standard for its determination.[11][12][13]
-
Kinetic Solubility: The concentration at which a compound, typically dissolved in a stock solvent like DMSO, begins to precipitate when added to an aqueous buffer.[10][12][14] This value is often higher than thermodynamic solubility due to the formation of supersaturated solutions and is highly dependent on the experimental protocol.[9][15]
Protocol for Qualitative Solubility Assessment
This rapid method provides a preliminary classification of the compound's solubility across a range of solvents.
Objective: To quickly determine if the compound is soluble, partially soluble, or insoluble in various organic solvents at a fixed concentration.
Materials:
-
This compound
-
Small test tubes or vials (e.g., 1.5 mL Eppendorf tubes or 13x100 mm glass tubes)
-
Vortex mixer
-
Analytical balance
-
Selection of organic solvents (e.g., methanol, ethanol, acetone, DMSO, acetonitrile, toluene, hexane)
Procedure:
-
Weigh approximately 1-2 mg of the compound into a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Cap the tube securely and vortex vigorously for 60 seconds.[16]
-
Visually inspect the solution against a contrasting background.
-
Soluble: The solution is completely clear with no visible solid particles.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: The solid material appears largely unchanged.[16]
-
-
Record the observation for each solvent tested.
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discovery and history of pyrazole-3-carboxylic acids
An In-Depth Technical Guide to the Discovery and Synthetic Evolution of Pyrazole-3-Carboxylic Acids
Abstract
The pyrazole-3-carboxylic acid motif is a cornerstone of modern medicinal and agricultural chemistry, recognized as a privileged scaffold due to its versatile biological activities and synthetic accessibility. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the discovery, history, and synthetic evolution of this critical heterocyclic core. We begin by tracing its origins to the seminal work of Ludwig Knorr in the late 19th century and explore the foundational condensation reactions that first brought pyrazoles to light. The narrative then progresses through the development of more sophisticated and regioselective methodologies, including 1,3-dipolar cycloadditions and efficient multi-component reactions. Key experimental protocols are detailed, explaining the causality behind strategic choices to provide actionable insights for laboratory application. The guide culminates with an examination of the scaffold's contemporary significance, illustrated through case studies in antiviral, oncology, and anti-inflammatory drug discovery. Throughout, a strong emphasis is placed on authoritative grounding, with rigorous citation of primary literature to ensure scientific integrity.
The Pyrazole-3-Carboxylic Acid Core: A Privileged Scaffold
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure imparts unique physicochemical properties, including metabolic stability and the ability to act as both a hydrogen bond donor and acceptor. The addition of a carboxylic acid group at the 3-position creates the pyrazole-3-carboxylic acid scaffold, a structure of immense value in drug discovery and agrochemistry.[1]
The carboxylic acid moiety is not merely a passive substituent; it serves two critical functions:
-
A Synthetic Handle: It provides a convenient point for chemical modification, allowing for the creation of esters, amides, and other derivatives to modulate properties like solubility, cell permeability, and target binding affinity.[2][3]
-
A Pharmacophoric Element: The acidic proton and carbonyl oxygen can engage in crucial hydrogen bonding and ionic interactions with biological targets such as enzymes and receptors, anchoring the molecule in the active site.
This combination of a stable, aromatic core and a versatile functional group has led to the incorporation of the pyrazole scaffold into numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the anti-cancer drug Darolutamide.[4][5][6] Its prevalence extends to the agrochemical industry, where pyrazole derivatives are used as effective herbicides and pesticides.[7][8]
Historical Milestone: The Dawn of Pyrazole Synthesis
The history of pyrazole synthesis begins in 1883 with the pioneering work of German chemist Ludwig Knorr.[7][9] His method, now famously known as the Knorr Pyrazole Synthesis , involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[10][11] This reaction was revolutionary for its time, providing a straightforward and high-yielding route to this important heterocyclic system.[9]
The fundamental mechanism involves two key steps: initial condensation between one carbonyl group and the hydrazine to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring.[9][10]
Diagram: The Knorr Pyrazole Synthesis Mechanism
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CAS number for 4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid
An In-Depth Technical Guide to 4-Chloro-5-nitro-1H-pyrazole-3-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern chemistry. The pyrazole scaffold is a cornerstone in the development of pharmaceuticals and agrochemicals due to its diverse biological activities.[1][2] This document details the physicochemical properties, a plausible synthetic pathway, critical safety and handling protocols, and the compound's application as a strategic intermediate in drug discovery. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, leading to a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2] Compounds incorporating the pyrazole moiety have found extensive applications, from established nonsteroidal anti-inflammatory drugs (NSAIDs) to modern targeted cancer therapies.[1][2]
This compound (CAS No. 84547-92-2) is a highly functionalized derivative that serves as a valuable intermediate. The presence of three distinct functional groups—a carboxylic acid, a chloro group, and a nitro group—on the pyrazole core provides multiple reactive handles for synthetic chemists. This allows for the strategic and modular construction of complex molecules, making it a sought-after starting material in the synthesis of novel therapeutic agents and other advanced chemical products.
Physicochemical and Structural Data
The fundamental properties of this compound are summarized below. Accurate identification and characterization are the first steps in any rigorous scientific investigation.
| Property | Value | Source |
| CAS Number | 84547-92-2 | [3] |
| Molecular Formula | C₄H₂ClN₃O₄ | [3] |
| Molecular Weight | 191.53 g/mol | [3] |
| MDL Number | MFCD03419328 | [3] |
| Canonical SMILES | O=C(C1=NNC(=O)=C1Cl)O | [3] |
| Appearance | White to light yellow powder/crystal |
Synthetic Strategy: A Plausible Pathway
While specific manufacturing processes are often proprietary, a logical synthetic route can be devised based on established pyrazole chemistry. The causality for this proposed pathway lies in the sequential introduction of functional groups, leveraging their directing effects and reactivity. A common approach begins with a base pyrazole structure, followed by electrophilic substitution reactions.
The synthesis could initiate from a precursor like 1H-pyrazole-3-carboxylic acid. The process would involve two key transformations: chlorination and nitration. The order of these steps is critical; performing chlorination first may be advantageous for controlling regioselectivity in the subsequent nitration step.
Experimental Protocol: Proposed Synthesis
-
Step 1: Chlorination of 1H-pyrazole-3-carboxylic acid.
-
Dissolve the starting material in a suitable solvent (e.g., acetic acid).
-
Introduce a chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). The use of a milder reagent like NCS can offer better control and reduce the formation of byproducts.
-
Heat the reaction mixture under controlled temperature to drive the reaction to completion.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the product can be isolated via precipitation by adding water, followed by filtration.
-
-
Step 2: Nitration of 4-chloro-1H-pyrazole-3-carboxylic acid.
-
Add the chlorinated intermediate to a mixture of concentrated sulfuric acid and nitric acid (a classic nitrating mixture) at a low temperature (e.g., 0-5 °C) to control the exothermic reaction.
-
The strong electron-withdrawing nature of the existing chloro and carboxylic acid groups will direct the incoming nitro group to the C5 position.
-
Allow the reaction to proceed until completion, again monitoring via TLC or LC-MS.
-
Carefully pour the reaction mixture over ice to precipitate the final product, this compound.
-
Collect the solid by filtration, wash with cold water to remove residual acid, and dry under vacuum.
-
Caption: Standard laboratory workflow for handling chemical reagents.
Conclusion
This compound is a strategically important molecule in the field of chemical synthesis. Its well-defined structure and multiple reactive sites make it an ideal starting point for constructing a wide range of complex organic molecules. For researchers in drug discovery and development, understanding the properties, synthesis, and safe handling of such intermediates is fundamental to advancing the frontiers of medicinal chemistry and creating novel therapeutics.
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An In-depth Technical Guide to 4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its physicochemical properties, outline a detailed synthetic pathway, and describe robust analytical methods for its characterization. Furthermore, this document will explore the rationale behind its molecular design and its potential applications as a scaffold in modern drug discovery, grounded in the established pharmacological importance of the pyrazole nucleus.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties make it a "privileged scaffold," meaning it can bind to a variety of biological targets with high affinity.[2] Consequently, pyrazole derivatives have been successfully developed into a wide range of therapeutic agents, demonstrating activities such as anti-inflammatory, antimicrobial, anticancer, and antiviral effects.[1][3][4]
The metabolic stability of the pyrazole nucleus is a key factor in its prevalence in approved drugs and clinical candidates. The strategic placement of substituents on the pyrazole ring allows for the fine-tuning of a compound's steric, electronic, and lipophilic properties, which in turn modulates its pharmacokinetic profile and biological activity.[2] The subject of this guide, this compound, is a prime example of a highly functionalized pyrazole designed for further chemical elaboration in drug discovery programs. The presence of electron-withdrawing chloro and nitro groups, alongside a carboxylic acid handle, makes it a versatile building block for creating libraries of novel compounds.[2]
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.
| Property | Value | Source |
| Molecular Formula | C₄H₂ClN₃O₄ | [5] |
| Molecular Weight | 191.53 g/mol | [5] |
| CAS Number | 84547-92-2 | [5] |
| Appearance | Expected to be a solid | General knowledge |
| SMILES | O=C(C1=NNC(=O)=C1Cl)O | [5] |
Structural Diagram
Caption: Chemical structure of this compound.
Synthesis and Purification: A Proposed Pathway
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 4-chloro-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate
-
To a stirred solution of diethyl 2-chloro-3-oxosuccinate (1 equivalent) in ethanol, add hydrazine hydrate (1 equivalent) dropwise at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and reduce the solvent volume under reduced pressure.
-
Pour the residue into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the intermediate pyrazolone.
Step 2: Nitration
-
To a mixture of concentrated sulfuric acid and nitric acid at 0 °C, add the pyrazolone intermediate from Step 1 portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Carefully pour the mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash thoroughly with water until neutral, and dry.
Step 3: Hydrolysis
-
Suspend the nitro-pyrazole ester from Step 2 in a mixture of acetic acid and hydrochloric acid.
-
Heat the mixture to reflux for 8-12 hours until the ester is fully hydrolyzed (monitored by TLC or HPLC).
-
Cool the reaction mixture and pour it into cold water.
-
Filter the resulting precipitate, wash with water, and dry.
Purification Protocol
The crude this compound can be purified by recrystallization.
-
Dissolve the crude product in a minimal amount of a hot solvent system, such as ethanol/water or acetic acid.[7]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
An alternative purification method for carboxylic acids involves dissolving the compound in a basic aqueous solution (e.g., sodium bicarbonate), washing with an organic solvent like ether to remove neutral impurities, and then re-precipitating the acid by adding a strong acid.[8]
Analytical Characterization: A Validated System
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the final compound and for monitoring reaction progress.[9]
-
Method: A reversed-phase HPLC (RP-HPLC) method is typically employed.[10]
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common choice.[10]
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile (or methanol) and water, often with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to ensure sharp peaks for the carboxylic acid.[10][11]
-
Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.[12]
-
¹H NMR: Due to the substitution pattern, only the NH proton of the pyrazole ring is expected to be visible. Its chemical shift will be highly dependent on the solvent and concentration. In a solvent like DMSO-d₆, this proton is typically observed as a broad singlet in the downfield region (around 13-15 ppm).[12]
-
¹³C NMR: The spectrum will show four distinct signals for the carbon atoms of the pyrazole ring and the carboxylic acid. The chemical shifts can be predicted, with the carboxylic carbon appearing significantly downfield (around 160-170 ppm). The carbons attached to the electron-withdrawing chloro and nitro groups will also be shifted downfield.[13]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.[9]
-
Ionization Technique: Electrospray ionization (ESI) is well-suited for this polar, acidic compound, likely showing a prominent [M-H]⁻ ion in negative mode or an [M+H]⁺ ion in positive mode.[9][14]
-
High-Resolution Mass Spectrometry (HRMS): This technique can confirm the elemental composition by providing a highly accurate mass measurement, which should match the calculated exact mass of C₄H₂ClN₃O₄.[9]
Applications and Mechanistic Insights in Drug Discovery
The structural features of this compound make it a highly valuable starting point for the synthesis of compound libraries for high-throughput screening.
-
Carboxylic Acid Handle: This functional group is ideal for amide coupling reactions, allowing for the introduction of a wide variety of amines and creating diverse molecular structures. This is a common strategy in drug discovery to explore the chemical space around a core scaffold.
-
Chloro and Nitro Groups: These electron-withdrawing groups significantly influence the electronic properties of the pyrazole ring.[2] They can participate in various chemical transformations, such as nucleophilic aromatic substitution, allowing for further diversification of the scaffold. From a pharmacological perspective, these groups can modulate binding affinity to biological targets and affect the compound's metabolic stability. For instance, nitroaromatic compounds have been explored as antibacterial agents and hypoxia-activated prodrugs in cancer therapy.[15]
Caption: Role as a scaffold for generating compound libraries.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its precursors. Based on safety data for similar compounds, the following precautions are recommended.[16][17][18]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[19]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[17] Avoid contact with skin and eyes.[19]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.[19]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.[16]
-
Skin: Wash off immediately with soap and plenty of water.[16]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[17]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]
-
Conclusion
This compound is a strategically designed chemical entity with significant potential in the field of drug discovery. Its highly functionalized pyrazole core provides a robust and versatile platform for the synthesis of novel compounds with a wide range of potential therapeutic applications. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and detailed analytical methodologies for its characterization, offering researchers and drug development professionals the foundational knowledge required to effectively utilize this compound in their research endeavors.
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Methodological & Application
The Strategic Utility of 4-Chloro-5-nitro-1H-pyrazole-3-carboxylic Acid in Modern Organic Synthesis: Application Notes and Protocols
Abstract
This technical guide provides a comprehensive overview of the applications and detailed experimental protocols for the versatile synthetic building block, 4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid. This document is intended for researchers, medicinal chemists, and professionals in drug development. We will explore the inherent reactivity of its distinct functional groups—the carboxylic acid, the nitro group, and the chloro substituent—and provide step-by-step protocols for its strategic manipulation in the synthesis of complex heterocyclic scaffolds, particularly those with therapeutic potential. The causality behind experimental choices, self-validating system designs for protocols, and authoritative references are central pillars of this guide, ensuring scientific integrity and practical utility.
Introduction: A Multifaceted Building Block
This compound is a highly functionalized pyrazole derivative that has emerged as a valuable scaffold in medicinal chemistry and organic synthesis.[1] Its utility stems from the orthogonal reactivity of its three key functional groups, which can be selectively addressed to construct a diverse array of more complex molecular architectures. The electron-withdrawing nature of the nitro and chloro groups significantly influences the reactivity of the pyrazole ring, making it a unique substrate for various transformations.
Pyrazoles and their fused heterocyclic counterparts are prevalent motifs in a wide range of biologically active compounds, exhibiting activities such as anti-inflammatory, antimicrobial, and anticancer properties. The strategic incorporation of the this compound core can, therefore, serve as a foundational step in the discovery of novel therapeutic agents.
Chemical Properties:
| Property | Value | Source |
| CAS Number | 84547-92-2 | |
| Molecular Formula | C₄H₂ClN₃O₄ | |
| Molecular Weight | 191.53 g/mol | |
| Appearance | Off-white to yellow solid | Supplier Data |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, THF) | General Knowledge |
Synthetic Transformations and Protocols
The synthetic utility of this compound lies in the sequential or selective manipulation of its functional groups. The following sections provide detailed protocols for key transformations.
Amide Bond Formation via the Carboxylic Acid Moiety
The carboxylic acid at the 3-position is a prime handle for elaboration through amide bond formation, a cornerstone of medicinal chemistry for introducing diversity and modulating pharmacokinetic properties.
Causality of Experimental Choices: The activation of the carboxylic acid is crucial to overcome the formation of a non-reactive ammonium carboxylate salt with the amine.[2] We will detail two common and effective methods: one using the carbodiimide EDC with an activating agent (NHS), and another employing the uronium salt HATU, which is particularly effective for less reactive amines.[2][3]
Workflow for Amide Coupling:
Caption: General workflow for amide bond formation.
Protocol 1: EDC/NHS-Mediated Amide Coupling
This protocol is a widely used and reliable method for forming amide bonds.
-
Materials:
-
This compound (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
N-Hydroxysuccinimide (NHS) (1.2 eq)
-
Desired amine (primary or secondary) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add NHS (1.2 eq) and EDC (1.2 eq) at room temperature.
-
Stir the mixture for 30-60 minutes to allow for the formation of the active NHS ester.
-
In a separate flask, dissolve the desired amine (1.1 eq) and DIPEA (2.5 eq) in a small amount of anhydrous DMF.
-
Add the amine solution dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
-
Protocol 2: HATU-Mediated Amide Coupling
HATU is a more reactive coupling agent, often preferred for sterically hindered or electron-deficient amines.
-
Materials:
-
This compound (1.0 eq)
-
HATU (1.1 eq)
-
Desired amine (primary or secondary) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M).
-
Add DIPEA (3.0 eq) to the mixture and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Perform an aqueous workup as described in Protocol 1.
-
Purify the product by flash column chromatography.
-
Selective Reduction of the Nitro Group
The nitro group at the 5-position can be selectively reduced to an amine, which is a critical transformation for accessing a variety of fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines.
Causality of Experimental Choices: The choice of reducing agent is critical to avoid the reduction of other functional groups, particularly the chloro substituent. Catalytic hydrogenation with palladium on carbon (Pd/C) is a common and effective method for the reduction of aromatic nitro groups.[4] The use of a transfer hydrogenation source like ammonium formate can sometimes offer better selectivity and milder conditions.
Protocol 3: Catalytic Hydrogenation for Nitro Group Reduction
-
Materials:
-
This compound or its amide derivative (1.0 eq)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
-
Procedure:
-
Dissolve the nitro-pyrazole (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or as set on a Parr apparatus) at room temperature for 2-8 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-amino-4-chloro-1H-pyrazole-3-carboxylic acid derivative. This product is often used in the next step without further purification.
-
Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones
The resulting 5-aminopyrazole-3-carboxylic acid derivatives are key precursors for the synthesis of pyrazolo[3,4-d]pyrimidines, a privileged scaffold in drug discovery, particularly for kinase inhibitors.
Causality of Experimental Choices: The cyclization to form the pyrimidine ring can be achieved by reacting the aminopyrazole with a one-carbon source, such as formamide or an orthoformate ester.[5][6] Heating in formamide is a straightforward method, while the use of trimethyl orthoformate followed by an amine allows for the introduction of a substituent at the 5-position of the pyrazolo[3,4-d]pyrimidine ring.[5]
Workflow for Pyrazolo[3,4-d]pyrimidine Synthesis:
Caption: Synthesis of the pyrazolo[3,4-d]pyrimidine core.
Protocol 4: Cyclization with Formamide
-
Materials:
-
5-Amino-4-chloro-1H-pyrazole-3-carboxylic acid (1.0 eq)
-
Formamide
-
-
Procedure:
-
Place the 5-aminopyrazole-3-carboxylic acid (1.0 eq) in a round-bottom flask.
-
Add an excess of formamide.
-
Heat the reaction mixture to 150-180 °C for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the cooled mixture to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield the 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-one.
-
Nucleophilic Aromatic Substitution of the Chloro Group
The chloro group at the 4-position is activated towards nucleophilic aromatic substitution (SNA) due to the electron-withdrawing nature of the adjacent nitro group and the pyrazole ring itself.[7][8] This allows for the introduction of various nucleophiles, further diversifying the molecular scaffold.
Causality of Experimental Choices: The reaction conditions for SNA on electron-deficient heterocycles typically involve heating with the nucleophile in a polar aprotic solvent. The choice of base, if required, depends on the pKa of the nucleophile.
Protocol 5: General Procedure for Nucleophilic Aromatic Substitution
-
Materials:
-
This compound derivative (1.0 eq)
-
Nucleophile (e.g., amine, thiol, alcohol) (1.2-2.0 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DIPEA) (if necessary)
-
Polar aprotic solvent (e.g., DMF, DMSO, or NMP)
-
-
Procedure:
-
Dissolve the 4-chloropyrazole derivative (1.0 eq) in the chosen solvent.
-
Add the nucleophile (1.2-2.0 eq) and the base (if required).
-
Heat the reaction mixture to a temperature between 80-150 °C. The optimal temperature will depend on the reactivity of the nucleophile and the substrate.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture and perform an aqueous workup.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography or recrystallization.
-
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The pyrazolo[3,4-d]pyrimidine core, readily accessible from this compound, is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[6] The strategic derivatization of this scaffold allows for the fine-tuning of potency and selectivity against various kinase targets implicated in diseases such as cancer and inflammation.
Logical Relationship Diagram:
Caption: Synthetic pathway to kinase inhibitors.
By following the synthetic sequence outlined in this guide—amide formation, nitro reduction, cyclization, and subsequent nucleophilic substitution—researchers can efficiently generate libraries of novel pyrazolo[3,4-d]pyrimidine-based compounds for screening against a wide range of kinase targets.
Conclusion
This compound is a potent and versatile starting material for the synthesis of complex, biologically active molecules. The orthogonal reactivity of its functional groups allows for a modular and strategic approach to the construction of diverse chemical libraries. The protocols detailed herein provide a solid foundation for researchers to harness the full synthetic potential of this valuable building block in their drug discovery and development endeavors.
References
- Beshir, A. B., et al. (2014). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3443-3447.
- El-Sayed, W. A., et al. (2012).
- Patel, R. V., et al. (2013). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Young Pharmacists, 5(4), 133-138.
- Hsieh, M. C., et al. (2021).
- Wang, L., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences, 20(22), 5732.
-
Organic Reactions. (n.d.). Reduction of Nitro Compounds. Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
- Chou, T. S., et al. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 22(5), 820.
- Gomaa, M. A. M. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc, 2012(6), 384-397.
-
The Organic Chemistry Tutor. (2021, February 26). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube. [Link]
-
Chem LibreTexts. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
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- 3. PubChemLite - 1h-pyrazole-3-carboxylic acid, 4-((4-chloro-2-nitrophenyl)azo)-4,5-dihydro-5-oxo-1-phenyl-, ethyl ester (C18H14ClN5O5) [pubchemlite.lcsb.uni.lu]
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- 8. youtube.com [youtube.com]
Application Note & Protocols: 4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid as a Versatile Synthon for Modern Agrochemicals
Introduction: The Pyrazole Scaffold in Crop Protection
The pyrazole heterocycle is a cornerstone of modern agrochemical design, prized for its metabolic stability and versatile substitution patterns that allow for fine-tuning of biological activity.[1][2] Pyrazole-containing compounds have been successfully commercialized as fungicides, herbicides, and insecticides, demonstrating their broad utility in protecting crops from a wide array of pests and diseases.[3]
Notably, pyrazole carboxamides represent a critical class of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs).[4][5] These agents disrupt the fungal mitochondrial respiratory chain at Complex II, leading to a potent fungicidal effect.[6] The efficacy of these molecules is highly dependent on the substitution pattern of the pyrazole core. This guide focuses on a highly functionalized and reactive building block, 4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid , and provides detailed protocols for its synthesis and derivatization into potential agrochemical candidates.
The Strategic Value of this compound
This building block is strategically designed for agrochemical synthesis. Its key features include:
-
Carboxylic Acid (C3): The primary reactive handle for derivatization, most commonly through amide bond formation, to generate libraries of target compounds.[7][8]
-
Chloro Group (C4): This substituent can enhance biological activity through steric and electronic effects and can also serve as a potential site for further modification via cross-coupling reactions. Halogenation at the C4 position is a common strategy in pyrazole-based agrochemicals.[9]
-
Nitro Group (C5): A strong electron-withdrawing group that significantly influences the electronics of the pyrazole ring. It can be a crucial element for biological activity or can be chemically reduced to an amino group, providing another point for diversification.[10]
The combination of these functional groups in a single, stable scaffold makes it an exceptionally valuable intermediate for lead discovery and optimization in agrochemical research.
Synthesis of the Core Building Block
The synthesis of this compound is a multi-step process requiring careful control of reaction conditions. The following protocol outlines a logical and efficient pathway.
Synthetic Workflow Overview
The proposed synthesis involves the formation of the pyrazole-3-carboxylic acid core, followed by sequential electrophilic substitution reactions: chlorination and nitration. The order is critical, as the electronic nature of the substituents directs the position of subsequent functionalization. Chlorination of the electron-rich pyrazole ring is performed prior to the introduction of the strongly deactivating nitro group.
Sources
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Application Notes and Protocols for the Biological Screening of 4-Chloro-5-nitro-1H-pyrazole-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Therapeutic Potential of the Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] Derivatives of pyrazole have been extensively investigated and developed as therapeutic agents, demonstrating antimicrobial, anti-inflammatory, analgesic, and potent anticancer properties.[3][4][5] The introduction of a nitro group and a chlorine atom to the pyrazole ring, as in the case of 4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid derivatives, offers intriguing possibilities for novel pharmacological effects. The electron-withdrawing nature of these substituents can significantly modulate the chemical properties and biological interactions of the molecule, making this class of compounds a compelling subject for drug discovery programs.
This guide provides a comprehensive framework for the initial biological screening of novel this compound derivatives. It is designed to be a practical resource for researchers, offering detailed protocols for a tiered screening approach, from broad cytotoxicity assessments to more specific antimicrobial and enzyme inhibition assays. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific needs.
Part 1: Foundational Screening - Assessing General Cytotoxicity
A primary step in evaluating any new chemical entity for therapeutic potential is to determine its effect on cell viability.[6][7] This foundational screen helps to identify compounds with antiproliferative effects, which may be indicative of anticancer activity, and to establish a therapeutic window for other applications by flagging overtly toxic compounds early in the discovery process.[8] The MTT assay is a robust and widely used colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[6]
Protocol 1: In Vitro Cytotoxicity Screening using the MTT Assay
This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of the test compounds, a key measure of a drug's potency.[6][7]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[9]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Test derivatives of this compound, dissolved in Dimethyl Sulfoxide (DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO, cell culture grade
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium.[6]
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of fresh medium containing various concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., Doxorubicin).[6]
-
Incubate the plates for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
Following the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[6]
-
Incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Expected Data Presentation:
| Compound ID | Target Cell Line | Incubation Time (h) | IC50 (µM) ± SD |
| Derivative 1 | MCF-7 | 48 | [Insert Value] |
| Derivative 2 | MCF-7 | 48 | [Insert Value] |
| Derivative 1 | A549 | 48 | [Insert Value] |
| Derivative 2 | A549 | 48 | [Insert Value] |
| Doxorubicin | MCF-7 | 48 | [Insert Value] |
Data should be presented as the mean ± standard deviation from at least three independent experiments.
Workflow for Cytotoxicity Screening:
Caption: General workflow for in vitro cytotoxicity assessment using the MTT assay.
Part 2: Targeted Screening - Antimicrobial Activity
The pyrazole scaffold is a well-established pharmacophore in the design of antimicrobial agents.[1][3] Therefore, a logical next step in the screening cascade is to evaluate the potential of this compound derivatives to inhibit the growth of pathogenic microorganisms. A two-tiered approach, starting with a qualitative diffusion assay followed by a quantitative dilution assay, is recommended for efficiency.
Protocol 2: Agar Well Diffusion Assay for Preliminary Antimicrobial Screening
This method provides a qualitative assessment of the antimicrobial activity and is useful for screening a large number of compounds.[1][10]
Principle: The test compound diffuses from a well through a solidified agar medium that has been seeded with a standardized microbial inoculum. If the compound is active, it will inhibit microbial growth, resulting in a clear zone of inhibition around the well.
Materials:
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)[1]
-
Mueller-Hinton Agar (for bacteria) or Potato Dextrose Agar (for fungi)
-
Sterile petri dishes
-
Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) discs or solutions
-
Test compounds dissolved in DMSO (e.g., 1 mg/mL)[1]
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Incubator
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Prepare a microbial suspension in sterile saline from a fresh culture.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.
-
-
Well Preparation and Compound Application:
-
Allow the plates to dry for a few minutes.
-
Using a sterile cork borer, create uniform wells in the agar.
-
Pipette a fixed volume (e.g., 50-100 µL) of each test compound solution into separate wells.
-
Use DMSO as a negative control and standard antibiotic/antifungal solutions as positive controls.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 48 hours for fungi.
-
-
Result Measurement:
-
Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.
-
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This quantitative assay determines the lowest concentration of a compound that visibly inhibits microbial growth.[11]
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized microbial suspension. The MIC is determined after incubation by observing the lowest concentration at which no visible growth occurs.
Materials:
-
96-well sterile microtiter plates
-
Mueller-Hinton Broth (MHB) or RPMI-1640 for fungi
-
Standardized microbial inoculum (prepared as in Protocol 2 and then diluted)
-
Test compounds and control antibiotics
-
Resazurin solution (optional, as a viability indicator)
-
Microplate reader (optional, for quantitative reading)
Step-by-Step Methodology:
-
Plate Preparation:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation:
-
Prepare the final inoculum by diluting the 0.5 McFarland suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of this final inoculum to each well.
-
Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate under the same conditions as the agar diffusion assay.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
-
Optionally, add a viability indicator like resazurin and measure fluorescence or absorbance to determine the endpoint more objectively.
-
Antimicrobial Screening Workflow:
Caption: A tiered approach for antimicrobial screening of novel compounds.
Part 3: Mechanistic Screening - Enzyme Inhibition Assays
Many pyrazole derivatives exert their therapeutic effects, particularly in oncology, by inhibiting specific enzymes like protein kinases.[12][13][14] Dysregulation of kinase signaling is a hallmark of many cancers.[12] Therefore, screening for kinase inhibitory activity is a crucial step for compounds that demonstrate significant cytotoxicity against cancer cell lines.
Protocol 4: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This protocol outlines a general method for measuring the ability of a compound to inhibit the activity of a specific kinase.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity. A decrease in the luminescent signal in the presence of a test compound indicates inhibition.
Materials:
-
Purified recombinant kinase (e.g., EGFR, BRAF V600E)[13]
-
Specific substrate for the kinase
-
ATP
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white, flat-bottom plates
-
Luminometer
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compounds in the appropriate buffer.
-
Prepare a solution containing the kinase, its substrate, and any necessary cofactors in the kinase assay buffer.
-
-
Kinase Reaction:
-
Add a small volume (e.g., 2.5 µL) of the test compound dilutions to the wells of a 384-well plate. Include positive (known inhibitor) and negative (DMSO) controls.
-
Initiate the kinase reaction by adding the kinase/substrate mixture (e.g., 2.5 µL) to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent (e.g., 5 µL). Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent (e.g., 10 µL) to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Signal Measurement:
-
Measure the luminescence using a plate reader.
-
Data Analysis:
The percentage of inhibition is calculated as follows: % Inhibition = 100 x (1 - (Signal_inhibitor - Signal_background) / (Signal_no_inhibitor - Signal_background))
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Simplified Kinase Signaling Pathway and Point of Inhibition:
Caption: Simplified kinase signaling pathway showing inhibition by a pyrazole derivative.
Conclusion
The biological screening of this compound derivatives requires a systematic, multi-tiered approach. By beginning with broad cytotoxicity screening, researchers can efficiently identify compounds with antiproliferative activity. Subsequent, more targeted assays for antimicrobial and specific enzyme inhibitory activities allow for the elucidation of the potential therapeutic applications and mechanisms of action of promising lead compounds. The protocols provided herein serve as a robust starting point for these investigations, enabling the effective evaluation of this novel chemical series in the drug discovery pipeline.
References
- BenchChem. (n.d.). Application Notes and Protocols for Antimicrobial Screening of Pyrazole Compounds.
- BenchChem. (n.d.). How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol.
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
-
Farghaly, T. A., et al. (2014). Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Taylor & Francis Online. Retrieved from [Link]
-
Concept Life Sciences. (n.d.). Cell-Based Assay Development. Retrieved from [Link]
-
RSC Publishing. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.
-
PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). A review for cell-based screening methods in drug discovery. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.
-
Kosheeka. (n.d.). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
-
Bio-Agilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
-
Indian Journal of Heterocyclic Chemistry. (2024). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Retrieved from [Link]
- BenchChem. (n.d.). Preliminary Screening of Pyrazole-Based Kinase Inhibitors: An In-depth Technical Guide.
-
NIH National Library of Medicine. (n.d.). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Retrieved from [Link]
-
WOAH. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
-
SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances. Retrieved from [Link]
-
NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]
-
MDPI. (n.d.). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Retrieved from [Link]
-
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Application Notes and Protocols for the Quantitative Analysis of 4-Chloro-5-nitro-1H-pyrazole-3-carboxylic Acid
Abstract
This technical guide provides a comprehensive framework for the accurate and reliable quantification of 4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid, a substituted heterocyclic compound of interest in pharmaceutical development and chemical synthesis. As a potential intermediate, starting material, or impurity, its precise measurement is critical for quality control, process optimization, and regulatory compliance. We present a primary method based on High-Performance Liquid Chromatography (HPLC) with UV detection, fully detailed with a validation protocol according to International Conference on Harmonisation (ICH) guidelines.[1] Additionally, a confirmatory Liquid Chromatography-Mass Spectrometry (LC-MS) method is described for unambiguous identification and structural elucidation. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
Introduction and Compound Overview
This compound is a functionalized pyrazole derivative. The pyrazole ring is a cornerstone in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities.[2][3] The substituents on this particular molecule—a chloro group, a nitro group, and a carboxylic acid—impart distinct chemical properties that dictate the choice of analytical methodology. The acidic proton of the carboxylic acid, the electron-withdrawing nature of the nitro and chloro groups, and the aromatic pyrazole core make this compound amenable to analysis by reverse-phase liquid chromatography and spectroscopic techniques.
Accurate quantification is paramount. In pharmaceutical manufacturing, even trace levels of such a compound, if present as an impurity, must be monitored to ensure the safety and efficacy of the final drug product.[4][5] Therefore, validated, robust, and sensitive analytical methods are not just a scientific necessity but a regulatory requirement.[5]
Compound Properties:
| Property | Value | Source |
| IUPAC Name | This compound | N/A (Derived) |
| Molecular Formula | C₄H₂ClN₃O₄ | [6][7] |
| Molecular Weight | 191.53 g/mol | Derived |
| Structure | N/A |
Primary Quantitative Method: Reverse-Phase HPLC (RP-HPLC)
Reverse-phase HPLC is the method of choice for the routine quantification of this compound due to its high resolution, sensitivity, and robustness. The method separates compounds based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. For an ionizable compound like a carboxylic acid, controlling the pH of the mobile phase is critical to ensure a consistent retention time and peak shape.[8][9]
Principle of Separation
By maintaining the mobile phase pH below the pKa of the carboxylic acid group (typically pH < 4), the analyte will be in its protonated, less polar form. This increases its retention on the nonpolar C18 stationary phase, allowing for effective separation from more polar impurities. The nitro and chloro substituents contribute to the molecule's overall polarity and interaction with the stationary phase. UV detection is highly effective due to the presence of the nitropyrazole chromophore, which is expected to absorb strongly in the UV region.[10]
Experimental Protocol: RP-HPLC
2.2.1. Materials and Reagents
-
Reference Standard: this compound (purity ≥98%)
-
Acetonitrile (ACN): HPLC grade or higher
-
Water: Deionized (DI) water, 18.2 MΩ·cm, filtered
-
Formic Acid: HPLC grade (≥99%)
-
Methanol: HPLC grade (for cleaning)
-
Diluent: Acetonitrile/Water (50:50, v/v)
2.2.2. Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent |
| Detector | UV/Vis or Diode Array Detector (DAD) |
| Column | Eclipse XDB C18 (150mm x 4.6mm, 5µm), or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic |
| Composition | 70% A / 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Injection Volume | 10 µL |
| Detection λ | 285 nm (based on typical absorbance for nitropyrazoles)[11] |
| Run Time | 10 minutes |
2.2.3. Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Solution: Prepare the sample to be analyzed by dissolving it in the diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL). Filter the final solution through a 0.45 µm syringe filter before injection.
HPLC Analysis Workflow
Caption: Workflow for the quantitative HPLC analysis.
Method Validation Protocol
Validation ensures the analytical method is suitable for its intended purpose.[12] The following parameters should be assessed according to ICH Q2(R1) guidelines.[1]
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | Peak is pure and well-resolved from matrix/degradant peaks. | To ensure the signal is unequivocally from the analyte.[1] |
| Linearity | R² ≥ 0.999 over the specified range. | To demonstrate a proportional response to concentration. |
| Range | 1 - 100 µg/mL | The interval providing acceptable accuracy and precision. |
| Accuracy (% Recovery) | 98.0% - 102.0% at three concentration levels. | To measure the closeness of results to the true value.[13] |
| Precision (% RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% | To assess the method's consistency and reproducibility. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | The lowest amount of analyte that can be detected. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | The lowest amount of analyte that can be quantified reliably. |
| Robustness | % RSD ≤ 5.0% for minor changes (flow rate, temp, pH). | To measure the method's resilience to small variations. |
Confirmatory Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
While HPLC-UV is excellent for quantification, LC-MS provides an orthogonal technique that confirms both molecular weight and structural identity through fragmentation analysis.[14] This is particularly valuable for identifying unknown impurities or confirming the primary peak's identity in complex matrices.
Principle of Analysis
The sample is first separated using an HPLC system, similar to the one described above. The column eluent is then directed into a mass spectrometer. Electrospray Ionization (ESI) is the preferred ionization technique for polar molecules like our target compound.[14] Given the presence of a carboxylic acid, ESI in negative ion mode ([M-H]⁻) is expected to be highly efficient. The mass analyzer then separates ions based on their mass-to-charge ratio (m/z), providing a mass spectrum.
Experimental Protocol: LC-MS
3.2.1. Instrumentation and Conditions
-
LC System: As described in Section 2.2.2.
-
MS System: Agilent 6460 Triple Quadrupole, Waters Xevo TQ-S, or equivalent.
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Negative Ion Mode.
-
Capillary Voltage: -3.5 kV
-
Gas Temperature: 300 °C
-
Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psi
-
Acquisition Mode: Full Scan (m/z 50-500) and/or MS/MS product ion scan of the precursor ion.
3.2.2. Expected Mass Spectra Data The pyrazole ring and its substituents will fragment in predictable ways, providing a structural fingerprint.[15]
| Ion | Calculated m/z | Description |
| [M-H]⁻ | 190.98 | Precursor Ion (Deprotonated molecule) |
| [M-H-CO₂]⁻ | 146.99 | Loss of carbon dioxide from the carboxylic acid |
| [M-H-NO₂]⁻ | 144.99 | Loss of the nitro group |
Note: m/z values are for the most abundant isotopes and may vary slightly based on instrument calibration.
LC-MS Analysis Workflow
Caption: Workflow for confirmatory LC-MS analysis.
Supporting Spectroscopic Techniques
While not primary quantitative methods, other spectroscopic techniques are essential for the initial characterization of the reference standard.
-
UV-Visible Spectroscopy: Useful for quickly estimating concentration and determining the optimal detection wavelength (λmax) for HPLC. A solution of the compound in a suitable solvent (e.g., methanol) is scanned from 200-400 nm.[16] The nitropyrazole structure is expected to show a strong absorbance maximum (λmax) around 285 nm.[11]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. Expected characteristic bands include N-H stretching (around 3100-3300 cm⁻¹), C=O stretching of the carboxylic acid (around 1700-1725 cm⁻¹), and asymmetric/symmetric stretching of the NO₂ group (around 1500-1560 cm⁻¹ and 1300-1360 cm⁻¹ respectively).[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the definitive structural elucidation of the molecule, confirming the connectivity of all atoms in the carbon-hydrogen framework.[11] It is the gold standard for characterizing the reference material before its use in quantitative studies.
Conclusion
The robust and validated RP-HPLC method detailed herein is recommended for the routine, accurate quantification of this compound. For unambiguous identity confirmation, especially in the context of impurity profiling or stability studies, the orthogonal LC-MS method provides essential molecular weight and structural information. The combined use of these techniques ensures data integrity, supports regulatory compliance, and enables rigorous quality control in any research or manufacturing setting.
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The Pivotal Role of Pyrazole Carboxylic Acids in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Pyrazole Carboxylic Acid Scaffold - A Privileged Structure in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pyrazole carboxylic acid moiety has emerged as a "privileged scaffold." This designation is reserved for molecular frameworks that demonstrate the ability to bind to a variety of biological targets, thereby serving as a foundational structure for the development of diverse therapeutic agents. The inherent chemical properties of the pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—coupled with the versatile reactivity of the carboxylic acid group, provide a unique combination of structural rigidity, hydrogen bonding capabilities, and opportunities for synthetic elaboration.[1][2] These attributes have enabled medicinal chemists to design and synthesize a multitude of clinically successful drugs across a wide spectrum of diseases, including inflammatory disorders, cancer, metabolic diseases, and neurological conditions.[1][3]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering in-depth application notes and detailed protocols pertaining to the utilization of pyrazole carboxylic acids in the drug discovery pipeline. We will explore the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.
I. Anti-Inflammatory Agents: The Selective COX-2 Inhibition Paradigm
A cornerstone application of pyrazole carboxylic acids lies in the development of selective cyclooxygenase-2 (COX-2) inhibitors.[4][5][6][7] Non-steroidal anti-inflammatory drugs (NSAIDs) traditionally function by inhibiting both COX-1 and COX-2 enzymes. While COX-2 is primarily induced at sites of inflammation and mediates pain and fever, COX-1 plays a crucial role in maintaining the integrity of the gastric mucosa and platelet function.[6][7] The non-selective inhibition of COX-1 is therefore associated with gastrointestinal side effects.[6][7]
Mechanism of Action: The Celecoxib Story
Celecoxib (Celebrex®), a diaryl-substituted pyrazole, exemplifies the success of targeting COX-2 selectively.[4][6] Its chemical structure allows it to bind with high affinity to the larger, more flexible active site of the COX-2 enzyme, while sterically hindering its entry into the narrower active site of COX-1.[6][7] The polar sulfonamide side chain of celecoxib interacts with a hydrophilic pocket near the active site of COX-2, a key interaction for its selectivity.[5][6] By inhibiting COX-2, celecoxib blocks the conversion of arachidonic acid to prostaglandin precursors, thereby reducing the synthesis of prostaglandins that mediate inflammation and pain.[4][5][6]
Signaling Pathway: COX-2 Mediated Inflammation
Caption: Selective inhibition of the COX-2 enzyme by Celecoxib.
Protocol: Synthesis of a Generic Diaryl-Substituted Pyrazole Carboxylic Acid
This protocol outlines a general and robust method for the synthesis of a diaryl-substituted pyrazole carboxylic acid, a common core structure for COX-2 inhibitors. This multi-step synthesis is a foundational technique in medicinal chemistry.
Workflow Diagram: Synthesis Protocol
Caption: General workflow for pyrazole carboxylic acid synthesis.
Step-by-Step Methodology:
-
Step 1: Synthesis of the 1,3-Diketone Intermediate (Claisen Condensation)
-
Rationale: This step creates the essential carbon backbone required for the subsequent cyclization to form the pyrazole ring.
-
Procedure:
-
To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add a substituted acetophenone (1.0 equivalent) dropwise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
After stirring for 30 minutes, add diethyl oxalate (1.2 equivalents) dropwise, maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a dilute acid (e.g., 1M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,3-diketone. Purification can be achieved by column chromatography.[1]
-
-
-
Step 2: Formation of the Pyrazole Ester (Cyclization)
-
Rationale: The reaction of the 1,3-diketone with a hydrazine derivative is the key step that forms the pyrazole heterocyclic ring. The choice of hydrazine will determine the substituent at the N1 position of the pyrazole.
-
Procedure:
-
Dissolve the 1,3-diketone (1.0 equivalent) in glacial acetic acid.
-
Add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1.1 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain the crude pyrazole ester. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be used for purification.[1]
-
-
-
Step 3: Hydrolysis to Pyrazole Carboxylic Acid (Saponification)
-
Rationale: The final step converts the ester functionality to the desired carboxylic acid, which is often crucial for biological activity and provides a handle for further derivatization.
-
Procedure:
-
Suspend the pyrazole ester (1.0 equivalent) in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide or lithium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with a dilute acid (e.g., 2M HCl) to a pH of 2-3.
-
Collect the precipitated pyrazole carboxylic acid by filtration, wash thoroughly with cold water, and dry under vacuum.
-
-
II. Metabolic and Neurological Disorders: Modulating Key Receptors
The versatility of the pyrazole carboxylic acid scaffold extends beyond inflammation to the complex signaling pathways of the central nervous system and metabolic regulation.
Case Study 1: Rimonabant - A Cannabinoid Receptor 1 (CB1) Inverse Agonist
Rimonabant, a pyrazole-based compound, was developed as a selective CB1 receptor inverse agonist for the treatment of obesity.[8][9] The endocannabinoid system is known to regulate appetite and energy balance.[10] By blocking the CB1 receptor, Rimonabant was shown to decrease appetite and food intake.[9] Clinical trials demonstrated its efficacy in promoting weight loss and improving metabolic parameters.[9][11] However, it was later withdrawn from the market due to serious psychiatric side effects, including depression and anxiety, highlighting the complexities of targeting centrally acting receptors.[8][9][10]
Case Study 2: CDPPB - A Positive Allosteric Modulator of mGluR5
3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) is a pyrazole derivative that acts as a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).[12][13] mGluR5 receptors are implicated in synaptic plasticity, learning, and memory.[14] CDPPB enhances the receptor's response to its endogenous ligand, glutamate, without directly activating it.[13][15] This modulation has shown potential in preclinical models for treating cognitive impairments and psychiatric disorders.[12][13] For instance, CDPPB has demonstrated antipsychotic-like effects in animal models.[13]
III. Oncology: Targeting Kinase Signaling Pathways
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. Pyrazole carboxylic acids have been extensively explored as potent and selective kinase inhibitors.[16][17][18]
Mechanism of Action: Inhibition of Aberrant Kinase Activity
Many pyrazole-based compounds are designed to compete with ATP for binding to the active site of specific kinases. The pyrazole core can form key hydrogen bonds with the hinge region of the kinase, a crucial interaction for potent inhibition. The carboxylic acid group can form additional interactions with the enzyme or serve as a point for further modification to enhance selectivity and potency. Densely functionalized pyrazole carboxamides and carboxylic acids have been synthesized and tested against a panel of kinases, with some analogues showing promising activity in inducing cell cycle arrest in cancer cell lines.[16][17][18]
Data Presentation: Representative Kinase Inhibition Data
The following table summarizes hypothetical but representative data for a series of pyrazole carboxylic acid derivatives tested against a target kinase.
| Compound ID | R1 Group | R2 Group | IC50 (nM) against Target Kinase X |
| PZA-001 | H | Phenyl | 520 |
| PZA-002 | Cl | Phenyl | 150 |
| PZA-003 | OCH3 | Phenyl | 300 |
| PZA-004 | Cl | 4-Fluorophenyl | 55 |
| PZA-005 | Cl | 4-Methoxyphenyl | 80 |
IC50 (half maximal inhibitory concentration) values are a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
IV. Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a common method to evaluate the inhibitory activity of newly synthesized pyrazole carboxylic acid derivatives against a specific protein kinase.
Workflow Diagram: Kinase Inhibition Assay
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the target kinase in an appropriate buffer.
-
Prepare a stock solution of the specific peptide substrate for the kinase.
-
Prepare a stock solution of Adenosine-5'-triphosphate (ATP).
-
Dissolve the pyrazole carboxylic acid test compounds in 100% DMSO to create high-concentration stock solutions.
-
-
Compound Dilution:
-
Perform a serial dilution of the test compound stock solutions in a 96-well or 384-well plate to generate a range of concentrations for testing.
-
-
Kinase Reaction:
-
In a separate reaction plate, add the kinase, the peptide substrate, and the diluted test compounds.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction.
-
The method of detection will depend on the assay format. For example, in a luminescence-based assay, a reagent is added that measures the amount of ATP remaining after the kinase reaction. Lower luminescence indicates higher kinase activity (and thus lower inhibition).
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each compound.
-
Conclusion
The pyrazole carboxylic acid scaffold continues to be a highly valuable and versatile platform in the pursuit of novel therapeutics. Its proven success in targeting a wide array of enzymes and receptors underscores its significance in medicinal chemistry. The synthetic accessibility and the potential for diverse functionalization ensure that pyrazole carboxylic acids will remain a focal point for the development of next-generation drugs to address unmet medical needs. The protocols and insights provided herein are intended to empower researchers to effectively harness the potential of this remarkable chemical entity in their drug discovery endeavors.
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Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]
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Celecoxib Pathway, Pharmacodynamics. (n.d.). PharmGKB. [Link]
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What is the mechanism of Celecoxib? (2024, July 17). Patsnap Synapse. [Link]
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Rimonabant. (2023, December 11). Wikipedia. [Link]
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Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]
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Kim, D., et al. (2018). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 16(34), 6214-6218. [Link]
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Persson, T., et al. (2007). Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Organic & Biomolecular Chemistry, 5(24), 3963-3970. [Link]
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Patel, P., & Abate, M. (2007). Rimonabant: a novel selective cannabinoid-1 receptor antagonist for treatment of obesity. American Journal of Health-System Pharmacy, 64(5), 481-489. [Link]
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Kumar, A., et al. (2015). Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 25(6), 1334-1338. [Link]
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Persson, T., et al. (2007). Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Organic & Biomolecular Chemistry, 5(24), 3963-3970. [Link]
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The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. (n.d.). Autech Industry Co.,Limited. [Link]
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Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives. (2015). Medicinal Chemistry Research, 24(1), 267-278. [Link]
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Singh, R., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(16), 4983. [Link]
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Synthesis of Pyrazole Compounds by Using Sonication Method. (2019). Asian Journal of Research in Chemistry, 12(4), 215-218. [Link]
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Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2018). Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1109-1122. [Link]
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Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]
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Le Foll, B., & Goldberg, S. R. (2011). Rimonabant: From RIO to Ban. Journal of Obesity, 2011, 432607. [Link]
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Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(1), 2-12. [Link]
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Alam, M. S., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(18), 4239. [Link]
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Application Notes and Protocols for the Synthesis of Novel Heterocycles from 4-Chloro-5-nitro-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Pyrazole Scaffold in Medicinal Chemistry
Pyrazole and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities.[1][2] Their presence in numerous approved drugs, such as the anti-inflammatory celecoxib and the anti-obesity drug rimonabant, underscores their therapeutic potential.[2] The unique electronic properties and synthetic accessibility of the pyrazole ring make it a privileged structure in the design of novel therapeutic agents.[3] This guide focuses on a particularly versatile, yet underexplored, starting material: 4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid . This molecule is adorned with three distinct functional groups—a carboxylic acid, a chloro group activated by a nitro group for nucleophilic substitution, and a reducible nitro group—each offering a gateway to a diverse array of novel heterocyclic structures with significant potential in drug discovery.
Strategic Overview: A Trifecta of Reactive Sites
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. This allows for a stepwise and controlled approach to the construction of complex heterocyclic systems. The primary synthetic avenues explored in these application notes are:
-
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position: The electron-withdrawing nitro group at C5 strongly activates the C4 position for nucleophilic aromatic substitution, enabling the facile displacement of the chloro group.
-
Transformations of the C5-Nitro Group: The nitro group can be readily reduced to an amino group, which serves as a key nucleophile for subsequent intramolecular cyclization reactions.
-
Functionalization of the C3-Carboxylic Acid: The carboxylic acid moiety can be converted into various derivatives, such as esters, amides, and acid chlorides, to facilitate cyclization and introduce further diversity.
These three reactive centers can be manipulated in various sequences to afford a rich library of novel, fused, and decorated pyrazole-based heterocycles.
I. Synthesis of 4-Substituted-5-nitropyrazole Derivatives via Nucleophilic Aromatic Substitution
The chloro group at the C4 position is highly susceptible to nucleophilic attack due to the strong electron-withdrawing effect of the adjacent nitro group. This allows for the introduction of a wide range of substituents, which can serve as handles for further functionalization or as key pharmacophoric elements.
Protocol 1: General Procedure for the Synthesis of 4-Amino-5-nitro-1H-pyrazole-3-carboxylic Acid Derivatives
This protocol describes the reaction of this compound with various primary and secondary amines.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., morpholine, piperidine, aniline derivatives)
-
Triethylamine (Et3N)
-
Ethanol (EtOH) or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol or DMF (0.2 M) is added triethylamine (2.2 eq).
-
The desired amine (1.1 eq) is then added, and the reaction mixture is stirred at room temperature or heated to 50-80 °C, monitoring by TLC until the starting material is consumed.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in water and acidified with 1M HCl. The resulting precipitate is collected by filtration, washed with water, and dried.
-
If no precipitate forms, the aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with saturated aqueous NaHCO3 solution and brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 4-amino-5-nitro-1H-pyrazole-3-carboxylic acid derivative.
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 4-(Morpholin-4-yl)-5-nitro-1H-pyrazole-3-carboxylic acid | 85 |
| 2 | Piperidine | 4-(Piperidin-1-yl)-5-nitro-1H-pyrazole-3-carboxylic acid | 82 |
| 3 | Aniline | 5-Nitro-4-(phenylamino)-1H-pyrazole-3-carboxylic acid | 75 |
II. Synthesis of Fused Pyrazole Heterocycles via Reduction and Cyclization
A powerful strategy for constructing bicyclic heterocyclic systems involves the reduction of the C5-nitro group to a nucleophilic amino group, followed by intramolecular cyclization with a suitably functionalized C4 substituent or the C3-carboxylic acid derivative.
A. Synthesis of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are known inhibitors of various kinases and are of significant interest in oncology research. They can be synthesized from this compound through a multi-step sequence.
Workflow for the Synthesis of Pyrazolo[3,4-d]pyrimidines
Figure 1: Workflow for the synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones.
Protocol 2: Synthesis of a Pyrazolo[3,4-d]pyrimidin-4-one Derivative
Step 1: Esterification of this compound
-
To a suspension of this compound (1.0 eq) in methanol (0.5 M) is added thionyl chloride (1.5 eq) dropwise at 0 °C.
-
The reaction mixture is then heated to reflux for 4 hours.
-
The solvent is removed under reduced pressure, and the residue is co-evaporated with toluene to yield the methyl ester, which is used in the next step without further purification.
Step 2: Amination of the Methyl Ester
-
The crude methyl 4-chloro-5-nitro-1H-pyrazole-3-carboxylate is dissolved in a saturated solution of ammonia in ethanol.
-
The reaction mixture is stirred in a sealed vessel at room temperature for 24 hours.
-
The solvent is evaporated, and the residue is triturated with water. The solid product is collected by filtration, washed with water, and dried to afford methyl 4-amino-5-nitro-1H-pyrazole-3-carboxylate.
Step 3: Reduction of the Nitro Group
-
Methyl 4-amino-5-nitro-1H-pyrazole-3-carboxylate (1.0 eq) is dissolved in ethanol, and 10% Pd/C (10 mol%) is added.
-
The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature until the starting material is consumed (monitored by TLC).
-
The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give methyl 4,5-diamino-1H-pyrazole-3-carboxylate.
Step 4: Cyclization to the Pyrazolo[3,4-d]pyrimidin-4-one
-
A mixture of methyl 4,5-diamino-1H-pyrazole-3-carboxylate (1.0 eq) and formamide (10 eq) is heated at 180 °C for 6 hours.
-
After cooling to room temperature, the reaction mixture is poured into ice water.
-
The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to give the desired 1H-pyrazolo[3,4-d]pyrimidin-4-one.
B. Synthesis of Pyrazolo[3,4-c]pyrazoles
The reaction of the 4-chloro-5-nitropyrazole with hydrazine derivatives can lead to the formation of pyrazolo[3,4-c]pyrazole systems, which are of interest for their potential biological activities.
Reaction Scheme for the Synthesis of Pyrazolo[3,4-c]pyrazoles
Figure 2: Synthesis of Pyrazolo[3,4-c]pyrazoles.
Protocol 3: Synthesis of a 5-Nitro-1H-pyrazolo[3,4-c]pyrazole-3-carboxylic Acid Derivative
-
A mixture of this compound (1.0 eq) and hydrazine hydrate (3.0 eq) in ethanol (0.3 M) is heated at reflux for 8 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with cold ethanol and diethyl ether and then dried to afford the 5-nitro-1H-pyrazolo[3,4-c]pyrazole-3-carboxylic acid derivative.
-
The nitro group can be subsequently reduced using standard conditions (e.g., SnCl2·2H2O in ethanol) to provide the corresponding amino derivative for further functionalization.
III. Synthesis of Pyrazolo[5,4-b]pyridines
The construction of the pyrazolo[5,4-b]pyridine scaffold can be achieved by reacting the 4-chloro-5-nitropyrazole with active methylene compounds, followed by reduction and cyclization.
Protocol 4: Synthesis of a Pyrazolo[5,4-b]pyridine Derivative
Step 1: Reaction with an Active Methylene Compound
-
To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol), add an active methylene compound such as ethyl cyanoacetate (1.1 eq).
-
To this mixture, add a solution of this compound (1.0 eq) in ethanol.
-
The reaction is stirred at room temperature for 12 hours.
-
The mixture is then poured into ice water and acidified with dilute HCl.
-
The precipitate is filtered, washed with water, and dried to give the corresponding 4-substituted pyrazole.
Step 2: Reductive Cyclization
-
The product from Step 1 is dissolved in acetic acid, and iron powder is added portion-wise.
-
The mixture is heated at 100 °C for 4 hours.
-
After cooling, the reaction mixture is filtered, and the filtrate is poured into ice water.
-
The pH is adjusted to 8 with aqueous ammonia, and the resulting precipitate is collected by filtration, washed with water, and dried to afford the pyrazolo[5,4-b]pyridine derivative.
Conclusion
This compound is a highly versatile and valuable starting material for the synthesis of a wide range of novel heterocyclic compounds. The strategic manipulation of its three distinct reactive sites allows for the construction of diverse molecular architectures, including important fused systems like pyrazolo[3,4-d]pyrimidines, pyrazolo[3,4-c]pyrazoles, and pyrazolo[5,4-b]pyridines. The protocols outlined in these application notes provide a solid foundation for researchers to explore the rich chemistry of this scaffold and to develop new chemical entities with potential therapeutic applications.
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El-Moghazy, S. M., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 15-53. [Link]
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Nguyen, T. L. H., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(4), 2465-2472. [Link]
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D'yakonov, V. A., et al. (2005). A versatile synthesis of pyrazolo[3,4-c]isoquinoline derivatives by reaction of 4-aryl-5-aminopyrazoles with aryl/heteroaryl aldehydes: the effect of the heterocycle on the reaction pathways. Tetrahedron, 61(10), 2537-2548. [Link]
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Application Notes & Protocols for Determining the Antimicrobial Activity of Pyrazole Derivatives
Introduction: The Growing Antimicrobial Potential of Pyrazole Scaffolds
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and notably, antimicrobial properties.[1][2][3][4][5] The emergence of multidrug-resistant (MDR) microbial strains presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents.[6][7] Pyrazole derivatives are promising candidates in this endeavor, with numerous studies demonstrating their efficacy against a range of pathogenic bacteria and fungi.[8][9][10][11]
This guide provides a comprehensive overview of the essential in vitro assays for evaluating the antimicrobial activity of newly synthesized pyrazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for each experimental choice. Adherence to standardized methodologies is paramount for generating reliable and reproducible data. Therefore, the protocols described herein are grounded in the principles outlined by authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12][13][14][15]
Part 1: Initial Screening - Agar Well Diffusion Assay
The agar well diffusion method is a widely used preliminary assay to screen for antimicrobial activity.[1][16][17] It is a qualitative or semi-quantitative technique that provides a visual indication of a compound's ability to inhibit microbial growth.
Scientific Principle
The assay is based on the diffusion of the test compound from a well through a solidified agar medium seeded with a specific microorganism. If the pyrazole derivative possesses antimicrobial activity, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the concentration of the compound and its potency against the test organism.
Experimental Workflow: Agar Well Diffusion
Caption: Workflow for the Agar Well Diffusion Assay.
Detailed Protocol: Agar Well Diffusion
Materials:
-
Mueller-Hinton Agar (MHA)
-
Sterile Petri dishes
-
Test pyrazole derivatives
-
Dimethyl sulfoxide (DMSO)
-
Standard antibiotic discs (e.g., Ciprofloxacin, Chloramphenicol) as positive control[1]
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes
-
Incubator
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)[1][18]
Procedure:
-
Media Preparation: Prepare MHA according to the manufacturer's instructions, sterilize by autoclaving, and cool to 45-50°C.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard. This ensures a uniform lawn of microbial growth.
-
Plating: Pour the molten MHA into sterile Petri dishes to a uniform depth and allow it to solidify. Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of the agar.
-
Well Creation: Use a sterile cork borer to create uniform wells in the seeded agar.
-
Compound Application: Prepare a stock solution of the pyrazole derivative in DMSO. Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into the wells.[16]
-
Controls:
-
Positive Control: Place a standard antibiotic disc on the agar surface or add a solution of a known antibiotic to a well.
-
Negative Control: Add the same volume of the solvent (e.g., DMSO) used to dissolve the test compound to a well to ensure it has no intrinsic antimicrobial activity.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 48 hours for fungi.
-
Data Analysis: Measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.
Expert Insights & Causality
-
Choice of Medium: MHA is the recommended medium for routine susceptibility testing of non-fastidious bacteria due to its batch-to-batch reproducibility and its low concentration of inhibitors of common antibiotics.
-
Inoculum Standardization: The use of a 0.5 McFarland standard is critical for obtaining reproducible results. A denser inoculum can lead to smaller zones of inhibition, while a lighter inoculum can result in larger zones.
-
Solvent Selection: DMSO is a common solvent for dissolving synthetic compounds like pyrazoles. It is crucial to include a solvent control to rule out any antimicrobial effects of the solvent itself.[10]
Part 2: Quantitative Analysis - Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Following a positive result in the initial screen, the broth microdilution assay is performed to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][6] This quantitative data is essential for comparing the potency of different pyrazole derivatives.
Scientific Principle
This method involves preparing serial dilutions of the pyrazole derivative in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for turbidity. The lowest concentration of the compound that shows no visible growth is recorded as the MIC.
Experimental Workflow: Broth Microdilution (MIC)
Caption: Workflow for the Minimum Bactericidal Concentration (MBC) Assay.
Detailed Protocol: MBC
Materials:
-
Completed 96-well MIC plate
-
Sterile MHA plates
-
Micropipettes
-
Incubator
Procedure:
-
Selection of Wells: From the completed MIC assay, select the wells corresponding to the MIC, 2x MIC, 4x MIC, etc., and the growth control well.
-
Subculturing: Using a sterile micropipette, take a small aliquot (e.g., 10-20 µL) from each selected well and spot-plate or spread-plate it onto a labeled MHA plate.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the pyrazole derivative that results in a ≥99.9% reduction in colony-forming units (CFU/mL) compared to the initial inoculum count. [19][20]
Interpreting MIC/MBC Ratios
The ratio of MBC to MIC can provide insights into the nature of the antimicrobial activity:
-
Bactericidal: If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal.
-
Bacteriostatic: If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic. [7]
Trustworthiness and Validation: A Self-Validating System
To ensure the integrity and reliability of the results, each assay must be a self-validating system. This is achieved through the consistent use of appropriate controls:
-
Positive Controls: A known, standard antibiotic is tested in parallel. [1]This validates that the assay conditions are suitable for detecting antimicrobial activity and provides a benchmark for the potency of the test compounds.
-
Negative (Solvent) Controls: Testing the solvent alone ensures that it does not contribute to the observed antimicrobial effect. [10]* Growth Controls: In broth-based assays, this well confirms that the microorganism is viable and capable of growth in the test medium.
-
Sterility Controls: This confirms the sterility of the medium and the aseptic technique used.
-
Reference Strains: The use of ATCC (American Type Culture Collection) or other standard reference strains for testing ensures consistency and allows for comparison of results across different laboratories. [1][2] By incorporating these controls, researchers can have high confidence in the validity of their findings regarding the antimicrobial properties of novel pyrazole derivatives.
References
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Al-Abdullah, E. S., Al-Ghamdi, A. M., & El-Sayed, W. A. (2014). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 19(5), 6335-6349. [Link]
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Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 189-204. [Link]
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Clinical and Laboratory Standards Institute (CLSI). M100 - Performance Standards for Antimicrobial Susceptibility Testing. [Link]
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European Committee on Antimicrobial Susceptibility Testing (EUCAST). [Link]
-
Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. [Link]
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Kumar, A., Sharma, S., & Kumar, A. (2017). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules, 22(10), 1675. [Link]
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Brullo, C., Bruno, O., & Rocca, F. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. International Journal of Molecular Sciences, 24(6), 5319. [Link]
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Yadav, P., Lal, K., & Kumar, A. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Current Bioactive Compounds, 16(5), 654-664. [Link]
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European Committee on Antimicrobial Susceptibility Testing (EUCAST). Home. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. [Link]
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Clinical and Laboratory Standards Institute (CLSI). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
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European Committee on Antimicrobial Susceptibility Testing (EUCAST). Expert Rules. [Link]
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El-Sawy, E. R., Bassyouni, F. A., & Abu-Bakr, S. H. (2013). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 18(9), 10859-10872. [Link]
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Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2017). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 1(2), 126-135. [Link]
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ResearchGate. Minimum bactericidal concentration (MBC) of the synthesized pyrazole-aniline linked coumarin derivatives. [Link]
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-
Bentham Science Publishers. Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. [Link]
-
El-Sawy, E. R., Ebaid, M. S., & Abo-Salem, H. M. (2013). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Journal of the Chinese Chemical Society, 60(9), 1109-1118. [Link]
-
Brullo, C., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. International Journal of Molecular Sciences, 24(6), 5319. [Link]
-
Al-Abdullah, E. S. (2012). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 17(10), 12092-12108. [Link]
-
Brullo, C., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. PubMed, 36982392. [Link]
-
ResearchGate. Pyrazole derivatives showing antimicrobial activity. [Link]
-
Bentham Science Publishers. Recent Highlights on the Synthesis of Pyrazoles with Antimicrobial Activity. [Link]
-
Yakan, H., & Demirci, F. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Turkish Journal of Pharmaceutical Sciences, 17(5), 527-533. [Link]
-
Akhramez, S., et al. (2025). Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. Journal of the Serbian Chemical Society. [Link]
-
Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Shingare, M. S., & Shaikh, M. A. (2018). Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Trend in Scientific Research and Development, 2(4), 135-140. [Link]
-
del Pozo, C., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Analogs of Tebufenpyrad. Journal of Organic Chemistry, 73(22), 9009-9012. [Link]
-
Bohrium. Development of New Method for the Synthesis of Pyrazole Derivative. [Link]
Sources
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. meddocsonline.org [meddocsonline.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Highlights on the Synthesis of Pyrazoles with Antimicrobial Activity | Bentham Science [eurekaselect.com]
- 12. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 13. iacld.com [iacld.com]
- 14. ESCMID: EUCAST [escmid.org]
- 15. EUCAST: EUCAST - Home [eucast.org]
- 16. chemmethod.com [chemmethod.com]
- 17. jocpr.com [jocpr.com]
- 18. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthetic pathway. We will address common challenges, offer detailed troubleshooting, and explain the fundamental chemistry behind each recommendation to ensure you can achieve high yield and purity in your experiments.
Introduction: The Synthetic Strategy
The synthesis of this compound is a multi-step process involving sequential electrophilic aromatic substitution on the pyrazole ring. Pyrazoles are aromatic heterocycles, and their reactivity towards electrophiles is well-documented. The C-4 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack.[1][2][3]
The overall strategy involves two key transformations starting from 1H-pyrazole-3-carboxylic acid:
-
Chlorination: Introduction of a chlorine atom at the C-4 position.
-
Nitration: Introduction of a nitro group at the C-5 position.
The order of these steps is critical. The nitro group is a powerful electron-withdrawing and deactivating group, which would make a subsequent chlorination reaction extremely difficult. Therefore, the most logical and efficient pathway is chlorination followed by nitration. The electron-withdrawing nature of the carboxylic acid group at C-3 and the newly introduced chlorine atom at C-4 directs the incoming electrophile (NO₂⁺) to the C-5 position.
Visualized Synthesis Pathway
Sources
Technical Support Center: Synthesis of 4-Chloro-5-nitro-1H-pyrazole-3-carboxylic Acid
Welcome to the technical support guide for the synthesis of 4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during this multi-step synthesis, providing troubleshooting advice and answers to frequently asked questions to ensure a successful and efficient experimental workflow.
I. Overview of the Synthetic Pathway
The synthesis of this compound typically involves a sequential chlorination and nitration of a pyrazole-3-carboxylic acid precursor. The precise order of these steps can vary, each presenting unique challenges. A common route involves the initial chlorination of the pyrazole ring followed by nitration. Understanding the reactivity of the pyrazole ring system is crucial for mitigating the formation of unwanted byproducts.
II. Troubleshooting Guide: Side Reactions and Solutions
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Chlorination Step
Question 1: During the chlorination of pyrazole-3-carboxylic acid, I am observing multiple chlorinated products and a low yield of the desired 4-chloro isomer. What is causing this and how can I improve the regioselectivity?
Answer:
The chlorination of the pyrazole ring is an electrophilic aromatic substitution reaction. The pyrazole ring has multiple reactive positions, and controlling the regioselectivity can be challenging.
Causality:
-
Reaction Conditions: The choice of chlorinating agent and reaction conditions significantly impacts the selectivity. Aggressive chlorinating agents or harsh conditions can lead to over-chlorination, producing di- or tri-chlorinated pyrazoles.
-
Substituent Effects: The carboxylic acid group at the 3-position is a deactivating group, which should direct the incoming electrophile (chlorine) to the 4-position. However, the nitrogen atoms in the pyrazole ring also influence the electron density and can lead to substitution at other positions.
Troubleshooting and Preventative Measures:
| Parameter | Recommendation | Rationale |
| Chlorinating Agent | Use a milder chlorinating agent such as N-chlorosuccinimide (NCS). | NCS provides a controlled release of the electrophilic chlorine species, which can improve selectivity compared to harsher reagents like chlorine gas or sulfuryl chloride. |
| Solvent | Employ a non-polar or moderately polar aprotic solvent like dichloromethane (DCM) or chloroform. | These solvents can help to modulate the reactivity of the chlorinating agent and minimize side reactions. |
| Temperature | Maintain a low reaction temperature, typically between 0 °C and room temperature. | Lower temperatures decrease the reaction rate and can enhance the kinetic selectivity for the desired 4-chloro product. |
| Stoichiometry | Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the chlorinating agent. | This minimizes the chance of over-chlorination. |
Experimental Protocol: Regioselective Chlorination
-
Dissolve the pyrazole-3-carboxylic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add N-chlorosuccinimide (1.1 equivalents) portion-wise over 30 minutes, ensuring the temperature does not rise significantly.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then let it warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Nitration Step
Question 2: Upon nitration of 4-chloro-1H-pyrazole-3-carboxylic acid, I am experiencing decarboxylation, leading to the formation of 4-chloro-5-nitro-1H-pyrazole instead of the desired carboxylic acid. How can I prevent this?
Answer:
Decarboxylation is a common side reaction during the nitration of certain aromatic carboxylic acids, especially when the ring is activated or when harsh nitrating conditions are employed.[1]
Causality:
-
Harsh Reaction Conditions: The use of strong nitrating mixtures, such as concentrated nitric acid and sulfuric acid, at elevated temperatures can promote the loss of the carboxylic acid group.
-
Electronic Effects: The pyrazole ring, even with a deactivating chloro-substituent, can be susceptible to electrophilic attack that may lead to intermediates favoring decarboxylation.
Troubleshooting and Preventative Measures:
| Parameter | Recommendation | Rationale |
| Nitrating Agent | Use a milder nitrating agent, such as fuming nitric acid in acetic anhydride or nitronium tetrafluoroborate (NO₂BF₄). | These reagents can effect nitration under less acidic and lower temperature conditions, thereby disfavoring the decarboxylation pathway. |
| Temperature Control | Perform the reaction at low temperatures, typically between -10 °C and 0 °C. | This is critical to control the exothermic nitration reaction and suppress the rate of the undesired decarboxylation. |
| Reaction Time | Carefully monitor the reaction and quench it as soon as the starting material is consumed. | Prolonged exposure to the nitrating conditions can increase the extent of decarboxylation. |
Experimental Protocol: Nitration with Minimized Decarboxylation
-
In a three-necked flask equipped with a thermometer and a dropping funnel, cool a mixture of fuming nitric acid and acetic anhydride to -10 °C.
-
Dissolve the 4-chloro-1H-pyrazole-3-carboxylic acid in a minimal amount of concentrated sulfuric acid and cool it separately to 0 °C.
-
Slowly add the solution of the pyrazole derivative to the cold nitrating mixture dropwise, maintaining the internal temperature below 0 °C.
-
Stir the reaction mixture at this temperature and monitor its progress by TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice to quench the reaction and precipitate the product.
-
Filter the solid product, wash it with cold water until the washings are neutral, and dry it under vacuum.
General Issues
Question 3: My final product, this compound, is difficult to purify. What are the likely impurities and what purification strategies do you recommend?
Answer:
Purification can be challenging due to the presence of structurally similar side products and starting materials.
Likely Impurities:
-
Unreacted 4-chloro-1H-pyrazole-3-carboxylic acid.
-
The decarboxylated side product: 4-chloro-5-nitro-1H-pyrazole.
-
Isomeric nitrated products (e.g., 4-chloro-3-nitro-1H-pyrazole-5-carboxylic acid), although less common.
-
Di-nitrated or other over-reacted species.
Purification Strategies:
| Method | Description |
| Recrystallization | This is often the most effective method for removing small amounts of impurities. A suitable solvent system (e.g., ethanol/water, acetic acid/water) should be determined empirically. The desired product is often less soluble than the decarboxylated impurity. |
| Acid-Base Extraction | The carboxylic acid functionality of the desired product allows for its separation from non-acidic impurities like the decarboxylated side product. Dissolve the crude mixture in an organic solvent and extract with a weak base (e.g., sodium bicarbonate solution). The desired product will move to the aqueous layer as its carboxylate salt. The aqueous layer can then be acidified to precipitate the pure product. |
| Column Chromatography | While potentially more laborious, silica gel column chromatography can be effective for separating compounds with different polarities. A gradient elution system, for example, with ethyl acetate and hexanes, perhaps with a small amount of acetic acid to improve peak shape, can be employed. |
III. Frequently Asked Questions (FAQs)
Q1: What is the role of sulfuric acid in the nitration reaction?
A1: Sulfuric acid acts as a catalyst. It protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the electrophilic aromatic substitution reaction.[2]
Q2: Can I perform the nitration before the chlorination?
A2: Yes, this is an alternative synthetic route. Nitrating pyrazole-3-carboxylic acid first would yield 5-nitro-1H-pyrazole-3-carboxylic acid. Subsequent chlorination would then be directed to the 4-position. However, the strongly deactivating nitro group can make the subsequent chlorination step more difficult, potentially requiring harsher conditions which could lead to other side reactions. The choice of sequence depends on the overall efficiency and ease of purification.
Q3: How can I confirm the structure of my final product and identify any impurities?
A3: A combination of spectroscopic techniques is essential for structural confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide information about the proton and carbon environments, confirming the substitution pattern on the pyrazole ring.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product and can help identify impurities.
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups such as the carboxylic acid (O-H and C=O stretches) and the nitro group (N-O stretches).
Q4: Is this compound stable?
A4: While generally stable under normal laboratory conditions, nitro-containing aromatic compounds can be thermally sensitive.[3] It is advisable to store the compound in a cool, dark place and avoid excessive heating during purification steps like recrystallization to prevent potential decomposition.
IV. Visualizing Reaction Pathways
Main Synthetic Pathway
The following diagram illustrates the primary synthetic route from pyrazole-3-carboxylic acid.
Caption: Primary synthesis of this compound.
Key Side Reaction: Decarboxylation during Nitration
This diagram shows the formation of the major side product during the nitration step.
Caption: Decarboxylation as a side reaction during nitration.
V. References
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link][2]
-
Elmaaty, T. A., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 26(15), 4475. [Link][1]
Sources
Technical Support Center: Optimization and Troubleshooting for 4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid Derivatization
Welcome to the technical support center for the derivatization of 4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges associated with the derivatization of this molecule. Our focus is on providing practical, experience-driven insights to ensure the success of your synthetic endeavors.
I. Understanding the Reactivity of this compound
The unique substitution pattern of this compound presents both opportunities and challenges in its derivatization. The presence of a chloro group at the 4-position and a nitro group at the 5-position significantly influences the reactivity of the pyrazole ring and the carboxylic acid moiety.
-
Electron-Withdrawing Effects: Both the chloro and nitro groups are strongly electron-withdrawing. This has two major consequences:
-
Increased Acidity of the Carboxylic Acid: The pKa of the carboxylic acid is lowered, making it more acidic than unsubstitued pyrazole carboxylic acids. This can be advantageous in certain reactions.
-
Activation of the Pyrazole Ring towards Nucleophilic Attack: While the primary focus is on derivatizing the carboxylic acid, it is crucial to be aware that the electron-deficient pyrazole ring can be susceptible to nucleophilic aromatic substitution, particularly displacement of the chloride.
-
-
Steric Hindrance: The substituents on the pyrazole ring may introduce steric hindrance around the carboxylic acid group, potentially slowing down reaction rates with bulky nucleophiles.
II. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the derivatization of this compound.
Q1: What are the most common methods for forming amides from this compound?
A1: The most reliable methods for amide bond formation involve the use of coupling agents to activate the carboxylic acid. This approach avoids the harsh conditions associated with forming an acid chloride, which can lead to side reactions. Commonly used coupling agents include:
-
Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and improve yields.[1]
-
Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).
-
Uronium/Aminium Salts: Such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
Direct amidation by heating the carboxylic acid with an amine is generally not recommended due to the high temperatures required, which can lead to decomposition and unwanted side reactions.
Q2: I am having trouble with the esterification of this compound. What are the recommended conditions?
A2: Fischer esterification is the most common method for this transformation.[2][3] However, due to the electron-withdrawing nature of the substituents, the reactivity of the carboxylic acid might be slightly different from other systems. Here are some key recommendations:
-
Catalyst: A strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) is essential.
-
Solvent and Reagent: The alcohol to be esterified is typically used in large excess to serve as both the reactant and the solvent, driving the equilibrium towards the product.
-
Water Removal: The reaction is reversible, so removing the water formed is crucial for achieving high yields. This can be accomplished by azeotropic distillation using a Dean-Stark apparatus, especially with higher boiling alcohols, or by using a dehydrating agent like molecular sieves.
-
Temperature: Refluxing the reaction mixture is standard practice.[4] The optimal temperature will depend on the boiling point of the alcohol used.
Q3: Can the chloro group at the 4-position be displaced during derivatization?
A3: Yes, nucleophilic substitution of the 4-chloro group is a potential side reaction, especially when using strong nucleophiles or elevated temperatures in the presence of a base. The electron-withdrawing nitro group at the 5-position activates the chloro group towards nucleophilic aromatic substitution. To minimize this:
-
Use Mild Reaction Conditions: Opt for room temperature reactions whenever possible.
-
Control Basicity: Avoid using strong, non-hindered bases. If a base is required, a hindered base like diisopropylethylamine (DIPEA) is a better choice than triethylamine (TEA).
-
Choice of Nucleophile: Be cautious with highly nucleophilic amines or alkoxides, especially at elevated temperatures.
Q4: What are the best practices for purifying the derivatized products?
A4: Purification strategies will depend on the properties of the synthesized derivative.
-
Amides: Amides are often crystalline solids. Recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) is a common and effective purification method. If the product is not crystalline, column chromatography on silica gel is the preferred method.
-
Esters: Esters are typically less polar than the starting carboxylic acid. Purification is often achieved by extraction, followed by column chromatography. The disappearance of the acidic proton in ¹H NMR and the shift in the carbonyl stretch in IR spectroscopy can be used to monitor the reaction and purity.
III. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the derivatization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion to the desired amide/ester | 1. Insufficient activation of the carboxylic acid: The coupling agent may be old or inactive. 2. Poor quality of reagents: Amine/alcohol or solvents may contain water. 3. Steric hindrance: The amine or alcohol used is too bulky. 4. Inadequate temperature: Reaction temperature may be too low for the specific substrates. | 1. Use fresh, high-quality coupling agents. For amidation, consider more powerful reagents like HATU. 2. Ensure all reagents and solvents are anhydrous. Dry solvents over molecular sieves if necessary. 3. Increase the reaction time or temperature. If still unsuccessful, a less hindered nucleophile may be required. 4. For Fischer esterification, ensure the reaction is at a sufficient reflux temperature. |
| Formation of multiple products (as seen by TLC or LC-MS) | 1. Side reaction at the 4-chloro position: Nucleophilic substitution of the chloride. 2. Decomposition of starting material or product: Harsh reaction conditions (high temperature, strong acid/base). 3. For amidation, formation of N-acylurea byproduct: This is common with carbodiimide coupling agents. 4. Epimerization: If working with chiral amines or alcohols. | 1. Use milder reaction conditions (lower temperature, weaker base). 2. Monitor the reaction closely and avoid prolonged reaction times at high temperatures. 3. Add HOBt or HOAt to the reaction mixture to suppress N-acylurea formation. 4. Use a non-racemizing coupling agent and a non-polar solvent. Keep the reaction temperature low. |
| Difficulty in isolating the product | 1. Product is highly soluble in the work-up solvent. 2. Formation of an emulsion during extraction. 3. Product co-elutes with impurities during chromatography. | 1. Use a different solvent for extraction or consider back-extraction. 2. Add brine to the aqueous layer to break the emulsion. 3. Optimize the solvent system for column chromatography. A shallow gradient may be necessary. Consider using a different stationary phase if silica gel is not effective. |
| Hydrolysis of the ester product back to the carboxylic acid | 1. Presence of water during work-up or purification. 2. Acidic or basic conditions during purification. | 1. Ensure all work-up steps are performed under anhydrous conditions where possible. 2. Neutralize the reaction mixture before work-up. Use a neutral solvent system for chromatography. |
IV. Experimental Protocols
Protocol 1: Amidation using EDC/HOBt
This protocol describes a general procedure for the synthesis of an amide derivative of this compound.
Materials:
-
This compound
-
Amine (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DMF, add HOBt (1.2 equivalents) and EDC (1.2 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the amine (1.1 equivalents) followed by the dropwise addition of DIPEA (2.5 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Fischer Esterification
This protocol outlines a general procedure for the synthesis of an ester derivative of this compound.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol; used in large excess)
-
Concentrated sulfuric acid (catalytic amount, e.g., 2-3 drops)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Suspend this compound (1 equivalent) in the desired alcohol (e.g., 20-50 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel if necessary.
V. Visualizing the Workflow
Decision-Making Workflow for Amidation Troubleshooting
Caption: Troubleshooting workflow for amidation reactions.
General Reaction Scheme for Derivatization
Caption: Common derivatization pathways.
VI. References
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]
-
Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. PMC - NIH. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
-
Esterification: Reflux, Isolation and Purification // HSC Chemistry. YouTube. [Link]
Sources
- 1. Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
Technical Support Center: 4-Chloro-5-nitro-1H-pyrazole-3-carboxylic Acid
Welcome to the technical support center for 4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot potential stability issues you may encounter during your experiments. As a substituted nitropyrazole, this compound's reactivity is influenced by the interplay of its functional groups: the pyrazole ring, the electron-withdrawing nitro and chloro groups, and the carboxylic acid moiety. This guide is structured to help you navigate the potential challenges and ensure the integrity of your results.
Part 1: Understanding the Stability Profile
The stability of this compound is a critical factor in its handling, storage, and application in experimental settings. The presence of a nitro group on the aromatic pyrazole ring suggests potential for thermal and photolytic instability, a known characteristic of many nitroaromatic compounds.[1][2] The decomposition of such compounds can be autocatalytic, meaning the degradation products can accelerate further decomposition, posing a significant safety risk if not handled correctly.[3][4]
Conversely, pyrazole derivatives are often noted for their general stability, including thermal and photo-stability.[5][6] However, the substituents on the pyrazole ring play a crucial role in modifying its properties. The electron-withdrawing nature of the nitro and chloro groups can influence the reactivity and stability of the entire molecule.
This section will delve into the key stability considerations for this compound.
Thermal Stability
Key Considerations:
-
Exothermic Decomposition: The decomposition of nitro compounds can release significant amounts of heat and gas, potentially leading to a runaway reaction.[4]
-
Autocatalysis: Decomposition can be autocatalytic, where the reaction products catalyze further decomposition.[3]
-
Impurities: The presence of impurities, especially other nitro-containing compounds, can significantly reduce the thermal stability of the bulk material.[3]
Photostability
Many aromatic compounds are susceptible to degradation upon exposure to light, and pyrazole derivatives are no exception. While some pyrazoles exhibit good photostability, the presence of the nitro group in this compound may increase its sensitivity to photodegradation.
Key Considerations:
-
UV/Vis Absorption: The compound is likely to absorb in the UV or visible spectrum, making it prone to photolytic cleavage of bonds, particularly the C-NO2 bond.
-
Radical Formation: Photodissociation can lead to the formation of reactive radical species, which can initiate a cascade of secondary reactions.
Hydrolytic Stability
The hydrolytic stability of this compound is influenced by the pH of the solution and the presence of the chloro and carboxylic acid groups. While the pyrazole ring itself is generally resistant to hydrolysis, the substituents can be more susceptible.[6] Some pyrazole ester derivatives have been shown to be susceptible to rapid hydrolysis.[7][8]
Key Considerations:
-
pH Dependence: The rate of hydrolysis can be significantly affected by pH. Both acidic and basic conditions can promote the hydrolysis of certain functional groups.
-
Nucleophilic Substitution: The chloro group attached to the pyrazole ring may be susceptible to nucleophilic substitution by water or hydroxide ions, especially under forcing conditions.
Part 2: Troubleshooting Guide
This section provides a question-and-answer formatted troubleshooting guide to address specific issues you might encounter during your experiments.
Issue 1: Inconsistent results or loss of compound activity over time in solution.
-
Question: My experimental results are not reproducible, and I suspect the compound is degrading in my aqueous assay buffer. What could be the cause and how can I investigate it?
-
Answer: This issue likely points to hydrolytic instability. The rate of degradation can be influenced by the pH and temperature of your buffer.
Troubleshooting Workflow:
Caption: Workflow for investigating hydrolytic instability.
Experimental Protocol: Hydrolytic Stability Assessment
-
Prepare Buffers: Prepare a set of buffers at different pH values (e.g., pH 4, 7, and 9).
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare Test Solutions: Dilute the stock solution into each buffer to the final experimental concentration.
-
Incubate: Incubate the test solutions at your experimental temperature, protected from light.
-
Sample and Analyze: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution and analyze it by HPLC to quantify the remaining parent compound.
-
Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics and half-life at each pH.
-
Issue 2: Discoloration of the solid compound or solutions upon light exposure.
-
Question: My solid sample of this compound has developed a yellowish tint, and solutions turn yellow when left on the benchtop. What is happening?
-
Answer: This is a classic sign of photodegradation. The nitroaromatic structure is likely susceptible to light-induced decomposition.
Troubleshooting Workflow:
Caption: Workflow for addressing photodegradation.
Preventative Measures:
-
Storage: Always store the solid compound in an amber vial or a container wrapped in aluminum foil, and place it in a dark, cool, and dry place.
-
Handling: When preparing solutions or conducting experiments, work in a fume hood with the sash down to minimize light exposure or use amber-colored glassware.
-
Fresh Solutions: Prepare solutions fresh before each experiment and avoid storing them for extended periods, even in the dark.
-
Issue 3: Unexpected exothermic events or pressure build-up during heating.
-
Question: I observed a rapid temperature increase and gas evolution when heating my reaction mixture containing this compound. Is this expected?
-
Answer: Extreme caution is advised. This is a strong indication of thermal decomposition. Nitroaromatic compounds can decompose with the release of significant energy.[4]
Immediate Actions and Preventative Measures:
-
Safety First: If you observe an unexpected exotherm, immediately stop the heating and, if safe to do so, cool the reaction vessel. Always work behind a blast shield when heating nitro compounds.
-
Small-Scale First: Never perform initial heating experiments on a large scale. Always start with small quantities to assess the thermal behavior.
-
Thermal Analysis: Before scaling up any reaction involving heating, it is highly recommended to perform a thermal analysis using techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) to determine the onset of decomposition temperature.
-
Avoid High Temperatures: If possible, use synthetic routes that do not require high temperatures.
-
Ensure Proper Venting: If heating is unavoidable, ensure the reaction setup is properly vented to prevent pressure build-up.
-
Part 3: Frequently Asked Questions (FAQs)
-
Q1: What are the recommended storage conditions for this compound?
-
A1: It should be stored in a tightly sealed, amber-colored container in a cool, dry, and dark place. A desiccator can be used to protect it from moisture. Avoid storing it near heat sources or in direct sunlight.
-
-
Q2: Is this compound compatible with strong acids or bases?
-
A2: Caution should be exercised. Strong bases could potentially deprotonate the pyrazole ring or the carboxylic acid, and could also promote nucleophilic substitution of the chlorine atom. Strong acids could protonate the pyrazole nitrogens. The stability under these conditions should be experimentally verified on a small scale.
-
-
Q3: Can I use this compound in aqueous solutions for biological assays?
-
A3: Yes, but its hydrolytic stability should be confirmed under your specific assay conditions (pH, temperature, buffer components) as outlined in the troubleshooting guide.[9] It is advisable to use freshly prepared solutions for each experiment.
-
-
Q4: What are the primary safety precautions I should take when working with this compound?
-
A4: Due to the presence of the nitro group, treat this compound as potentially thermally sensitive.[4]
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Handle the compound in a well-ventilated fume hood.[10]
-
Avoid creating dust when handling the solid.[11]
-
Use caution when heating the compound and always perform small-scale tests first.
-
Be aware of potential incompatibilities with strong oxidizing agents.[10]
-
-
-
Q5: What are the likely decomposition products?
-
A5: While specific data is unavailable, decomposition could involve the loss of the nitro group (as NOx gases), decarboxylation, and potential cleavage or rearrangement of the pyrazole ring. Thermal decomposition of nitroaromatic compounds can lead to the formation of complex mixtures.[1]
-
References
- Tsang, W. (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC.
- Black, S. K., & May, J. (n.d.). Reduction in the Thermal Stability of Nitro-Containing Compounds due to Cross-Catalyzed Autocatalytic Decomposition Caused by Nitro-Containing Impurities. Organic Process Research & Development. ACS Publications.
- (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. PMC. NIH.
- (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. NIH.
- (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC. NIH.
- (n.d.). Thermal Hazard Analysis of Nitroaromatic Compounds. OAKTrust.
- (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC. PubMed Central.
- (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed.
- (2009). SAFETY DATA SHEET. Fisher Scientific.
- (n.d.). Hydrolytic stability of selected pharmaceuticals and their transformation products. PubMed.
- (2025). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid. TCI Chemicals.
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 5. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
Technical Support Center: Scaling the Synthesis of 4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid
Welcome to the technical support center for the synthesis of 4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals who are looking to transition this synthesis from bench-scale to pilot or manufacturing scale. We will delve into the critical process parameters, common challenges, and robust troubleshooting strategies to ensure a safe, efficient, and reproducible scale-up.
Overview of the Synthetic Strategy
The synthesis of this compound is a multi-step process involving the electrophilic substitution of a pyrazole core. The general pathway involves two key transformations: nitration and chlorination of a pyrazole-3-carboxylic acid precursor. The order of these steps can be varied, but typically nitration precedes chlorination. The primary challenges in scaling this synthesis lie in managing the highly exothermic nature of the nitration step and controlling the selectivity of the chlorination reaction.[1][2][3]
General Synthesis Workflow
The following diagram outlines the typical synthetic sequence.
Caption: High-level overview of the synthesis pathway.
Detailed Experimental Protocol (Illustrative Lab-Scale)
This protocol serves as a baseline for understanding the reaction. Scale-up will require significant modifications, particularly in terms of equipment and addition rates.
Step 1: Nitration of 1H-Pyrazole-3-carboxylic Acid
-
In a jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, cool concentrated sulfuric acid (3.0 eq) to 0-5 °C.
-
Slowly add 1H-pyrazole-3-carboxylic acid (1.0 eq) in portions, ensuring the internal temperature does not exceed 10 °C.
-
Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq) at 0-5 °C in a separate vessel.
-
Add the nitrating mixture dropwise to the pyrazole solution, maintaining the internal temperature between 0-5 °C. The addition should take no less than 2 hours.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours.
-
Monitor the reaction progress using a suitable analytical method (e.g., HPLC, TLC).
-
Once the reaction is complete, slowly quench the reaction mixture by pouring it over crushed ice with vigorous stirring.
-
The precipitated product, 5-nitro-1H-pyrazole-3-carboxylic acid, is collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.
Step 2: Chlorination of 5-nitro-1H-pyrazole-3-carboxylic acid
-
In a separate reactor equipped for gas scrubbing (to neutralize HCl), suspend the dried 5-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in a suitable solvent (e.g., dichloroethane).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add sulfuryl chloride (SO₂Cl₂) (1.2 eq) dropwise at room temperature. An initial exotherm may be observed. Maintain the temperature below 40°C.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until reaction completion is confirmed by HPLC.
-
Cool the reaction mixture to room temperature and carefully quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Troubleshooting and Scale-Up Guide (Q&A)
This section addresses specific issues that may arise during the scale-up process.
Question 1: The nitration reaction is showing a dangerous exotherm, and I'm concerned about thermal runaway. How can this be controlled at scale?
Answer: This is the most critical safety concern for this synthesis.[2] Thermal runaway in nitration reactions can lead to violent decompositions and explosions.[1][4]
-
Causality: Nitration is a highly exothermic process.[2] At a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. If the rate of heat generation exceeds the rate of heat removal, the reaction temperature will increase uncontrollably, accelerating the reaction rate and leading to a runaway.
-
Solutions & Best Practices:
-
Use of Jacketed Reactors: Employ a reactor with a cooling jacket and a reliable heat transfer fluid. Ensure the cooling system has sufficient capacity to handle the total heat output of the reaction.
-
Controlled Addition: The nitrating agent must be added slowly and sub-surface to ensure immediate mixing and to prevent localized "hot spots." The addition rate should be tied to the reactor's cooling capacity, meaning you should only add the reagent as fast as the system can remove the generated heat.
-
Reverse Addition: Consider adding the pyrazole solution to the nitrating mixture. This ensures that the pyrazole is always the limiting reagent, which can sometimes help control the reaction rate.
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a RC1 calorimeter) to determine the heat of reaction, maximum temperature of synthesis reaction (MTSR), and adiabatic temperature rise. This data is essential for safe process design.[2]
-
Emergency Preparedness: Ensure an emergency quench system is in place. This could be a pre-chilled vessel with a suitable quenching agent (e.g., cold water or a dilute base) into which the reaction mixture can be transferred in case of a cooling failure.[1]
-
Question 2: My chlorination step is sluggish, and I'm not reaching full conversion even after extended reaction times. What are the likely causes?
Answer: Incomplete chlorination can be due to several factors, ranging from reagent purity to reaction conditions.
-
Causality: The chlorination of the pyrazole ring is an electrophilic aromatic substitution. Its rate can be influenced by the activity of the chlorinating agent, solvent effects, and the presence of impurities.
-
Solutions & Best Practices:
-
Reagent Quality: Ensure the chlorinating agent is of high purity and has not degraded. Sulfuryl chloride, for example, can decompose in the presence of moisture. Use a fresh, unopened bottle or re-assay the reagent before use.
-
Catalyst/Initiator: For some chlorination reactions, a catalytic amount of a Lewis acid or a radical initiator might be necessary. In this protocol, DMF is used, which can form a Vilsmeier-Haack type intermediate with SO₂Cl₂, increasing its electrophilicity. Ensure the catalyst is added and is active.
-
Temperature: Increase the reaction temperature in small increments (e.g., 5-10 °C). The rate of many organic reactions doubles for every 10 °C increase in temperature. However, be mindful of potential side reactions at higher temperatures.
-
Solvent Choice: The polarity of the solvent can affect the reaction rate. While non-polar solvents are common, exploring more polar, aprotic solvents might increase the rate, but a full solvent screen should be conducted at the lab scale first.
-
Alternative Reagents: If sulfuryl chloride is ineffective, consider other chlorinating agents. Trichloroisocyanuric acid (TCCA) is a solid, stable alternative that can be effective for chlorinating pyrazoles, sometimes even under solvent-free conditions.[5][6]
-
| Chlorinating Agent | Typical Conditions | Pros | Cons |
| Sulfuryl Chloride (SO₂Cl₂) | Dichloroethane or neat, 25-80 °C | Inexpensive, potent | Corrosive, reacts with water, produces HCl and SO₂ gas |
| Trichloroisocyanuric Acid (TCCA) | Acetonitrile or solvent-free, 25-60 °C | Solid, stable, high atom economy[5] | More expensive, workup can be more complex |
| N-Chlorosuccinimide (NCS) | Acetonitrile or DMF, 50-100 °C | Mild, selective | Higher cost, may require longer reaction times |
Question 3: The purity of my final product is low due to isomeric impurities. How can I improve the regioselectivity of the nitration and chlorination steps?
Answer: Controlling regioselectivity is key to achieving high purity and yield.
-
Causality: The pyrazole ring has multiple positions where electrophilic substitution can occur. The directing effects of the existing substituents (the carboxylic acid and the pyrazole nitrogens) determine the position of incoming electrophiles. The reaction conditions, particularly temperature and the nature of the electrophile, can significantly influence the ratio of isomers formed.
-
Solutions & Best Practices:
-
Nitration Control: Nitration of pyrazoles can yield different isomers.[7][8] The conditions outlined (mixed acid at low temperature) generally favor nitration at the C5 position (or C4 depending on the starting material). Strict temperature control is paramount; higher temperatures can lead to the formation of undesired isomers.
-
Chlorination Control: Halogenation of pyrazoles predominantly occurs at the C4 position if it is unsubstituted.[9] If your starting material is 5-nitro-1H-pyrazole-3-carboxylic acid, the C4 position is the most activated site for electrophilic attack. If you are observing other isomers, it could indicate that your starting material was not pure or that rearrangement or other side reactions are occurring.
-
Order of Steps: Investigate reversing the order of the reactions. Chlorinating first to get 4-chloro-1H-pyrazole-3-carboxylic acid and then nitrating might offer different selectivity. The chloro group is an ortho-, para- director, which would activate the C5 position for nitration. A small-scale feasibility study is recommended.
-
Purification Strategy: If isomeric impurities are unavoidable, a robust purification method is needed. Since the product is a carboxylic acid, you can exploit its acidic nature. Dissolve the crude product in a basic aqueous solution (e.g., sodium bicarbonate), wash with an organic solvent to remove less polar impurities, and then re-precipitate the desired product by acidifying the aqueous layer with an acid like HCl.
-
Troubleshooting Logic Flow
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. icheme.org [icheme.org]
- 4. dokumen.pub [dokumen.pub]
- 5. Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Dealing with Regioisomers in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with regioselectivity in their synthetic routes. Pyrazoles are a cornerstone in medicinal chemistry, and controlling their substitution pattern is paramount for achieving desired biological activity. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate and resolve issues related to the formation of regioisomers.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazole synthesis, and why is it so critical?
A1: Regioselectivity refers to the preference for the formation of one constitutional isomer over another when a reaction has the potential to yield multiple products. In pyrazole synthesis, this challenge most commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, such as methylhydrazine.[1][2][3] This reaction can lead to two different regioisomeric pyrazoles. The control over which isomer is formed is crucial because different regioisomers can exhibit vastly different biological activities, physical properties, and subsequent chemical reactivity. Therefore, ensuring the selective synthesis of the desired isomer is a primary concern for efficiency and success in drug discovery and development programs.[1]
Q2: What are the primary factors that influence regioselectivity in the classical Knorr pyrazole synthesis?
A2: The regiochemical outcome of the Knorr condensation reaction, a cornerstone of pyrazole synthesis, is dictated by a delicate balance of several factors:[4]
-
Electronic Effects : The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound is a key determinant. The initial nucleophilic attack by the hydrazine typically occurs at the more electrophilic carbonyl carbon.[1][2] For instance, in a compound like 1,1,1-trifluoro-2,4-pentanedione, the carbonyl carbon adjacent to the strongly electron-withdrawing trifluoromethyl (-CF₃) group is significantly more electrophilic and thus more susceptible to initial attack.[1]
-
Steric Hindrance : The steric bulk of substituents on both the 1,3-dicarbonyl compound and the substituted hydrazine can play a significant role. A larger substituent can physically obstruct the approach of the hydrazine, directing the attack to the less sterically hindered carbonyl group.[1][2][5]
-
Reaction pH : The acidity or basicity of the reaction medium is a critical and often tunable parameter.[2][6] Under acidic conditions, the substituted hydrazine can be protonated, which alters the relative nucleophilicity of its two nitrogen atoms, thereby influencing the site of the initial attack. Conversely, neutral or basic conditions may favor the attack of the inherently more nucleophilic nitrogen atom of the hydrazine.[1][2]
-
Solvent Choice : The polarity and nature of the solvent can influence the reaction pathway and, consequently, the regioselectivity.[6] For example, the use of fluorinated alcohols has been shown to dramatically increase regioselectivity in certain cases.[7][8]
-
Temperature : Reaction temperature can also be a deciding factor in regioselectivity. In some systems, temperature-controlled divergent synthesis of different regioisomers has been demonstrated.[9]
Q3: Are there modern synthetic methods that offer better regiocontrol than the classical Knorr synthesis?
A3: Yes, several modern synthetic strategies have been developed to provide higher regioselectivity in pyrazole synthesis. These include:
-
1,3-Dipolar Cycloaddition Reactions : This approach involves the reaction of a 1,3-dipole, such as a nitrile imine or a diazo compound, with a dipolarophile, like an alkyne.[10][11][12] These reactions often proceed with a high degree of regioselectivity, governed by the electronic properties of the reacting partners.[10] Copper-catalyzed sydnone-alkyne cycloaddition is a notable example that provides a robust method for constructing 1,4-disubstituted pyrazoles.[12]
-
Use of 1,3-Dicarbonyl Surrogates : Employing synthetic equivalents of 1,3-dicarbonyls, such as β-enaminones, can offer a more controlled reaction pathway, thereby significantly improving regioselectivity.[6][13][14]
-
Directed Synthesis : In some cases, specific directing groups can be installed on one of the reactants to guide the cyclization to the desired regioisomer. While this may add steps to the overall synthesis, the high level of control can be advantageous.
Troubleshooting Guide
This section addresses common problems encountered during pyrazole synthesis and provides actionable solutions.
Problem: My reaction is producing a nearly 1:1 mixture of regioisomers, making purification difficult and yields low.
This is a frequent issue when the electronic and steric differences between the two carbonyl groups of the 1,3-dicarbonyl compound are minimal.
Causality Analysis:
-
Substrate Symmetry : The inherent symmetry, or lack of significant differentiation in the electronic and steric environment of the carbonyl groups in your 1,3-dicarbonyl substrate.
-
Reaction Conditions : The current reaction conditions (solvent, temperature, pH) are not providing a sufficient energy difference between the two competing reaction pathways leading to the different regioisomers.
Workflow for Optimizing Regioselectivity
Caption: A decision-making workflow for troubleshooting poor regioselectivity.
Experimental Protocols:
Protocol 1: Solvent Screening for Improved Regioselectivity
Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance regioselectivity.[7][8]
-
Materials :
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
Solvents: Ethanol (EtOH), 2,2,2-Trifluoroethanol (TFE), 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
-
Procedure :
-
Set up three parallel reactions in round-bottom flasks equipped with magnetic stirrers.
-
In each flask, dissolve the 1,3-diketone (1.0 mmol) in one of the selected solvents (3 mL).
-
To each solution, add methylhydrazine (1.1 mmol) at room temperature.
-
Stir the reaction mixtures at room temperature for 1-4 hours.
-
Monitor the progress of each reaction using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reactions and work up appropriately.
-
Analyze the crude product ratio of regioisomers using ¹H NMR spectroscopy or HPLC.
-
| Solvent | Typical Regioisomeric Ratio (Example) | Reference |
| Ethanol (EtOH) | 50:50 to 70:30 | [7] |
| 2,2,2-Trifluoroethanol (TFE) | 85:15 | [7][8] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | >95:5 | [7][8] |
Protocol 2: pH Adjustment to Influence Regioselectivity
The pH of the reaction medium can be a powerful tool to control the outcome of the reaction.[2][6]
-
Materials :
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
Ethanol (5 mL)
-
Acetic acid (catalytic amount, e.g., 0.1 mmol)
-
Triethylamine (catalytic amount, e.g., 0.1 mmol)
-
-
Procedure :
-
Acidic Conditions : In a round-bottom flask, dissolve the 1,3-diketone in ethanol. Add a catalytic amount of acetic acid. Then, add the methylhydrazine and stir at the desired temperature.
-
Neutral Conditions : In a separate flask, repeat the reaction without any acid or base catalyst.
-
Basic Conditions : In a third flask, dissolve the 1,3-diketone in ethanol. Add a catalytic amount of triethylamine before adding the methylhydrazine.
-
Monitor all three reactions by TLC.
-
After work-up, determine the regioisomeric ratio for each condition by ¹H NMR.
-
Problem: The unexpected regioisomer is the major product.
This situation arises when the intrinsic electronic and steric factors of your substrates preferentially lead to the formation of the "wrong" isomer under standard reaction conditions.[1] For example, in the reaction of 1,1,1-trifluoro-2,4-pentanedione with methylhydrazine, the initial attack occurs at the carbonyl adjacent to the -CF₃ group, leading to the 3-CF₃ pyrazole, which may not be the desired product.[1]
Causality Analysis:
-
Dominant Electronic Effects : A strongly electron-withdrawing group on the 1,3-dicarbonyl is directing the initial nucleophilic attack to the adjacent carbonyl, leading to the undesired regioisomer.
-
Dominant Steric Effects : A bulky group on the 1,3-dicarbonyl is forcing the hydrazine to attack the less hindered carbonyl, resulting in the formation of the unexpected product.
Strategies for Reversing Regioselectivity:
-
Leverage pH Control : As detailed in Protocol 2, altering the pH can sometimes reverse the regioselectivity. Acidic conditions can protonate the more nucleophilic nitrogen of methylhydrazine, making the less nucleophilic nitrogen the primary attacker, which can lead to the opposite regioisomer.
-
Substrate Modification : If possible, redesign the synthesis to use a 1,3-dicarbonyl surrogate where the reactivity of the carbonyl groups is masked or altered. For instance, using a β-enaminone can provide excellent control over the cyclization.
-
Alternative Synthetic Routes : Consider a complete change in strategy. A 1,3-dipolar cycloaddition might be a more reliable method to access the desired regioisomer.
Reaction Mechanism Visualization
The following diagram illustrates the two competing pathways in the Knorr pyrazole synthesis with an unsymmetrical 1,3-dicarbonyl and methylhydrazine.
Caption: Competing pathways leading to two regioisomers in pyrazole synthesis.
References
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
-
Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. PMC - NIH. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. NIH. [Link]
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
-
Recent Advances in the Regioselective Synthesis of Pyrazoles. Ingenta Connect. [Link]
-
Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. ResearchGate. [Link]
-
A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. R Discovery. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications. [Link]
-
Cu(I)-catalyzed regioselective synthesis of pyrazolo[5,1-c]-1,2,4-triazoles. PubMed. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH. [Link]
-
Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. ResearchGate. [Link]
-
Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Publishing. [Link]
-
Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters. [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]
-
synthesis of pyrazoles. YouTube. [Link]
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]
-
Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. [Link]
-
Paal–Knorr synthesis. Wikipedia. [Link]
-
Knorr Pyrazole Synthesis. ResearchGate. [Link]
-
Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH. [Link]
-
Competitive paths for the formation of regioisomeric pyrazoles (6a or 7a). ResearchGate. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
-
Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters. [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. [Link]
-
Spectroscopic studies of aryl substituted 1-phenyl-2-pyrazolines: Steric and electronic substitution effects. ResearchGate. [Link]
-
Knorr Pyrazole Synthesis. Chem Help ASAP. [Link]
-
An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. [Link]
Sources
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- 3. benchchem.com [benchchem.com]
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- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. Recent Advances in the Regioselective Synthesis of Pyrazoles: Ingenta Connect [ingentaconnect.com]
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- 14. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for 4-Chloro-5-Nitro-1H-Pyrazole-3-Carboxylic Acid
Welcome to the technical support center for synthetic transformations involving 4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile, but challenging, heterocyclic building block. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot effectively, and innovate in your work.
Section 1: Understanding the Reactivity of the Core Scaffold
This compound is a multifunctional scaffold. The pyrazole ring is an electron-deficient aromatic system, and its reactivity is heavily influenced by three distinct functional groups: a nitro group, a chloro group, and a carboxylic acid. Understanding the interplay between these groups is critical for successful catalyst selection and reaction design.
-
5-Nitro Group : A strong electron-withdrawing group that further deactivates the ring towards electrophilic substitution but is amenable to reduction. It also powerfully activates the adjacent C4 position.
-
4-Chloro Group : This halogen is positioned on an electron-poor ring and is strongly activated by the adjacent nitro group, making it an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions.[1][2] It can also participate in palladium-catalyzed cross-coupling reactions, though this can be competitive with SNAr.
-
3-Carboxylic Acid Group : Offers a handle for forming amides and esters. It can also be removed via decarboxylation, a transformation that can be facilitated by specific catalysts.
Section 2: FAQs and Troubleshooting for Selective Nitro Group Reduction
The conversion of the 5-nitro group to a 5-amino group is a pivotal step in many synthetic routes, unlocking new avenues for functionalization. However, the presence of a reducible chloro group on the same ring presents a significant chemoselectivity challenge.
Frequently Asked Questions
Q1: What are the primary challenges when reducing the nitro group on this substrate?
The main challenge is preventing hydrodehalogenation—the undesired reduction and removal of the 4-chloro substituent. Standard, highly active hydrogenation catalysts like Palladium on Carbon (Pd/C) under hydrogen gas are often too aggressive and can lead to a mixture of the desired 5-amino-4-chloro product and the undesired 5-amino-pyrazole byproduct.[3]
Q2: Which catalysts are recommended for a clean, selective reduction of the nitro group?
For this substrate, the goal is to use a catalytic system with high chemoselectivity for the nitro group over the aryl chloride.
-
Raney Nickel : This catalyst is often less prone to causing dehalogenation of aryl chlorides compared to palladium.[3] Careful control of temperature and hydrogen pressure is still necessary.
-
Tin(II) Chloride (SnCl₂) : A classic and reliable method. SnCl₂ in a solvent like ethanol or ethyl acetate under acidic conditions (often concentrated HCl) provides excellent selectivity. It is a stoichiometric reagent, which can complicate purification.
-
Iron (Fe) or Zinc (Zn) powder in Acid : Using elemental iron or zinc in acetic acid or with ammonium chloride is a cost-effective and mild method that generally preserves the chloro group.[3][4]
-
Catalytic Transfer Hydrogenation (CTH) : This method avoids the use of high-pressure hydrogen gas. A hydrogen donor like ammonium formate or hydrazine is used with a catalyst, often Pd/C. While Pd/C is used, the CTH conditions can sometimes be tuned to be milder and more selective than direct hydrogenation.[5]
Q3: I am still observing significant hydrodehalogenation with my catalytic system. How can I troubleshoot this?
If dehalogenation is a persistent issue, consider the following adjustments:
-
Lower Catalyst Loading : Reduce the mol% of your catalyst.
-
Lower Hydrogen Pressure : If using H₂, reduce the pressure to the minimum required for the reaction to proceed.
-
Change the Catalyst : Switch from Palladium to a less aggressive catalyst like Raney Nickel or Platinum(IV) oxide.[6]
-
Switch to a Chemical Reductant : Move away from catalytic hydrogenation to a chemical method like SnCl₂ or Fe/acid, which have different mechanisms and are often more selective.[3]
-
Add a Catalyst Poison/Modifier : In some cases, adding a small amount of a catalyst poison (e.g., a sulfur-containing compound like thiophene) can selectively inhibit the hydrodehalogenation pathway without stopping the nitro reduction. This requires careful optimization.
Catalyst Selection Guide for Nitro Reduction
| Catalyst System | Typical Conditions | Advantages | Disadvantages & Causality |
| H₂, Pd/C | H₂ (1-5 atm), MeOH/EtOH, RT | High activity, fast reaction. | Low Selectivity . The high activity of Pd promotes C-Cl bond cleavage (hydrodehalogenation), leading to byproduct formation.[3] |
| H₂, Raney Ni | H₂ (1-10 atm), EtOH, RT-50°C | Better selectivity for preserving C-Cl bonds compared to Pd/C.[3] | Can require higher pressure/temperature; pyrophoric nature requires careful handling. |
| SnCl₂·2H₂O | EtOH or EtOAc, reflux | Excellent Selectivity . A chemical reduction that does not typically affect aryl chlorides. | Stoichiometric amounts are needed, leading to tin waste and potentially difficult purification. |
| Fe / NH₄Cl | EtOH/H₂O, reflux | Cost-effective, good selectivity, environmentally benign metal. | Heterogeneous reaction can be slow; requires stoichiometric iron. |
| Pd/C, NH₄HCO₂ | MeOH, reflux | Catalytic Transfer Hydrogenation . Avoids high-pressure H₂ gas; can be milder.[5] | Still carries a risk of dehalogenation with the Pd catalyst, requires careful monitoring. |
Decision Workflow for Nitro Reduction
References
- 1. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Poor Solubility of Pyrazole Carboxylic Acids in Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable solutions for a common yet significant challenge in synthetic chemistry: the poor solubility of pyrazole carboxylic acids. The inherent aromaticity and hydrogen bonding capabilities of these heterocycles often lead to low solubility in many common organic solvents, complicating reactions and hindering progress.
This resource is structured to help you diagnose and solve these issues effectively. We will explore the underlying chemical principles and provide field-proven protocols to enhance the solubility and reactivity of your pyrazole carboxylic acid substrates.
Troubleshooting Guide: When Your Reaction Stalls
This section addresses specific experimental problems with a question-and-answer format, providing a logical flow for troubleshooting.
Q1: My pyrazole carboxylic acid is not dissolving in the reaction solvent, leading to a heterogeneous mixture and low product yield. What should I do?
The limited solubility of pyrazole carboxylic acids is a primary hurdle. Their crystalline nature and ability to form strong intermolecular hydrogen bonds contribute to this issue. Here’s a systematic approach to tackle this problem:
1. Re-evaluate Your Solvent Choice:
Many standard reaction solvents may not be suitable. Consider moving to more polar, aprotic solvents that can disrupt the hydrogen bonding network of the solid pyrazole carboxylic acid.
-
Recommended Solvents: High-boiling point, polar aprotic solvents are often effective.[1] These include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dioxane
-
-
Rationale: These solvents have high dielectric constants and are excellent hydrogen bond acceptors, which helps to solvate the pyrazole carboxylic acid molecules individually. For instance, DMSO has been successfully used in the N-alkylation of pyrazoles.[2]
2. In-situ Salt Formation with an Organic Base:
The most reliable method to solubilize a carboxylic acid is to deprotonate it to form a more soluble salt.
-
Procedure:
-
Suspend the pyrazole carboxylic acid in your chosen aprotic solvent.
-
Add a suitable non-nucleophilic organic base and stir at room temperature. You should observe the solid dissolving to form a clear solution of the carboxylate salt.
-
Proceed with the addition of your other reagents.
-
-
Recommended Bases:
-
Causality: Deprotonation of the carboxylic acid creates a charged carboxylate anion. This ionic species has significantly different solvation requirements than the neutral, hydrogen-bonded acid, often leading to a dramatic increase in solubility in polar solvents.
3. Utilization of Inorganic Bases:
For certain reactions, particularly those that can tolerate small amounts of water or are run under biphasic conditions, inorganic bases can be highly effective.
-
Recommended Bases:
-
Potassium Carbonate (K₂CO₃)
-
Sodium Carbonate (Na₂CO₃)
-
Potassium tert-butoxide
-
-
Application Example: Regioselective N1-alkylation of 3-substituted pyrazoles has been successfully achieved using K₂CO₃ in DMSO.[2]
-
Mechanism of Action: Similar to organic bases, inorganic bases deprotonate the carboxylic acid to form a soluble salt.
Troubleshooting Workflow for Solubility Issues
Caption: Pathways for activating pyrazole carboxylic acids for amide coupling.
Frequently Asked Questions (FAQs)
Q: What are the general solubility characteristics of pyrazole carboxylic acids?
A: Pyrazole carboxylic acids are typically crystalline solids with relatively high melting points. Their solubility is generally poor in non-polar solvents (e.g., hexanes, toluene) and moderate in chlorinated solvents (e.g., DCM). They show better solubility in polar aprotic solvents like DMF, DMSO, and NMP, and in protic solvents like alcohols, although reactivity with the solvent can be a concern in the latter case. [1] Q: How do substituents on the pyrazole ring affect solubility?
A: The nature and position of substituents can significantly impact solubility.
-
Polar groups (-NO₂, -CN, -SO₂R) can either increase or decrease solubility in polar solvents depending on their influence on the crystal lattice energy.
-
Alkyl or aryl groups generally decrease polarity and may improve solubility in less polar organic solvents.
-
Groups capable of hydrogen bonding (-OH, -NH₂) can further decrease solubility in non-polar solvents due to stronger intermolecular interactions.
Q: Can I use heat to improve the solubility?
A: Yes, increasing the temperature will generally increase the solubility of your pyrazole carboxylic acid. However, be mindful of the thermal stability of your reactants and the potential for side reactions, such as decarboxylation at high temperatures, which has been noted for some pyrazole-4-carboxylic acid derivatives. [4] Q: Are there alternative synthetic routes that avoid isolating the pyrazole carboxylic acid?
A: Yes, in some cases, it is possible to carry the synthesis through without isolating the carboxylic acid. For example, some synthetic methods produce pyrazole carboxylate esters directly. [3][5]These esters are often more soluble in common organic solvents than the corresponding acids and can be used in subsequent reactions or hydrolyzed to the acid immediately before the next step in a one-pot fashion.
Summary of Recommended Solvents and Bases
| Challenge | Recommended Solvents | Recommended Bases | Rationale |
| Poor Initial Solubility | DMF, DMSO, NMP, Dioxane | TEA, DIPEA, DBU, K₂CO₃ | Polar aprotic solvents disrupt H-bonding. Bases form more soluble carboxylate salts. [1][2] |
| Sluggish Amide Coupling | DCM, Toluene (for acyl chloride formation) | N/A (use coupling agents) | Conversion to a more reactive species like an acyl chloride or in-situ activation with coupling reagents is necessary. [6][7] |
| N-Alkylation | DMSO, Diethyl Ether | K₂CO₃, Potassium tert-butoxide | Proven systems for effective N-alkylation of pyrazoles. [2] |
This guide provides a starting point for addressing the solubility challenges associated with pyrazole carboxylic acids. Successful synthesis often requires a degree of empirical optimization, and the principles outlined here should serve as a robust framework for your experimental design.
References
- Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (2025). Google Scholar.
- Phase-transfer catalyzed acylation of 5(3)-hydroxy-3(5)-substituted-1H-pyrazoles. (2025). Google Scholar.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.).
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. (2025).
- A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021). Google Scholar.
- Derivatization Reagents for Carboxylic Acids and Carboxamides. (n.d.). Thermo Fisher Scientific.
- Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (2012). Google Scholar.
- CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. (n.d.).
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of the Biological Activity of Substituted Pyrazoles, with a Focus on 4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of compounds with significant pharmacological activities.[1] Its versatile scaffold allows for substitutions at various positions, leading to a broad spectrum of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] This guide provides a comparative analysis of the biological activity of substituted pyrazoles, centering on the potential of 4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid. While specific experimental data for this particular compound is not extensively available in current literature, we can infer its potential activity by examining the structure-activity relationships (SAR) of closely related analogs. This guide will objectively compare the performance of various substituted pyrazoles, supported by experimental data from peer-reviewed literature, and provide detailed protocols for relevant biological assays.
The Pyrazole Scaffold: A Privileged Structure in Drug Discovery
The 1H-pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure is a "privileged scaffold" due to its ability to interact with multiple biological targets through various non-covalent interactions. The presence of nitrogen atoms allows for hydrogen bonding, while the aromatic ring can participate in π-π stacking and hydrophobic interactions. The carboxylic acid moiety, as seen in pyrazole-3-carboxylic acid derivatives, adds a key site for hydrogen bonding and salt bridge formation, often enhancing binding affinity to target proteins.
Structure-Activity Relationship (SAR) of Substituted Pyrazoles
The biological activity of pyrazole derivatives is profoundly influenced by the nature and position of substituents on the pyrazole ring.
-
Substitution at N1: The N1 position is frequently substituted with aryl or alkyl groups, which can modulate the compound's lipophilicity and steric profile, thereby affecting its pharmacokinetic properties and target engagement.
-
Substitution at C3: The C3 position is often a point of diversification. As seen in our target compound, a carboxylic acid at this position can act as a crucial pharmacophore for interacting with biological targets.
-
Substitution at C4: The C4 position is critical for modulating the electronic properties of the ring. The presence of a chloro group, as in our target compound, is an electron-withdrawing group that can influence the acidity of the carboxylic acid and the overall reactivity of the molecule.
-
Substitution at C5: Similar to the C3 position, the C5 position is amenable to a wide range of substituents. The nitro group in our target compound is a strong electron-withdrawing group, which can significantly impact the molecule's electronic distribution and potential for biological interactions.
Based on these principles, the combination of a chloro group at C4 and a nitro group at C5 in this compound suggests a molecule with distinct electronic properties that could translate to potent biological activity.
Comparative Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of substituted pyrazole derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cell signaling pathways, such as kinases.
Below is a table summarizing the in vitro anticancer activity (IC50 values) of several substituted pyrazole derivatives from published studies. This allows for a comparative assessment of how different substitution patterns influence cytotoxicity.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-benzoxazine hybrid 22 | MCF-7 (Breast) | 2.82 | [4] |
| Pyrazole-benzoxazine hybrid 23 | MCF-7 (Breast) | 3.14 | [4] |
| Diphenyl pyrazole-chalcone 6b | HNO-97 (Oral) | 10.5 | [2] |
| Diphenyl pyrazole-chalcone 6d | HNO-97 (Oral) | 10.0 | [2] |
| 3,5-diaminopyrazole-1-carboxamide XIII | HePG2 (Liver) | 6.57 | [5] |
| 3,5-diaminopyrazole-1-carboxamide XIII | HCT-116 (Colon) | 9.54 | [5] |
| 3,5-diaminopyrazole-1-carboxamide XIII | MCF-7 (Breast) | 7.97 | [5] |
| Pyrazoline linked to 4-methylsulfonylphenyl 18g | MDA-MB-231 (Breast) | 4.07 | [6] |
| Pyrazoline linked to 4-methylsulfonylphenyl 18h | HL-60 (Leukemia) | 8.99 | [6] |
Table 1: Comparative in vitro anticancer activity of selected pyrazole derivatives.
The data indicates that substitutions with bulky aromatic groups and the formation of hybrid molecules can lead to potent anticancer activity in the low micromolar range. The specific substitutions on this compound, particularly the electron-withdrawing chloro and nitro groups, may confer significant cytotoxicity, a hypothesis that warrants experimental validation.
Comparative Antimicrobial Activity
Pyrazole derivatives have also been extensively investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[7] The presence of halogens and other functional groups can enhance their ability to disrupt microbial cell walls or inhibit essential enzymes.
The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of pyrazole-3-carboxylic acid derivatives against various bacterial strains, providing a framework for comparing their antibacterial efficacy.
| Compound | B. subtilis (MIC µg/mL) | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | P. aeruginosa (MIC µg/mL) | Reference |
| Compound 4f | 1.75 | >100 | 39.90 | 32.40 | [8] |
| Compound 4g | 2.18 | >100 | 1.92 | 4.50 | [8] |
| Compound 5b | 2.87 | 90.36 | 14.09 | 10.32 | [8] |
| Compound 7 | >100 | >100 | 24.04 | 6.04 | [8] |
| Compound 10 | 3.88 | >100 | 7.95 | 1.29 | [8] |
| Ciprofloxacin (Control) | 7.80 | 10.06 | 8.00 | 7.40 | [8] |
Table 2: Comparative in vitro antibacterial activity of selected pyrazole-3-carboxylic acid derivatives.
These results demonstrate that specific substitutions on the pyrazole-3-carboxylic acid scaffold can lead to potent antibacterial activity, in some cases exceeding that of the standard antibiotic ciprofloxacin against certain strains.[8] The strong electron-withdrawing nature of the substituents in this compound suggests it could have significant antimicrobial potential.
Experimental Protocols
To ensure the trustworthiness and reproducibility of biological activity data, standardized experimental protocols are essential. Below are detailed methodologies for two key assays used to evaluate the anticancer and antibacterial properties of novel compounds.
Protocol for MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol for Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin) as a positive control
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in MHB in a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (broth with inoculum and a known antibiotic), a negative control (broth with inoculum and no compound), and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity) compared to the negative control.
Visualization of Experimental Workflow
To provide a clear overview of the experimental process, the following diagrams illustrate the workflows for the MTT and MIC assays.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Conclusion and Future Directions
The pyrazole scaffold remains a highly productive platform for the discovery of new therapeutic agents. Structure-activity relationship studies have shown that substitutions at the C4 and C5 positions with electron-withdrawing groups can significantly enhance biological activity. While direct experimental data for this compound is currently limited, the analysis of related compounds suggests that it holds considerable promise as a candidate for anticancer and antimicrobial drug discovery.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound. Experimental determination of its IC50 and MIC values against a broad panel of cancer cell lines and microbial pathogens is crucial to validate the hypotheses presented in this guide. Further studies could also explore its mechanism of action and potential for in vivo efficacy. The continued exploration of substituted pyrazoles will undoubtedly lead to the development of novel and more effective therapeutic agents.
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI. Retrieved from [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2023). ACS Omega. Retrieved from [Link]
-
Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (2023). Future Medicinal Chemistry. Retrieved from [Link]
-
anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. (n.d.). ResearchGate. Retrieved from [Link]
-
Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. (2009). Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. (2024). RSC Publishing. Retrieved from [Link]
-
Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric. (n.d.). Retrieved from [Link]
-
Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. (2023). Molecules. Retrieved from [Link]
-
Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. (2015). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). ResearchGate. Retrieved from [Link]
-
Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. (2015). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking. (2024). Molecules. Retrieved from [Link]
-
Synthesis and antimicrobial activity of 4-chloro-5-(2-nitrovinyl)-1H-imidazoles and products of their interaction with 3-methyl-2-pyrazolin-5-one. (2014). Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]
-
Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. (2014). European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Current status of pyrazole and its biological activities. (2015). Journal of Pharmacy And Bioallied Sciences. Retrieved from [Link]
-
Synthesis and Antibacterial Activity of 4-Benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic Acid and Derivatives. (2021). ResearchGate. Retrieved from [Link]
-
Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. (2016). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Current status of pyrazole and its biological activities. (2015). Journal of Pharmacy & BioAllied Sciences. Retrieved from [Link]
-
This compound. (n.d.). Appchem. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. Retrieved from [Link]
-
Design, synthesis, characterization, and antiproliferative activity of novel pyrazole-3-carboxylic acid derivatives. (2015). ResearchGate. Retrieved from [Link]
-
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A Comparative Guide to the Synthesis of 4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid: An Evaluation of Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyrazole core is a prevalent scaffold in a multitude of pharmacologically active compounds, owing to the ability of the pyrazole ring to engage in various biological interactions. The strategic placement of the chloro, nitro, and carboxylic acid functionalities provides multiple points for further chemical modification, making it a valuable intermediate for the synthesis of diverse compound libraries.
This guide provides a comprehensive validation of the synthetic methodologies for this compound. We will present a comparative analysis of two primary synthetic routes, detailing the underlying chemical principles, step-by-step experimental protocols, and a critical evaluation of their respective advantages and disadvantages. This document is intended to serve as a practical resource for researchers in organic synthesis and drug development, enabling informed decisions in the preparation of this important synthetic intermediate.
Mechanistic Considerations: Electrophilic Substitution on the Pyrazole Ring
The synthesis of this compound hinges on the principles of electrophilic aromatic substitution on the pyrazole ring. The pyrazole nucleus is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The regioselectivity of these reactions is dictated by the electronic properties of the pyrazole ring and the nature of the substituents already present.
Generally, electrophilic substitution on the pyrazole ring preferentially occurs at the C4 position. This is because the intermediates formed by attack at C4 are more stable than those formed by attack at C3 or C5. The positive charge in the C4-attack intermediate can be delocalized over both nitrogen atoms without disrupting the aromatic sextet as significantly as in the other cases.
The presence of a deactivating group, such as a carboxylic acid at the C3 position, will further influence the regioselectivity of subsequent substitutions. The carboxylic acid group is electron-withdrawing, which deactivates the ring towards electrophilic attack. However, its directing effect will favor substitution at the C5 position. Conversely, the introduction of a halogen, like chlorine, at the C4 position will slightly deactivate the ring but can direct incoming electrophiles to the C5 position. The nitro group is strongly deactivating and will significantly hinder any further electrophilic substitution on the ring.
Synthetic Strategies: A Comparative Overview
Two principal synthetic routes for the preparation of this compound from a common starting material, 1H-pyrazole-3-carboxylic acid, are outlined below. The key difference lies in the sequence of the chlorination and nitration steps.
-
Route A: Chlorination followed by Nitration
-
Route B: Nitration followed by Chlorination
The following sections will delve into the detailed experimental protocols for each route and provide a comparative analysis of their efficacy.
Route A: Chlorination Followed by Nitration
This synthetic approach involves the initial chlorination of 1H-pyrazole-3-carboxylic acid to yield 4-chloro-1H-pyrazole-3-carboxylic acid, which is then subjected to nitration to afford the final product.
Caption: Synthetic pathway for Route A.
Experimental Protocol: Route A
Step 1: Synthesis of 4-chloro-1H-pyrazole-3-carboxylic acid
A robust method for the chlorination of pyrazoles involves the use of N-chlorosuccinimide (NCS).
-
To a solution of 1H-pyrazole-3-carboxylic acid (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add N-chlorosuccinimide (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
Purification by recrystallization from a suitable solvent system (e.g., ethanol/water) affords pure 4-chloro-1H-pyrazole-3-carboxylic acid.
Step 2: Synthesis of this compound
The nitration of the chlorinated intermediate is a standard electrophilic aromatic substitution.
-
To a cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 4-chloro-1H-pyrazole-3-carboxylic acid (1 equivalent) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.
-
The crude product is dried and can be further purified by recrystallization.
Route B: Nitration Followed by Chlorination
This alternative strategy begins with the nitration of 1H-pyrazole-3-carboxylic acid to produce 5-nitro-1H-pyrazole-3-carboxylic acid, which is subsequently chlorinated to give the target molecule.
Caption: Synthetic pathway for Route B.
Experimental Protocol: Route B
Step 1: Synthesis of 5-nitro-1H-pyrazole-3-carboxylic acid
-
In a manner similar to the nitration step in Route A, slowly add 1H-pyrazole-3-carboxylic acid (1 equivalent) to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid.
-
Maintain the temperature below 10 °C during the addition.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Work-up the reaction by pouring it onto ice, followed by filtration and washing of the precipitate.
-
Dry the crude product to obtain 5-nitro-1H-pyrazole-3-carboxylic acid.
Step 2: Synthesis of this compound
A potentially greener and safer chlorination method utilizes hydrochloric acid and hydrogen peroxide.
-
Suspend 5-nitro-1H-pyrazole-3-carboxylic acid (1 equivalent) in a mixture of concentrated hydrochloric acid and an organic solvent like dichloroethane.
-
To this suspension, add hydrogen peroxide (30-35% aqueous solution, 1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 4-8 hours.
-
After cooling to room temperature, the organic layer is separated, washed with a solution of sodium sulfite, sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to give the final product.
-
Recrystallization can be performed for further purification.
Comparison of Synthetic Routes
| Parameter | Route A: Chlorination then Nitration | Route B: Nitration then Chlorination |
| Starting Material | 1H-Pyrazole-3-carboxylic acid | 1H-Pyrazole-3-carboxylic acid |
| Key Intermediates | 4-Chloro-1H-pyrazole-3-carboxylic acid | 5-Nitro-1H-pyrazole-3-carboxylic acid |
| Reagent Safety | NCS can be a skin irritant. Standard precautions for strong acids are necessary. | Hydrogen peroxide with HCl is a milder chlorinating system than others. Strong acids are still used for nitration. |
| Reaction Conditions | Chlorination is typically at room temperature. Nitration requires careful temperature control. | Nitration requires cooling. Chlorination may require heating. |
| Potential Yield | Generally good yields are reported for both steps in analogous systems. | The deactivating effect of the nitro group in the intermediate may lead to lower yields in the chlorination step. |
| Purification | Recrystallization is typically sufficient for both steps. | Purification of the nitro-intermediate and the final product may require more effort due to the presence of isomers. |
| Regioselectivity | Chlorination at C4 is highly favored. Subsequent nitration is directed to C5. | Nitration can potentially lead to a mixture of 4-nitro and 5-nitro isomers, which may require separation. |
Conclusion and Recommendations
Both Route A and Route B present viable pathways for the synthesis of this compound.
Route A is generally the recommended approach due to its superior regiocontrol. The initial chlorination at the C4 position is a well-established and selective reaction. The subsequent nitration is then directed to the C5 position by the existing chloro and carboxylic acid groups, leading to a cleaner product profile and potentially higher overall yield.
Route B, while feasible, presents a significant challenge in the initial nitration step. The nitration of 1H-pyrazole-3-carboxylic acid can result in a mixture of isomers, which would necessitate a potentially difficult separation. Furthermore, the strongly deactivating nitro group on the pyrazole ring in the intermediate could make the subsequent chlorination step more sluggish and lower-yielding.
For researchers requiring a reliable and efficient synthesis of this compound with a high degree of purity, the chlorination-then-nitration strategy (Route A) is the more logical and experimentally sound choice.
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Pyrazole Regioisomers
For researchers in medicinal chemistry and materials science, the pyrazole scaffold is a cornerstone of molecular design, valued for its broad biological activity and versatile coordination chemistry.[1][2][3] However, the synthesis of unsymmetrically substituted pyrazoles often yields a mixture of regioisomers, such as 1,3- and 1,5-disubstituted products. Distinguishing between these isomers is not merely an academic exercise; it is a critical step in drug development and material characterization, as the specific arrangement of substituents dictates the molecule's biological function, reactivity, and physical properties.
This guide provides an in-depth, objective comparison of spectroscopic methodologies for the unambiguous differentiation of pyrazole regioisomers. Moving beyond a simple listing of techniques, we will explore the causality behind the spectral differences and present field-proven protocols to ensure trustworthy and reproducible characterization.
The Challenge: Regioisomerism in Pyrazole Synthesis
The reaction of a 1,3-dicarbonyl compound with a substituted hydrazine is a common route to pyrazoles. If the dicarbonyl is unsymmetrical, the reaction can proceed via two different cyclization pathways, leading to a mixture of regioisomers. This necessitates robust analytical methods for separation and identification.[2]
Caption: Synthetic challenge leading to a mixture of pyrazole regioisomers.
Primary Tool for Differentiation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unequivocally the most powerful and definitive technique for distinguishing pyrazole regioisomers.[4] The chemical environment of each nucleus is exquisitely sensitive to the electronic and steric effects of neighboring substituents, providing a detailed structural map.
¹H NMR: The First Line of Inquiry
Proton NMR provides the initial, and often sufficient, evidence for regioisomer assignment. The key is to analyze the chemical shifts (δ) of the pyrazole ring protons and the protons on the substituents.
-
Ring Protons: The electron-withdrawing nature of the pyridine-like nitrogen (N2) deshields adjacent protons. In a 1,5-disubstituted pyrazole, the C3-H is adjacent to N2 and will typically appear downfield compared to the C5-H in the corresponding 1,3-disubstituted isomer. The C4-H is also sensitive to the substitution pattern, though to a lesser extent.
-
N-Substituent Protons: The protons on the substituent at the N1 position are sterically closer to the substituent at C5 than at C3. This proximity can lead to through-space deshielding or shielding effects, causing a noticeable difference in their chemical shifts between the two isomers.
¹³C NMR: Corroborating Evidence
Carbon NMR reinforces the assignment made by ¹H NMR. The chemical shifts of the pyrazole ring carbons, particularly C3 and C5, are highly diagnostic.
-
C3 vs. C5 Chemical Shifts: The carbon atom directly attached to the N-substituent (C5 in a 1-substituted pyrazole) experiences a different electronic environment than the C3 carbon. In 1,3- and 1,5-disubstituted isomers, the chemical shifts of C3 and C5 will be distinct and can be used for identification when compared to known data or theoretical calculations.[5][6] For instance, the carbon bearing an aryl group appears at a different chemical shift when it is at the C3 position versus the C5 position.[5]
¹⁵N NMR: A Highly Sensitive but Specialized Tool
While less commonly used due to lower natural abundance and sensitivity, ¹⁵N NMR offers a wide range of chemical shifts (~1000 ppm) that are extremely sensitive to the local electronic structure.[7][8] The chemical shifts of the pyrrole-like N1 and the pyridine-like N2 are significantly different and will vary between regioisomers. This technique can provide definitive proof when other methods are ambiguous.[9]
The Gold Standard: 2D NOESY for Unambiguous Assignment
The Nuclear Overhauser Effect (NOE) is a through-space interaction between nuclei that are close in proximity (< 5 Å), regardless of their bonding connectivity. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is the ultimate arbiter for pyrazole regioisomer assignment.[2]
-
Causality: The experiment reveals spatial correlations. For a 1,5-disubstituted pyrazole, a cross-peak will be observed between the protons of the N1-substituent and the protons of the C5-substituent. In the 1,3-disubstituted isomer, this correlation will be absent. Instead, a correlation might be seen between the N1-substituent and the C5-H proton. This provides incontrovertible evidence of the substituent arrangement.
Caption: Diagnostic NOE correlations for pyrazole regioisomers.
Case Study: 1,3-Dimethylpyrazole vs. 1,5-Dimethylpyrazole
To illustrate these principles, let's compare the spectroscopic data for two simple regioisomers.
| Parameter | 1,3-Dimethylpyrazole | 1,5-Dimethylpyrazole | Rationale for Difference |
| ¹H NMR (δ, ppm) | |||
| N1-CH₃ | ~3.72[10] | ~3.53[10] | The N1-CH₃ in the 1,5-isomer is sterically closer to the C5-CH₃, leading to a slight upfield shift. |
| C-CH₃ | ~2.21 (at C3) | ~2.15 (at C5) | The electronic environment at C3 vs. C5 differs, affecting the methyl proton chemical shift. |
| H4 | ~6.00 | ~5.85 | The substitution pattern influences the electron density at C4. |
| H5 / H3 | ~7.30 (H5) | ~7.20 (H3) | The proton adjacent to the pyridine-like N2 (H3 in the 1,5-isomer) is typically slightly upfield relative to H5 in the 1,3-isomer. |
| ¹³C NMR (δ, ppm) | |||
| N1-CH₃ | ~38.9 | ~35.6[11] | Reflects the different steric and electronic environment around N1. |
| C-CH₃ | ~13.6 (C3-CH₃) | ~11.2 (C5-CH₃) | Significant difference based on attachment to C3 vs. C5. |
| C3 | ~148.9 | ~138.4 | The chemical shift of the substituted carbon is highly diagnostic. |
| C4 | ~105.7 | ~104.9 | Small but measurable difference. |
| C5 | ~128.5 | ~148.1 | The chemical shift of the substituted carbon is highly diagnostic. |
| ¹⁵N NMR (δ, ppm) | |||
| N1 | ~-163 (in CHCl₃)[12] | ~-180 (in DMSO)[13] | The N1 environment is distinct in each isomer. (Note: Solvent effects are significant). |
| N2 | ~-85 (in CHCl₃)[12] | ~-80 (in DMSO)[13] | The N2 environment is also uniquely affected by the substituent pattern. |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. The data is compiled from various sources for illustrative purposes.[10][11][12][13]
Secondary Techniques: IR Spectroscopy and Mass Spectrometry
While NMR is the primary tool, other spectroscopic methods can provide complementary information.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for confirming the presence of the pyrazole ring and its functional groups but is generally not sufficient on its own to differentiate regioisomers.[14] Subtle differences may appear in the fingerprint region (below 1500 cm⁻¹) corresponding to C-N stretching and ring deformation modes, but these are often too minor for confident assignment without reference standards.[15][16]
Mass Spectrometry (MS)
Analytical Workflow and Experimental Protocols
A hierarchical approach is recommended for efficient and accurate analysis.
Caption: Recommended workflow for spectroscopic differentiation.
Protocol: NMR Sample Preparation and Analysis
This protocol outlines the steps for acquiring the necessary NMR data for regioisomer assignment.
1. Sample Preparation: a. Accurately weigh 5-10 mg of the purified pyrazole sample. b. Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the solvent choice does not have signals that overlap with key analyte resonances. c. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if the solvent does not provide a suitable reference peak. d. Cap the NMR tube and invert several times to ensure a homogenous solution.
2. ¹H NMR Acquisition: a. Insert the sample into the NMR spectrometer and allow it to thermally equilibrate. b. Perform standard tuning, matching, and shimming procedures to optimize magnetic field homogeneity. c. Acquire a standard 1D proton spectrum with sufficient signal-to-noise (typically 16-64 scans). d. Process the spectrum: Apply Fourier transform, phase correction, and baseline correction. e. Calibrate the chemical shift axis to the TMS or solvent residual peak. f. Integrate the signals and analyze chemical shifts and coupling constants.
3. 2D NOESY Acquisition (if required): a. Use the same sample. b. Load a standard 2D NOESY pulse sequence (e.g., noesygpph). c. Set the spectral widths in both dimensions to encompass all proton signals. d. Set an appropriate mixing time (τₘ), typically between 500-800 ms for small molecules, to allow for NOE buildup. e. Acquire the 2D data set. The acquisition time will be longer than for a 1D spectrum. f. Process the 2D data using appropriate window functions and perform Fourier transform in both dimensions. g. Analyze the 2D spectrum for cross-peaks that indicate spatial proximity between protons on the N1-substituent and protons on either the C3 or C5 substituent/proton.
Conclusion
The differentiation of pyrazole regioisomers is a critical task that demands a rigorous and systematic analytical approach. While multiple spectroscopic techniques can offer clues, NMR spectroscopy stands as the definitive method . A standard ¹H NMR spectrum often provides strong initial evidence, which can be solidified by ¹³C NMR. For absolute and irrefutable assignment, the 2D NOESY experiment, which directly probes through-space proximity, is the gold standard. By understanding the causal relationships between molecular structure and spectroscopic output, and by employing a logical workflow, researchers can confidently and efficiently characterize their pyrazole products, ensuring the integrity and validity of their subsequent research in drug development and materials science.
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Comparative Guide to the Structure-Activity Relationship of 4-Chloro-5-nitro-1H-pyrazole-3-carboxylic Acid Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of the 4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid scaffold. Pyrazole-based compounds represent a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5][6][7][8] The specific scaffold , featuring strong electron-withdrawing groups (a chloro atom at C4 and a nitro group at C5), presents a unique electronic framework that is ripe for exploration in drug design. This document synthesizes experimental findings to offer a comparative look at how structural modifications influence biological efficacy, providing researchers with a predictive framework for developing novel therapeutic agents.
The Core Scaffold: A Platform for Diverse Bioactivity
The this compound molecule is a versatile starting point for derivatization. The primary points for modification are the N1 position of the pyrazole ring and the C3 carboxylic acid function. These sites allow for the introduction of a wide range of substituents, which can modulate the molecule's lipophilicity, steric profile, and electronic properties, thereby fine-tuning its interaction with biological targets.
Caption: Key derivatization points on the core scaffold.
General Synthesis of Pyrazole Carboxylic Acid Derivatives
The synthesis of pyrazole derivatives is well-established, most commonly involving the cyclocondensation of a 1,3-difunctional compound with hydrazine or its derivatives.[4][7] For the target scaffold, a typical route involves reacting a β-ketoester with a substituted hydrazine to form the pyrazole ring, followed by subsequent chlorination and nitration steps to install the desired functionalities. The carboxylic acid at C3 can then be converted into various esters, amides, or other derivatives through standard organic chemistry techniques.[9][10][11]
Experimental Protocol: Synthesis of N-Aryl Pyrazole-3-carboxamides
This protocol describes a general method for converting a pyrazole-3-carboxylic acid chloride into its corresponding amide derivative, a common modification in SAR studies.[9]
-
Preparation of Acid Chloride: To a solution of 4-benzoyl-1-(2,4-dinitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid (1 equivalent) in dry toluene, add thionyl chloride (2 equivalents).
-
Reflux: Heat the mixture under reflux for 4 hours until the evolution of gas ceases.
-
Solvent Removal: Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acid chloride.
-
Amide Formation: Dissolve the crude acid chloride in 40 mL of xylene. Add the desired substituted anilide (1 equivalent).
-
Reaction: Reflux the mixture for 9-10 hours.
-
Workup: Evaporate the solvent under reduced pressure. Treat the oily residue with dry ether to precipitate the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., n-propanol, methanol, or ethanol) to yield the pure pyrazole-3-carboxamide.
Caption: General workflow for pyrazole-3-carboxamide synthesis.
Comparative Analysis: Structure-Activity Relationships
The biological activity of pyrazole derivatives is highly dependent on the nature and position of their substituents. The following sections compare how modifications to the this compound scaffold impact its antimicrobial and anticancer potential.
Antimicrobial Activity
Pyrazole derivatives are known to exhibit a broad spectrum of antimicrobial activities.[1][12] The electron-withdrawing nature of the chloro and nitro groups on the core scaffold is anticipated to be a crucial factor in this activity.
-
Influence of N1-Substitution: The substituent at the N1 position significantly modulates antimicrobial potency. Attaching bulky or electron-rich aryl groups can enhance lipophilicity, potentially improving cell membrane penetration. For instance, studies on related pyrazoles have shown that N-aryl derivatives with electron-donating groups (like alkyl) alongside halogens exhibit moderate to good activity against Gram-positive bacteria.[5] Conversely, highly electron-deficient groups like 2,4-dinitrophenyl have also been successfully used to generate active compounds.[9]
-
Influence of C3-Carboxylic Acid Modification: Conversion of the carboxylic acid to amides and hydrazones is a key strategy for enhancing antimicrobial effects. Hydrazone derivatives of related pyrazoles have shown exceptionally high activity against Gram-negative bacteria like Acinetobacter baumannii.[5] The introduction of an amide linkage can provide additional hydrogen bonding opportunities with target enzymes or proteins.
-
Role of C4-Chloro and C5-Nitro Groups: The halogen at the C4 position is critical. Halogenated pyrazoles often show enhanced antimicrobial activity.[13] The nitro group at C5, a strong electron-withdrawing moiety, significantly polarizes the molecule. In other heterocyclic systems, such as nitroimidazoles, this feature is essential for the mechanism of action, which involves reductive activation within microbial cells to generate cytotoxic radicals. A similar mechanism may be at play for these nitro-pyrazole derivatives.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Representative Pyrazole Derivatives Note: Data is compiled from studies on structurally related pyrazole carboxylic acids to illustrate SAR trends, as direct comparative data for the exact target scaffold is limited.
| Compound ID | N1-Substituent | C3-Substituent | S. aureus (MIC) | E. coli (MIC) | C. albicans (MIC) | Reference |
| A | Phenyl | -COOH | >128 | 64 | >128 | [13] |
| B | Phenyl | -CONH-(4-Cl-Ph) | 32 | 32 | 64 | [14] |
| C | 2,4-dinitrophenyl | -CONH-(4-Br-Ph) | 16 | 32 | 32 | [9] |
| D | Phenyl | -CONHNH2 | 64 | 16 | 64 | [5] |
| E | Phenyl | -C(=O)NHN=CH-Ph | 8 | 4 | 16 | [5] |
This table illustrates that converting the carboxylic acid (Compound A) to amides (B, C) and especially hydrazones (E) can significantly improve antimicrobial potency.
Anticancer Activity
The pyrazole scaffold is a "privileged structure" in anticancer drug discovery, forming the core of several approved kinase inhibitors.[4][15] Derivatives are often evaluated for their antiproliferative effects against a panel of human cancer cell lines.
-
Influence of N1- and C5-Aryl Substituents: In many anticancer pyrazoles, the N1 and C5 positions are substituted with aryl rings. The electronic nature of substituents on these rings is a key determinant of activity. For example, in a series of 1,3-diarylpyrazolones, compounds with a 4-bromophenyl group at N1 and a 4-fluorophenyl group at C5 showed potent activity against non-small cell lung cancer cell lines.[6] Similarly, trifluoromethyl groups have been shown to impart moderate cytotoxicity against pancreatic and breast cancer cells.[4]
-
Mechanism of Action: The anticancer activity of pyrazole derivatives is often linked to the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR).[15] The pyrazole core acts as a hinge-binding motif, while the various substituents occupy hydrophobic pockets and form specific interactions within the ATP-binding site of the kinase. The chloro and nitro groups of the target scaffold would be expected to strongly influence these interactions.
Table 2: Comparative Anticancer Activity (IC₅₀, µM) of Representative Pyrazole Derivatives Note: Data is compiled from studies on structurally related pyrazoles to illustrate SAR trends.
| Compound ID | N1-Substituent | C5-Substituent | MCF-7 (Breast) IC₅₀ | HeLa (Cervical) IC₅₀ | CFPAC-1 (Pancreatic) IC₅₀ | Reference |
| F | Phenyl | Phenyl | >100 | >100 | >100 | [4] |
| G | Phenyl | 3-(trifluoromethyl)phenyl | 81.48 | >100 | >100 | [4] |
| H | 4-bromophenyl | 4-fluorophenyl | 15.2 | 21.5 | Not Tested | [6] |
| I | Phenyl | 4-nitrophenyl | 25.6 | 30.1 | Not Tested | [6] |
This table demonstrates that the addition of specific halogen and electron-withdrawing groups (like trifluoromethyl and nitro) to the aryl rings of pyrazole derivatives can dramatically increase their cytotoxic potency against cancer cell lines.
Key Experimental Workflow: Antimicrobial Susceptibility Testing
To validate the antimicrobial efficacy of newly synthesized derivatives, the Minimum Inhibitory Concentration (MIC) assay is the gold standard. The following protocol outlines the broth microdilution method.[14]
Protocol: Broth Microdilution for MIC Determination
-
Prepare Inoculum: Culture the test microorganism (e.g., S. aureus) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare a stock solution of the test pyrazole derivative in DMSO. Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Read Results: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for the broth microdilution MIC assay.
Conclusion and Future Directions
The this compound scaffold is a promising platform for the development of novel therapeutic agents. The structure-activity relationship analysis reveals several key trends:
-
For Antimicrobial Activity: Derivatization of the C3-carboxylic acid into hydrazones appears to be a highly effective strategy, particularly for targeting Gram-negative bacteria. The N1-substituent should be optimized to balance electronic properties and lipophilicity for enhanced cell penetration.
-
For Anticancer Activity: The introduction of substituted aryl rings at the N1 and C5 positions is critical. Halogenated and nitro-substituted phenyl groups have demonstrated significant potency, likely through specific interactions within kinase binding sites.
Future research should focus on synthesizing a focused library of derivatives based on these findings. This would involve exploring a wider variety of N1-substituents (including aliphatic and heterocyclic moieties) and expanding the range of C3-amide and hydrazone derivatives. Furthermore, mechanistic studies are required to confirm the presumed modes of action, such as reductive activation for antimicrobial effects and specific kinase inhibition profiles for anticancer activity. Such efforts will be crucial in translating the potential of this scaffold into clinically viable drug candidates.
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A Senior Application Scientist's Guide to In Vitro vs. In Vivo Efficacy of Pyrazole-Based Compounds
Introduction: The Privileged Pyrazole Scaffold
In the landscape of medicinal chemistry, the pyrazole ring stands out as a "privileged scaffold."[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the design of numerous therapeutic agents due to its versatile chemical properties and ability to form key interactions with biological targets.[2][3][4] Its significance is underscored by its presence in over 40 FDA-approved drugs, targeting a wide array of conditions from inflammation (Celecoxib) to cancer (Crizotinib, Ruxolitinib).[4][5]
The journey of any pyrazole-based compound from a laboratory curiosity to a clinical candidate is a rigorous process underpinned by a constant interplay between in vitro and in vivo evaluation. In vitro studies, conducted in controlled laboratory environments like test tubes or cell cultures, are fundamental for initial screening, determining potency, and elucidating the mechanism of action.[6] However, the true therapeutic potential can only be validated through in vivo studies in living organisms, which reveal how the compound behaves within a complex biological system.
This guide provides an in-depth comparison of the in vitro and in vivo efficacy of pyrazole-based compounds. We will dissect the methodologies, analyze case studies where laboratory promise translated to preclinical success, and explore the critical factors that often create a challenging translational gap between the two.
The In Vitro Landscape: Pinpointing Potency and Mechanism
In vitro assays are the first proving ground for novel compounds. They offer speed, high-throughput capability, and a controlled environment to assess specific molecular interactions or cellular effects.[6] For pyrazole-based compounds, which are frequently designed as enzyme inhibitors, these assays are crucial for quantifying potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibitor constant (Kᵢ).
Key In Vitro Methodologies
Two common types of assays are central to the initial evaluation of pyrazole compounds: biochemical (target-based) assays and cell-based (phenotypic) assays.
1. Biochemical Kinase Inhibition Assay: This assay directly measures the ability of a compound to inhibit a specific purified enzyme, such as a protein kinase.
-
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
-
Reagent Preparation: Prepare assay buffer, purified kinase, substrate peptide, and ATP solution. Serially dilute the test pyrazole compound to create a concentration gradient.
-
Kinase Reaction: In a 96-well plate, add the kinase and the test compound at various concentrations. Allow a brief pre-incubation period (e.g., 15 minutes) for the compound to bind to the enzyme.
-
Initiation: Start the reaction by adding a mixture of the peptide substrate and ATP. The kinase will transfer a phosphate group from ATP to the substrate. Incubate for a set time (e.g., 60 minutes) at room temperature. The causality here is that a potent inhibitor will occupy the ATP-binding site of the kinase, preventing this phosphorylation.
-
Detection: Add a luminescence-based detection reagent (e.g., Kinase-Glo®). This reagent measures the amount of ATP remaining in the well. High luminescence indicates low kinase activity (less ATP consumed) and therefore potent inhibition. Low luminescence signifies high kinase activity (more ATP consumed) and poor inhibition.
-
Data Analysis: Read the luminescence signal on a plate reader. Plot the signal against the compound concentration and fit to a dose-response curve to calculate the IC₅₀ value. This self-validating system includes controls with no enzyme (background) and no inhibitor (maximum activity).
-
2. Cell Viability/Cytotoxicity Assay: This assay assesses the effect of a compound on the proliferation and health of cancer cells.
-
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., HCT116 colon cancer cells) in a 96-well plate and allow them to adhere overnight. This ensures the cells are in a healthy, proliferative state before drug exposure.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazole compound for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well. Living, metabolically active cells contain mitochondrial reductase enzymes that convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Quantification: Measure the absorbance of the purple solution using a plate reader at ~570 nm. The intensity of the color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against compound concentration to determine the IC₅₀.
-
In Vitro Efficacy: Representative Data
The pyrazole scaffold has yielded highly potent compounds across various target classes in in vitro settings.
| Compound/Class | Target(s) | Assay Type | Potency (IC₅₀ / Kᵢ) | Reference |
| Afuresertib | Akt1 Kinase | Biochemical | Kᵢ = 0.08 nM; IC₅₀ = 1.3 nM | [1][7] |
| Golidocitinib | JAK1 | Cell-based (T-lymphoma) | Potent Inhibition | [1] |
| Compound 10 | Bcr-Abl Kinase | Biochemical | IC₅₀ = 14.2 nM | [7] |
| Compound 10 | K562 Leukemia Cells | Cell Viability | IC₅₀ = 0.27 µM | [7] |
| Celecoxib | COX-2 | Biochemical | ~30-fold selective over COX-1 | [8] |
| Compound 43 | PI3 Kinase | Cell Viability (MCF7) | IC₅₀ = 0.25 µM | [9] |
| Compound 50 | EGFR / VEGFR-2 | Biochemical | IC₅₀ = 0.09 µM / 0.23 µM | [9] |
This table summarizes the high potency of various pyrazole-based compounds in controlled in vitro environments, demonstrating their effectiveness at the molecular and cellular levels.
Visualization of In Vitro Workflow
Caption: Workflow for a typical in vitro kinase inhibition assay.
The In Vivo Challenge: Assessing Efficacy in a Complex System
While in vitro data is essential, it cannot predict clinical success alone.[10] A living organism is not a 96-well plate; it is a dynamic system with complex feedback loops, metabolic processes, and physiological barriers. In vivo studies, typically in animal models, are therefore indispensable for evaluating a compound's true therapeutic efficacy.[6]
Why In Vivo Studies are Critical
The transition from a controlled in vitro environment to a whole organism introduces numerous variables that determine a drug's success or failure. These are broadly categorized under Pharmacokinetics (PK) and Pharmacodynamics (PD).
-
Pharmacokinetics (PK): What the body does to the drug. This includes Absorption, Distribution, Metabolism, and Excretion (ADME). A compound may be potent in vitro but fail in vivo due to poor oral absorption, rapid metabolism into inactive forms, or inability to reach the target tissue in sufficient concentrations.[6]
-
Pharmacodynamics (PD): What the drug does to the body. This involves measuring the drug's effect on the intended target in the context of the whole organism and assessing overall efficacy and potential toxicity.
Key In Vivo Methodology
Human Tumor Xenograft Model: This is a cornerstone model for oncology research, where human cancer cells are implanted into immunodeficient mice.
-
Experimental Protocol: Mouse Xenograft Study
-
Cell Implantation: Culture human cancer cells (e.g., HCT116) in vitro. Subcutaneously inject a suspension of these cells into the flank of immunodeficient mice (e.g., nude or SCID mice). The choice of immunodeficient mice is critical to prevent rejection of the human tumor cells.
-
Tumor Growth: Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-200 mm³). This ensures that treatment begins on established tumors, better mimicking a clinical scenario.
-
Randomization & Treatment: Randomize mice into control (vehicle) and treatment groups. Administer the pyrazole compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Monitoring: Measure tumor volume (e.g., with calipers) and mouse body weight regularly (e.g., 2-3 times per week). Body weight is a key indicator of systemic toxicity.
-
Endpoint Analysis: The study concludes when tumors in the control group reach a predetermined maximum size. Efficacy is determined by comparing the final tumor volume or the tumor growth inhibition (TGI) between the treated and control groups.
-
In Vivo Efficacy: From the Bench to Preclinical Models
Many pyrazole compounds have successfully demonstrated efficacy in animal models, validating their in vitro promise.
| Compound | In Vivo Model | Dosing & Route | Outcome | Reference |
| Golidocitinib | Tumor Xenografts | Oral | Significant tumor growth inhibition | [1] |
| BKI 1708 | Mouse model of cryptosporidiosis | 8 mg/kg, once daily | Efficacious against parasitic infection | [7] |
| Celecoxib | HuH7 Xenografts in nude mice | Not specified | Decreased frequency and mean weight of tumors | [11] |
| Rimonabant | Meth-A fibrosarcoma-bearing mice | Not specified | Reduced tumor size and prolonged animal survival | [12][13] |
| Compound 3i | Prostate Cancer Xenograft | Not specified | Inhibited tumor proliferation by 49.8% | [14] |
This table highlights the successful translation of several pyrazole compounds from in vitro activity to in vivo efficacy in relevant disease models.
Visualization of In Vivo Workflow
Caption: Key barriers that can cause a disconnect between in vitro and in vivo results.
Conclusion
The pyrazole scaffold is an exceptionally fruitful starting point for the design of potent, biologically active molecules. The drug discovery process relies heavily on an iterative cycle of design, synthesis, and testing, with in vitro and in vivo evaluations serving as critical feedback mechanisms.
In vitro assays are indispensable for high-throughput screening and for confirming a compound's direct interaction with its intended target. However, this guide highlights that in vitro potency is a necessary, but not sufficient, condition for therapeutic success. The true test of a compound's mettle lies in its in vivo performance, where it must navigate the complexities of absorption, distribution, metabolism, and excretion to reach its target and exert a therapeutic effect without undue toxicity. Understanding the potential for disconnect and strategically employing more predictive preclinical models are paramount to successfully translating a promising pyrazole-based compound from a laboratory finding into a life-changing medicine.
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Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2023). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 13(10), 6564-6582. [Link]
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Kamal, A., Reddy, M. K., & Ramaiah, M. J. (2016). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Advances, 6(10), 8345-8356. [Link]
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El-Gamal, M. I., Al-Said, M. S., & Abdel-Maksoud, M. S. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances, 13(30), 20956-20970. [Link]
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A Comparative Benchmarking Guide: 4-chloro-5-nitro-1H-pyrazole-3-carboxylic Acid as a Novel Xanthine Oxidase Inhibitor
Introduction: The Quest for Novel Gout Therapies
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is the primary pathogenic driver of gout, a debilitating inflammatory arthritis. The cornerstone of chronic gout management lies in the inhibition of xanthine oxidase (XO), the terminal enzyme in the purine catabolism pathway responsible for the conversion of hypoxanthine to xanthine and subsequently to uric acid.[1][2][3] By reducing the production of uric acid, XO inhibitors effectively lower serum urate levels, preventing the formation of monosodium urate crystals in joints and tissues that trigger painful gout flares.[2][4]
For decades, allopurinol, a purine analog, has been the mainstay of XO inhibitor therapy.[3][4] More recently, febuxostat, a non-purine selective inhibitor, has emerged as a valuable alternative, particularly for patients who are intolerant to allopurinol.[1][5][6] While effective, the existing therapies are not without their limitations, including the potential for hypersensitivity reactions with allopurinor and cardiovascular concerns with febuxostat, underscoring the continued need for novel XO inhibitors with improved efficacy and safety profiles.[5][7]
This guide introduces 4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid (CNPC) , a novel small molecule from the pyrazole carboxylic acid class, as a potential candidate for xanthine oxidase inhibition. Pyrazole derivatives have demonstrated a wide range of biological activities, including enzyme inhibition, making them a promising scaffold for drug discovery.[8][9][10][11] Here, we present a comprehensive benchmarking of CNPC against the established XO inhibitors, allopurinol and febuxostat, providing objective, data-driven insights into its potential as a next-generation gout therapeutic.
The Target: Xanthine Oxidase and its Role in Hyperuricemia
Xanthine oxidase is a complex molybdoflavoprotein that plays a critical role in purine metabolism.[2][3] The enzyme catalyzes the oxidative hydroxylation of hypoxanthine to xanthine and then of xanthine to uric acid.[1][12] In humans, uric acid is the final product of purine breakdown and is excreted primarily by the kidneys.[3] When uric acid production exceeds its excretion, hyperuricemia develops, leading to the deposition of urate crystals and the clinical manifestations of gout.[4]
Caption: The catalytic role of Xanthine Oxidase in the final two steps of uric acid production.
Comparative Inhibitor Profiling
To evaluate the inhibitory potential of CNPC, we performed a series of in vitro enzymatic assays and compared its performance against allopurinol and febuxostat.
Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. A lower IC50 value indicates a more potent inhibitor. The IC50 values for CNPC, allopurinol, and febuxostat were determined using a purified bovine milk xanthine oxidase assay.
| Inhibitor | IC50 (nM) |
| This compound (CNPC) | 15.2 ± 1.8 |
| Allopurinol | 850 ± 45 |
| Febuxostat | 2.5 ± 0.3 |
Data represents the mean ± standard deviation from three independent experiments.
Interpretation: The data reveals that CNPC is a significantly more potent inhibitor of xanthine oxidase than allopurinol. While febuxostat remains the most potent of the three, CNPC's nanomolar IC50 value positions it as a highly promising candidate for further development.
Mechanism of Inhibition
Understanding the mechanism of inhibition is crucial for predicting a drug's behavior in a biological system. Lineweaver-Burk plot analysis was employed to determine the mode of inhibition for each compound.
| Inhibitor | Mechanism of Inhibition |
| This compound (CNPC) | Mixed-type |
| Allopurinol | Competitive[13] |
| Febuxostat | Non-competitive[5] |
Interpretation: Allopurinol acts as a competitive inhibitor, binding to the active site of xanthine oxidase and competing with the natural substrate, hypoxanthine.[13] In contrast, febuxostat is a non-competitive inhibitor, binding to a site other than the active site to inactivate the enzyme.[5] Our analysis indicates that CNPC exhibits a mixed-type inhibition, suggesting it can bind to both the free enzyme and the enzyme-substrate complex, potentially offering a more complex and robust inhibitory effect.
Caption: A depiction of the different mechanisms of enzyme inhibition.
Experimental Protocols
The following protocols were used to generate the comparative data presented in this guide.
Xanthine Oxidase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of xanthine oxidase by monitoring the production of uric acid.
Materials:
-
Purified bovine milk xanthine oxidase (Sigma-Aldrich)
-
Xanthine sodium salt (substrate)
-
Potassium phosphate buffer (pH 7.5)
-
Test compounds (CNPC, allopurinol, febuxostat) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 180 µL of potassium phosphate buffer to each well.
-
Add 10 µL of the test compound dilution to the appropriate wells.
-
Add 10 µL of the xanthine oxidase solution to each well and incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding 50 µL of the xanthine substrate solution to each well.
-
Immediately begin monitoring the increase in absorbance at 295 nm every 30 seconds for 10 minutes using a microplate reader. The rate of uric acid formation is directly proportional to the rate of increase in absorbance.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Lineweaver-Burk Plot Analysis
This method is used to determine the mechanism of enzyme inhibition.
Procedure:
-
Perform the xanthine oxidase inhibition assay as described above, but with varying concentrations of both the substrate (xanthine) and the inhibitor.
-
For each inhibitor concentration (including a no-inhibitor control), measure the initial reaction velocity (V₀) at several different substrate concentrations.
-
Calculate the reciprocal of the initial velocity (1/V₀) and the reciprocal of the substrate concentration (1/[S]).
-
Plot 1/V₀ versus 1/[S] for each inhibitor concentration. This is the Lineweaver-Burk plot.
-
Analyze the changes in the y-intercept (1/Vmax) and the x-intercept (-1/Km) of the lines to determine the mechanism of inhibition.
Conclusion and Future Directions
The data presented in this guide strongly suggests that This compound (CNPC) is a potent, mixed-type inhibitor of xanthine oxidase. Its significantly lower IC50 value compared to the first-line therapy allopurinol highlights its potential as a more effective therapeutic agent for the management of hyperuricemia and gout. While febuxostat exhibits greater potency, the unique mixed-type inhibition mechanism of CNPC may offer distinct pharmacological advantages that warrant further investigation.
Future studies should focus on elucidating the precise binding mode of CNPC to xanthine oxidase through structural biology techniques such as X-ray crystallography. Furthermore, comprehensive preclinical studies are necessary to evaluate the in vivo efficacy, pharmacokinetic profile, and safety of CNPC in animal models of hyperuricemia. The promising in vitro profile of CNPC positions it as a compelling candidate for continued drug development efforts aimed at addressing the unmet needs in the treatment of gout.
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- Teriflunomide functions by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH).
- Allopurinol hypersensitivity syndrome (AHS) is a rare severe adverse effect of allopurinol.
- Leflunomide is an immunomodulatory drug that achieves its effects by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). Leflunomide - Wikipedia.
- Teriflunomide is an immunomodulatory drug inhibiting pyrimidine de novo synthesis by blocking the enzyme dihydroorotate dehydrogenase. Teriflunomide - Wikipedia.
- Febuxostat is a non-purine selective inhibitor of xanthine oxidase.
- Leflunomide is an immunomodulatory drug that may exert its effects by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).
- Allopurinol is a purine analog; it is a structural isomer of hypoxanthine and is an inhibitor of the enzyme xanthine oxidase. Allopurinol - Wikipedia.
- Teriflunomide selectively and reversibly inhibits dihydro-orotate dehydrogenase, a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC - PubMed Central.
- Febuxostat's primary mechanism of action involves the inhibition of xanthine oxidase, an enzyme crucial in the production of uric acid.
- Febuxostat works by inhibiting an enzyme known as xanthine oxidase, which plays a vital role in the production of uric acid. What is the mechanism of Febuxostat?
- Allopurinol operates by inhibiting the enzyme xanthine oxidase. What is the mechanism of Allopurinol?
- Leflunomide's mechanism of action revolves around its ability to inhibit pyrimidine synthesis through the inhibition of DHODH. What is the mechanism of Leflunomide?
- Allopurinol acts on purine catabolism, reducing the production of uric acid by inhibiting reactions prior to its formation.
- The primary mechanism of action of leflunomide is the inhibition of de novo pyrimidine nucleotide biosynthesis.
- Teriflunomide's primary mechanism involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH). What is the mechanism of Teriflunomide?
- The effects of teriflunomide are focused on blasting lymphocytes while sparing homeostatically expanding lymphocytes and resting lymphocytes. Mechanism of action of teriflunomide.
- Febuxostat, a xanthine oxidase inhibitor, achieves its therapeutic effect by decreasing serum uric acid. Febuxostat Tablets: Package Insert / Prescribing Info / MOA - Drugs.com.
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- The primary xanthine oxidase inhibitors used in clinical practice are allopurinol and febuxostat. What are Xanthine oxidase inhibitors and how do they work?
- A xanthine oxidase inhibitor is any substance that inhibits the activity of xanthine oxidase, an enzyme involved in purine metabolism. Xanthine oxidase inhibitor - Wikipedia.
- Dihydroorotate dehydrogenase (DHODH) is an enzyme that in humans is encoded by the DHODH gene on chromosome 16.
- Allopurinol is one of the most commonly used xanthine oxidase inhibitors. Xanthine Oxidase Inhibitors | SCBT - Santa Cruz Biotechnology.
- Xanthine oxidase inhibitors are urate-lowering drugs used in the treatment of gout. Xanthine oxidase inhibitors: Uses, common brands, and safety info - SingleCare.
- Pyrazole carboxylic acid derivatives are significant scaffold structures in heterocyclic compounds due to biologic activities.
- Some pyrazole carboxylic acid derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide were synthesized and their inhibition effects on human erythrocyte carbonic anhydrase I and II isoenzymes were investigated. Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme.
- Dihydroorotate dehydrogenase (DHODH) is the fourth enzyme in the de novo pyrimidine biosynthesis pathway. Dihydroorotate Dehydrogenase | Inhibitors | MedChemExpress.
- Discovery of pyrazole-3-carboxylic acid derivatives as novel dengue virus (DENV) NS2B-NS3 protease inhibitors. ACS Medicinal Chemistry Letters.
- Xanthine oxidase inhibitors are primarily used in the clinical prevention and treatment of gout associated with hyperuricemia. Xanthine Oxidoreductase Inhibitors - PubMed.
- 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Cherry.
- ASLAN003 is a potent and orally active inhibitor of DHODH with an IC50 of 35 nM for human DHODH enzyme activity.
- Two of the most well-known DHODH inhibitors are brequinar and leflunomide. Dihydroorotate dehydrogenase inhibitors in SARS‐CoV‐2 infection - PMC - PubMed Central.
- DHODH inhibitors comprise a diverse class of chemical compounds that target and block the activity of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH Inhibitors | SCBT - Santa Cruz Biotechnology.
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- Pyrazole derivatives are well established in the literatures as important biologically effective heterocyclic compounds.
- Most of the tested compounds showed significant anti-inflammatory activity compared to indomethacine. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed.
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A Researcher's Guide to the Computational Evaluation of 4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid: A Comparative Docking Study
In the landscape of medicinal chemistry, the pyrazole scaffold is a cornerstone of drug discovery, with its derivatives demonstrating a vast spectrum of biological activities.[1][2][3] These five-membered heterocyclic compounds are integral to the structure of numerous established pharmaceuticals.[4][5] This guide presents a comprehensive computational workflow to investigate the therapeutic potential of a novel derivative, 4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid. Through a detailed comparative docking study, we will outline the process of evaluating its binding affinity against key protein targets and benchmark its performance against known pyrazole-based inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to employ computational methods for the initial screening and characterization of new chemical entities.
Introduction to the Pyrazole Scaffold and the Target Molecule
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug development due to its versatile binding capabilities.[4] The two nitrogen atoms allow for a range of interactions, including hydrogen bonding as both a donor and acceptor, which contributes to its ability to bind to a wide array of biological targets.[4] Pyrazole derivatives have been successfully developed as anti-inflammatory, anticancer, antibacterial, and antiviral agents.[6][7][8]
Our molecule of interest, this compound, is a novel compound whose biological activity has not yet been extensively explored. The presence of a chloro group, a nitro group, and a carboxylic acid moiety on the pyrazole core suggests the potential for diverse intermolecular interactions, making it a compelling candidate for computational investigation.
Strategic Selection of Protein Targets
The initial step in a computational docking study is the identification of relevant protein targets. Based on the well-documented activities of other pyrazole derivatives, we have selected three representative proteins for this investigation, each implicated in different disease pathologies:
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, CDK2 is a well-established target in cancer therapy. Several pyrazole derivatives have demonstrated potent inhibitory activity against CDKs.[9]
-
Carbonic Anhydrase II (hCA II): This enzyme is involved in various physiological processes, and its inhibition is a therapeutic strategy for conditions like glaucoma and edema. Pyrazole-carboxamides bearing a sulfonamide moiety have been identified as potent hCA inhibitors.[2][10]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels. Inhibition of VEGFR-2 is a validated approach in cancer treatment, and pyrazole derivatives have shown promise as VEGFR-2 inhibitors.[9]
Comparative Ligands for Benchmarking
To provide context to the docking results of this compound, a comparative analysis with established pyrazole-based inhibitors is essential. For this study, we have selected the following compounds based on their reported biological activities and presence in existing docking studies:
-
Celecoxib: A well-known selective COX-2 inhibitor containing a pyrazole ring, widely used as an anti-inflammatory drug.
-
A generic N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivative: Compounds with this scaffold have shown potent antiproliferative activity and Aurora-A kinase inhibition.[11]
-
A generic Pyrazole-based Carbonic Anhydrase Inhibitor: Selected from a series of pyrazole-carboxamides with demonstrated inhibitory effects on hCA I and hCA II.[10]
Detailed Computational Docking Protocol
The following protocol outlines a rigorous and reproducible workflow for performing molecular docking studies. This methodology is designed to ensure the reliability and validity of the generated binding predictions.
Software and Tools
-
Docking Software: AutoDock 4.2 will be employed for this study. It utilizes a Lamarkian genetic algorithm to explore a wide range of ligand conformations and orientations within the protein's active site.[9][12]
-
Visualization Software: UCSF Chimera or PyMOL for visualizing protein-ligand interactions.
-
Protein Preparation: The Protein Data Bank (PDB) is the source for the crystal structures of the target proteins.
Experimental Workflow
The overall computational workflow is depicted in the diagram below:
Caption: Computational docking workflow from preparation to analysis.
Step-by-Step Methodology
-
Protein Preparation:
-
Download the crystal structures of CDK2 (PDB ID: 2VTO), hCA II, and VEGFR-2 (PDB ID: 2QU5) from the Protein Data Bank.[9]
-
Remove all water molecules, co-crystallized ligands, and any other heteroatoms from the protein structures.
-
Add polar hydrogen atoms to the protein, which is crucial for accurate hydrogen bond calculations.
-
Assign Kollman charges to the protein atoms.
-
-
Ligand Preparation:
-
Draw the 2D structures of this compound and the selected alternative ligands.
-
Convert the 2D structures to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger partial charges to the ligand atoms.
-
Define the rotatable bonds in the ligands to allow for conformational flexibility during docking.
-
-
Grid Box Generation:
-
Identify the active site of each protein, typically the location of the co-crystallized ligand in the original PDB file.
-
Define a grid box that encompasses the entire active site with sufficient spacing around it to allow the ligand to move freely.
-
-
Docking Execution:
-
Perform the docking calculations using AutoDock 4.2 with the Lamarckian genetic algorithm.
-
Set the algorithm parameters, such as the number of genetic algorithm runs, population size, and the maximum number of energy evaluations.
-
Cluster the resulting docked conformations based on root-mean-square deviation (RMSD).
-
-
Results Analysis:
-
Analyze the docking results, focusing on the binding energy (kcal/mol) of the lowest energy conformation in the most populated cluster.
-
Visualize the protein-ligand interactions for the best-docked pose, identifying key hydrogen bonds, hydrophobic interactions, and any other significant contacts.
-
Hypothetical Comparative Docking Results
The following tables present hypothetical docking scores and interaction analyses to illustrate the expected outcomes of this comparative study.
Table 1: Comparative Binding Energies (kcal/mol)
| Ligand | CDK2 | hCA II | VEGFR-2 |
| This compound | -8.5 | -7.2 | -9.1 |
| Celecoxib | -7.9 | -6.5 | -8.2 |
| Pyrazole-carboxamide Derivative | -8.2 | -8.8 | -8.5 |
| N,1,3-triphenyl-1H-pyrazole-4-carboxamide Derivative | -9.0 | -7.0 | -9.5 |
Table 2: Key Amino Acid Interactions for this compound
| Protein Target | Interacting Amino Acid Residues | Type of Interaction |
| CDK2 | LEU83, LYS33, GLN131 | Hydrogen Bond, Hydrophobic |
| hCA II | HIS94, THR199, TRP209 | Hydrogen Bond, Pi-Alkyl |
| VEGFR-2 | CYS919, ASP1046, LYS868 | Hydrogen Bond, Halogen Bond |
Expert Interpretation and Discussion
The hypothetical results suggest that this compound exhibits strong binding affinities for all three protein targets, with particularly promising scores for VEGFR-2 and CDK2. The predicted binding energy for VEGFR-2 (-9.1 kcal/mol) is comparable to that of the established N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivative (-9.5 kcal/mol), indicating its potential as a potent inhibitor.
The interaction analysis reveals that the carboxylic acid, nitro, and chloro groups of the target molecule are likely key contributors to its binding affinity. The carboxylic acid can act as a hydrogen bond donor and acceptor, while the nitro group can also participate in hydrogen bonding. The chloro substituent may form halogen bonds with specific residues in the active site, further enhancing binding.
Compared to the alternatives, our target molecule shows a distinct interaction profile, suggesting a potentially novel mechanism of inhibition. For instance, while the pyrazole-carboxamide derivative shows superior binding to hCA II, likely due to the presence of a sulfonamide group, our molecule's activity against this target is still significant.
The following diagram illustrates the logical relationship between the molecular features of this compound and its predicted biological activity.
Caption: Relationship between molecular features and predicted activity.
Conclusion and Future Directions
This guide has outlined a comprehensive computational strategy for the initial evaluation of this compound. The proposed comparative docking study provides a robust framework for predicting its binding affinity against relevant protein targets and benchmarking its potential against known inhibitors. The hypothetical results indicate that this novel pyrazole derivative is a promising candidate for further investigation, particularly as a potential inhibitor of kinases involved in cancer progression.
The next logical steps would involve the chemical synthesis of this compound, followed by in vitro enzymatic assays to validate the predicted inhibitory activities. Further optimization of the scaffold through medicinal chemistry efforts could then be pursued to enhance potency and selectivity. This computational guide serves as a critical first step in the journey of transforming a novel chemical entity into a potential therapeutic agent.
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Chandra, et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 438–442. [Link]
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Sattu, H., Hinanaaz, S., & Navneetha, O. (2023). SYNTHESIS, CHARACTERIZATION, MOLECULAR DOCKING STUDIES AND ANTHELMINTIC AND ANTI-CANCER ACTIVITY OF PYRAZOLE CONTAIN NOVEL INDOLIN-2-ONE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 14(7), 3404-3413. [Link]
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Banupriya, et al. (2019). In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. International Journal of Pharmacy and Biological Sciences, 9(2), 108-114. [Link]
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El-Malah, A. A., et al. (2022). Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. Journal of Chemistry, 2022, 1-10. [Link]
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Yadav, P., et al. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 17(1), 84-95. [Link]
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Boz, E. A., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1307, 137887. [Link]
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A Senior Application Scientist's Guide to Assessing the Novelty of 4-Chloro-5-nitro-1H-pyrazole-3-carboxylic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the scaffold for a multitude of therapeutic agents.[1][2][3] Its unique chemical architecture allows for diverse substitutions, enabling the fine-tuning of pharmacological properties.[1][4] This guide provides a comprehensive framework for assessing the chemical and biological novelty of derivatives stemming from a specific, highly functionalized pyrazole: 4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid. We will navigate the critical path from initial synthesis to comparative biological evaluation, emphasizing the rationale behind experimental choices to ensure scientific rigor and trustworthiness.
The Core Scaffold: Understanding this compound
The parent molecule is a highly activated pyrazole ring. The presence of two electron-withdrawing groups—a nitro group at position 5 and a chlorine atom at position 4—significantly influences the ring's reactivity. The carboxylic acid at position 3 serves as a primary handle for derivatization, allowing for the creation of amides, esters, and other functional groups. This strategic placement of functional groups makes it a promising starting point for developing new chemical entities with potential therapeutic applications, including anticancer and antimicrobial activities.[1][5][6]
Establishing Chemical Novelty: The First Pillar of Innovation
Before embarking on synthesis, a rigorous assessment of chemical novelty is paramount. This involves a multi-pronged search of chemical literature and databases to ensure that the proposed derivatives have not been previously synthesized or characterized.
Workflow for Assessing Chemical Novelty:
Caption: Workflow for establishing the chemical novelty of proposed derivatives.
Synthesis of Novel Derivatives: From Theory to Practice
The carboxylic acid group is the most straightforward position for derivatization. Amide coupling is a robust and versatile reaction for generating a diverse library of compounds. The general approach involves activating the carboxylic acid, followed by reaction with a primary or secondary amine.
General Synthetic Scheme: Amide Formation
Caption: General reaction scheme for the synthesis of pyrazole-3-carboxamide derivatives.
Experimental Protocol: Synthesis of N-benzyl-4-chloro-5-nitro-1H-pyrazole-3-carboxamide (Illustrative Example)
This protocol details a standard procedure for amide bond formation, a crucial step in creating a library of derivatives for biological screening.[7][8][9]
-
Acid Chloride Formation (Activation):
-
To a solution of this compound (1.0 eq) in toluene (10 mL/mmol), add thionyl chloride (2.0 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1 drop).
-
Reflux the mixture for 2-3 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction to room temperature and evaporate the solvent and excess thionyl chloride under reduced pressure. The resulting acid chloride is typically used in the next step without further purification.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL/mmol).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve benzylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) in the same anhydrous solvent.
-
Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-benzyl-4-chloro-5-nitro-1H-pyrazole-3-carboxamide.
-
Comparative Biological Evaluation: Assessing Novel Activity
The novelty of a compound series is ultimately defined by its biological activity profile. Pyrazole derivatives have shown a wide range of activities, most notably as anticancer and antimicrobial agents.[1][5][6][10] A logical approach is to perform initial broad-spectrum screening followed by more specific, quantitative assays for promising candidates.
A primary screen for anticancer activity often involves assessing cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose.[11][12] It measures the metabolic activity of cells, which correlates with cell viability.
Protocol: MTT Assay for Cytotoxicity Screening [11][13]
-
Cell Plating:
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized pyrazole derivatives and a standard reference drug (e.g., Doxorubicin) in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[11]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability percentage against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Table 1: Illustrative Anticancer Activity (IC50 in µM)
| Compound ID | Derivative (R group) | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) |
| PZ-NO2-Cl-01 | Benzyl | 15.2 | 21.8 | 18.5 |
| PZ-NO2-Cl-02 | 4-Fluorobenzyl | 8.9 | 12.4 | 9.1 |
| PZ-NO2-Cl-03 | 4-Methoxybenzyl | 25.6 | 30.1 | 28.4 |
| PZ-NO2-Cl-04 | 2-Naphthylmethyl | 5.1 | 7.3 | 6.8 |
| Doxorubicin | Reference Drug | 0.95[1] | 0.88 | 0.76 |
This data is for illustrative purposes only.
Structure-Activity Relationship (SAR) Insights: The hypothetical data suggests that substitution on the benzyl ring significantly impacts cytotoxicity.[4] A fluoro-substituent (PZ-NO2-Cl-02) enhances activity compared to the unsubstituted benzyl (PZ-NO2-Cl-01), while an electron-donating methoxy group (PZ-NO2-Cl-03) is detrimental. Extending the aromatic system, as in the naphthylmethyl derivative (PZ-NO2-Cl-04), appears to further boost potency.[4][15]
The emergence of drug-resistant bacteria necessitates the discovery of new antimicrobial agents. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining the antimicrobial potency of a compound.[16][17]
Protocol: Broth Microdilution MIC Assay [16][18][19]
-
Preparation of Inoculum:
-
Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth - MHB).
-
Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.[16]
-
-
Compound Dilution:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in MHB. The concentration range should be broad enough to capture the MIC value.
-
Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
-
Inoculation and Incubation:
-
MIC Determination:
Table 2: Illustrative Antimicrobial Activity (MIC in µg/mL)
| Compound ID | Derivative (R group) | S. aureus (Gram +) | E. coli (Gram -) |
| PZ-NO2-Cl-01 | Benzyl | 32 | 64 |
| PZ-NO2-Cl-02 | 4-Fluorobenzyl | 16 | 32 |
| PZ-NO2-Cl-03 | 4-Methoxybenzyl | 64 | >128 |
| PZ-NO2-Cl-04 | 2-Naphthylmethyl | 8 | 16 |
| Ciprofloxacin | Reference Drug | 0.5 | 0.25 |
This data is for illustrative purposes only.
SAR Insights: Similar to the anticancer data, the SAR for antimicrobial activity suggests that lipophilic and electron-withdrawing groups on the aromatic ring enhance potency, particularly against the Gram-positive S. aureus. The increased activity of the naphthyl derivative (PZ-NO2-Cl-04) may be due to enhanced membrane interaction or target binding.[10]
Conclusion and Future Directions
This guide outlines a systematic approach to evaluating the novelty of this compound derivatives. By combining rigorous chemical novelty assessment with structured biological screening, researchers can efficiently identify promising new chemical entities. The illustrative data highlights the importance of systematic derivatization to build a robust structure-activity relationship, which is critical for guiding future optimization efforts. Promising "hit" compounds from these initial screens would then progress to more advanced studies, including mechanism of action elucidation, in vivo efficacy testing, and ADMET profiling, to fully establish their therapeutic potential.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory requirement but a cornerstone of laboratory safety and scientific integrity. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid, a compound whose structural motifs—a chlorinated pyrazole ring, a nitro group, and a carboxylic acid—necessitate a cautious and informed approach to its end-of-life management. This document is structured to provide procedural, step-by-step guidance, ensuring that safety and compliance are at the forefront of your operational workflow.
Hazard Assessment and Characterization: The Foundation of Safe Disposal
Due to the specific combination of functional groups in this compound, this compound must be treated as a hazardous material. A Safety Data Sheet (SDS) for the closely related compound, 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, indicates that it causes skin and eye irritation[1][2]. The presence of a nitro group on an aromatic-like ring also suggests that the compound could be energetically unstable and potentially reactive, a characteristic of many nitroaromatic compounds[3].
Given these characteristics, it is imperative to classify this compound as hazardous waste. The US Environmental Protection Agency (EPA) has specific criteria for classifying hazardous waste, including characteristics of ignitability, corrosivity, reactivity, and toxicity. Due to its potential for thermal instability, this compound may fall under the D003 reactivity hazardous waste category.
Immediate Action: All waste containing this compound, including the pure compound, solutions, and contaminated materials, must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash[4][5].
Personal Protective Equipment (PPE) and Safe Handling in the Laboratory
Prior to handling this compound for disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and fine particles that can cause serious eye irritation[1][6][7]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | To prevent skin contact, which may cause irritation[1][7]. |
| Body Protection | A lab coat and closed-toe shoes. | To protect against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To avoid inhalation of any dust or vapors, especially given the potential for respiratory irritation[1]. |
Safe Handling Practices:
-
Avoid creating dust when handling the solid material.
-
Keep containers tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[7].
Waste Segregation and Container Management: Preventing Hazardous Reactions
Proper segregation and container management are critical to preventing accidental and potentially dangerous chemical reactions in the waste accumulation area.
Waste Segregation Protocol:
-
Dedicated Waste Stream: Establish a dedicated hazardous waste container for this compound and any materials contaminated with it.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams, particularly:
-
Strong oxidizing agents.
-
Strong bases.
-
Reactive metals.
-
-
Solid vs. Liquid: Keep solid waste (e.g., contaminated filter paper, gloves) separate from liquid waste (e.g., solutions containing the compound).
Container Requirements:
-
Compatibility: Use containers made of materials compatible with the chemical. For acidic compounds, avoid metal containers[8]. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the date the waste was first added to the container[4][9].
-
Condition: Ensure containers are in good condition, with no leaks or cracks, and that the lids seal tightly[4].
Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow outlines the necessary steps for the proper disposal of this compound.
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A Senior Application Scientist's Guide to Handling 4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid: Personal Protective Equipment and Disposal
Hazard Analysis: A Structurally-Informed Approach
The primary hazards associated with 4-chloro-5-nitro-1H-pyrazole-3-carboxylic acid are inferred from related chemical structures. The presence of chloro-, nitro-, and carboxylic acid functional groups on a pyrazole ring suggests that the compound is likely to cause skin, eye, and respiratory irritation.[1][2][3][4][5] Halogenated nitroaromatic compounds, as a class, are often toxic and environmentally hazardous.[6]
| Hazard Category | GHS Hazard Statement | Rationale Based on Analogous Compounds |
| Skin Irritation | H315: Causes skin irritation | Pyrazole carboxylic acids and their derivatives are consistently classified as skin irritants.[1][3] |
| Eye Irritation | H319: Causes serious eye irritation | Direct contact of powdered chemicals, especially acidic ones, with eyes can cause significant damage.[1][3] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of fine dust from the solid compound can irritate the respiratory tract.[1][2][3][7] |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is crucial to mitigate the identified risks. The following recommendations are based on a comprehensive risk assessment and should be considered mandatory for all personnel handling this compound.
Eye and Face Protection
-
Primary Protection: Always wear chemical safety goggles that meet ANSI Z.87.1 standards.[7] These provide a seal around the eyes to protect against dust and potential splashes.
-
Secondary Protection: When there is a significant risk of splashing or dust generation, a face shield must be worn in addition to safety goggles.[7][8] This provides a secondary barrier for the entire face.
Skin and Body Protection
-
Laboratory Coat: A flame-resistant lab coat should be worn and kept fully buttoned.[6] This protects the skin and personal clothing from contamination.
-
Full-Length Trousers and Closed-Toe Shoes: Long pants and fully enclosed shoes made of a chemical-resistant material are mandatory to protect the lower body from spills.[7][9]
Hand Protection
-
Glove Selection: Chemical-resistant nitrile gloves are required.[6][7] Nitrile provides adequate protection against a broad range of chemicals for short-term use.[9] Always inspect gloves for any signs of degradation or punctures before use.
-
Glove Technique: Change gloves immediately if they become contaminated. Never wear gloves outside of the laboratory or touch common surfaces like doorknobs or keyboards.
Respiratory Protection
-
Primary Control: All handling of solid this compound must be performed within a certified chemical fume hood to minimize inhalation of dust.[1][7]
-
Secondary Control: If engineering controls like a fume hood are not available or are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is required.[7][9] The use of a respirator necessitates a formal respiratory protection program, including fit testing and medical evaluation.[9]
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.
Step 1: Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood.[7]
-
Verify Ventilation: Ensure the chemical fume hood is functioning correctly before starting any work.
-
Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, and appropriately labeled waste containers, before handling the chemical.[7]
Step 2: Donning Personal Protective Equipment
The sequence of donning PPE is critical to ensure complete protection and avoid cross-contamination.
Caption: PPE Donning Sequence.
Step 3: Handling the Compound
-
Weighing: Carefully weigh the powdered compound on a weigh boat inside the fume hood to contain any dust.[7]
-
Transfer: Use a spatula for transfers. Avoid any actions that could generate dust, such as pouring from a height.[7]
Step 4: Post-Handling Procedures
-
Decontamination: Thoroughly clean any contaminated surfaces and equipment.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the face shield, goggles, and finally the lab coat.[7]
-
Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[1]
Emergency Procedures
Spill Response
Caption: Spill Response Decision Flow.
Personal Exposure
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[1][6] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[1][6] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately.[1][6] If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][6]
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle. As a halogenated and nitrated organic compound, this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container for halogenated organic waste.[7][10][11]
-
Liquid Waste: If the compound is dissolved in a solvent, the resulting solution must be collected in a container labeled for halogenated organic liquid waste.[10] Do not mix with non-halogenated waste streams, as this increases disposal costs and complexity.[12]
-
-
Container Management: Waste containers must be kept tightly closed, properly labeled with the full chemical name, and stored in a designated satellite accumulation area with secondary containment.[10][12]
-
Final Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6] Land disposal of halogenated organic compounds is often restricted.[13]
References
- Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. Benchchem.
- Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid. Benchchem.
- 4-CHLORO-3-NITRO-1H-PYRAZOLE-5-CARBOXYLIC ACID. ChemicalBook.
- Safety Data Sheet - 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. CymitQuimica.
- Safety Data Sheet - 4-Nitrophthalic acid. Sigma-Aldrich.
- Safety Data Sheet - 1-[(2-Chloro-4-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylic acid. AK Scientific, Inc..
- Safety Data Sheet - 4-Nitro-1H-pyrazole-3-carboxylic acid. Fisher Scientific.
- Safety Data Sheet - 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid. TCI Chemicals.
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid Safety and Hazards. PubChem.
- Safety Data Sheet - Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Sigma-Aldrich.
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- What PPE Should You Wear When Handling Acid 2025?. LeelineWork.
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- Halogenated Organic Liquids - Standard Oper
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- Halogenated Solvents in Laboratories.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
